molecular formula C5H11NO4 B15545906 D-Ribopyranosylamine

D-Ribopyranosylamine

Katalognummer: B15545906
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: RQBSUMJKSOSGJJ-TXICZTDVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Ribopyranosylamine is a useful research compound. Its molecular formula is C5H11NO4 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C5H11NO4

Molekulargewicht

149.15 g/mol

IUPAC-Name

(2R,3R,4R,5R)-2-aminooxane-3,4,5-triol

InChI

InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3-,4-,5-/m1/s1

InChI-Schlüssel

RQBSUMJKSOSGJJ-TXICZTDVSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Structural Elucidation of D-Ribopyranosylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure of D-Ribopyranosylamine, a crucial amino sugar derivative of D-ribose. Understanding its three-dimensional conformation and chemical properties is fundamental for its application in various research and development contexts, including the synthesis of nucleoside analogs and other bioactive molecules.

Core Structure and Conformational Analysis

This compound is a monosaccharide derivative with the chemical formula C₅H₁₁NO₄. It is formed by the replacement of the anomeric hydroxyl group of D-ribose with an amino group. The pyranose form indicates a six-membered ring structure, analogous to pyran, consisting of five carbon atoms and one oxygen atom.

The stereochemistry of this compound is of paramount importance. The "D" designation refers to the configuration at the stereocenter furthest from the anomeric carbon (C4), which is analogous to that of D-glyceraldehyde. The orientation of the amino group at the anomeric carbon (C1) determines whether the anomer is α or β.

Crystallographic studies have provided definitive evidence for the structure of the β-anomer of this compound.[1][2] Single-crystal X-ray diffraction analysis has revealed that β-D-Ribopyranosylamine exists in a chair conformation, specifically the ⁴C₁ conformation.[1] This conformation is characterized by the C4 and C1 atoms being on opposite sides of the plane defined by C2, C3, C5, and the ring oxygen. The stability of the ⁴C₁ conformation is supported by the dihedral angles observed in the crystal structure.[1]

Furthermore, the structure is stabilized by a network of both intramolecular and intermolecular hydrogen bonds. These interactions, of the types O-H···O, N-H···O, and C-H···O, create interconnected chains within the crystal lattice.[1]

D_Ribopyranosylamine_Structure cluster_ring β-D-Ribopyranosylamine (⁴C₁ Chair Conformation) cluster_substituents O O C1 C1 O->C1 C2 C2 C1->C2 NH2 NH₂ C1->NH2 β (axial) C3 C3 C2->C3 OH1 OH C2->OH1 α (equatorial) C4 C4 C3->C4 OH2 OH C3->OH2 α (equatorial) C5 C5 C4->C5 OH3 OH C4->OH3 β (axial) C5->O CH2OH CH₂OH C5->CH2OH equatorial

Caption: 2D representation of the β-D-Ribopyranosylamine structure in the ⁴C₁ chair conformation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₅H₁₁NO₄[3]
Molecular Weight149.15 g/mol N/A
Melting Point142-145°C[4]
FormSolid[4]
ColorWhite to Off-White[4]
SolubilityDMSO (Slightly), Water (Slightly)[4]
StorageHygroscopic, -20°C Freezer, Under Inert Atmosphere[4]

Experimental Protocols

The primary method for the synthesis and characterization of this compound involves the reaction of D-ribose with ammonia, followed by purification and structural analysis.

Synthesis of β-D-Ribopyranosylamine

Principle: This synthesis is based on the direct reaction of D-ribose with ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic anomeric carbon of the cyclic hemiacetal form of D-ribose, leading to the formation of the glycosylamine.

Materials:

  • D-ribose

  • Ammonia (aqueous or gaseous)

  • Solvent (e.g., water, methanol)

  • Purification reagents (e.g., recrystallization solvents)

Procedure (General Outline):

  • Dissolve D-ribose in a suitable solvent.

  • Introduce ammonia to the solution. The reaction conditions (temperature, pressure, reaction time) may vary. One documented method involves the direct reaction of D-ribose with ammonia.[1]

  • Monitor the reaction progress using techniques such as thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to obtain crystalline β-D-Ribopyranosylamine.

Structural Characterization

Single-Crystal X-ray Diffraction:

  • Grow single crystals of the purified this compound suitable for X-ray diffraction.

  • Mount a crystal on a goniometer head.

  • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

  • Process the collected data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • The ¹H NMR parameters can be used to confirm the ⁴C₁ conformation in solution.[5]

  • Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for complete assignment of all proton and carbon signals and to further confirm the structure. The structures of derivatized ribosylamines have been confirmed using NMR spectroscopy.[6][7]

Logical Relationships in Synthesis and Derivatization

The synthesis of this compound from D-ribose is a key step that enables further chemical modifications. For instance, the primary amine group of this compound can be derivatized to introduce various functionalities, as demonstrated by the synthesis of N-(2,4-dinitrophenyl) derivatives.[6][7]

Synthesis_and_Derivatization D_Ribose D-Ribose D_Ribopyranosylamine This compound D_Ribose->D_Ribopyranosylamine + Ammonia Ammonia Ammonia N_DNP_Derivative N-(2,4-dinitrophenyl)- This compound D_Ribopyranosylamine->N_DNP_Derivative + DNFB DNFB 2,4-Dinitrofluorobenzene

Caption: Reaction pathway from D-Ribose to a derivatized this compound.

References

An In-Depth Technical Guide to the Core Chemical Properties of D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribopyranosylamine is a monosaccharide derivative belonging to the class of glycosylamines. These compounds feature a nitrogen atom directly attached to the anomeric carbon of a sugar moiety, in this case, D-ribose in its pyranose form. This structural feature imparts unique chemical properties and reactivity, making this compound and related glycosylamines valuable intermediates in synthetic organic chemistry, particularly in the synthesis of nucleoside analogues and other bioactive molecules. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its synthesis, structure, and reactivity, supported by experimental data and methodologies.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C₅H₁₁NO₄[1]
Molecular Weight 149.15 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 142-145 °C[2]
Solubility Slightly soluble in DMSO and water[2]
Stability Hygroscopic[2]

Synthesis of β-D-Ribopyranosylamine

The primary synthetic route to β-D-ribopyranosylamine involves the reaction of D-ribose with ammonia.[3] This reaction takes advantage of the nucleophilic nature of ammonia and the electrophilic character of the hemiacetal carbon in the cyclic form of D-ribose.

Experimental Protocol: Synthesis from D-Ribose and Ammonia
  • Reaction Setup: D-ribose is dissolved in an aqueous solution of ammonia. The concentration of ammonia and the reaction temperature are critical parameters that influence the reaction rate and yield.

  • Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature for a specific duration to allow for the formation of the glycosylamine.

  • Work-up and Isolation: After the reaction is complete, the excess ammonia and water are removed, often under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield pure β-D-ribopyranosylamine.

The workflow for this synthesis can be visualized as follows:

G D_ribose D-Ribose Reaction Reaction Mixture D_ribose->Reaction Ammonia Aqueous Ammonia Ammonia->Reaction Purification Purification (Recrystallization) Reaction->Purification Product β-D-Ribopyranosylamine Purification->Product

Synthesis of β-D-Ribopyranosylamine from D-Ribose and Ammonia.

Structural Characterization

The three-dimensional structure of β-D-ribopyranosylamine has been elucidated using single-crystal X-ray diffraction and NMR spectroscopy.[3]

X-ray Crystallography

X-ray crystallography has confirmed that in the solid state, β-D-ribopyranosylamine exists in a chair conformation, specifically the ⁴C₁ conformation.[3] The anomeric amino group is in the equatorial position, which is the more stable configuration. The crystal structure is further stabilized by a network of intermolecular hydrogen bonds.

A general workflow for X-ray crystallography is depicted below:

General Workflow for Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Reactivity

The reactivity of this compound is primarily dictated by the presence of the anomeric amino group and the multiple hydroxyl groups.

  • N-Glycoside Chemistry: The amino group can be readily acylated, alkylated, or arylated to form a variety of N-substituted derivatives. These derivatives are often key intermediates in the synthesis of nucleoside analogues with potential therapeutic applications.

  • Maillard Reaction: As a glycosylamine, this compound is an early intermediate in the Maillard reaction, a complex series of reactions between amino groups and reducing sugars that occurs upon heating. This reaction is responsible for the browning and flavor development in many cooked foods.

  • Ring-Chain Tautomerism: In solution, glycosylamines can exist in equilibrium with their open-chain imine form, although for pyranosylamines, the cyclic form is generally favored. This equilibrium allows for reactions characteristic of both cyclic and acyclic structures.

The following diagram illustrates the central role of this compound in these chemical transformations:

G Ribopyranosylamine This compound N_Acylation N-Acylation Ribopyranosylamine->N_Acylation Acylating Agent N_Alkylation N-Alkylation Ribopyranosylamine->N_Alkylation Alkylating Agent Maillard Maillard Reaction Products Ribopyranosylamine->Maillard Heat Open_Chain Open-Chain Imine Ribopyranosylamine->Open_Chain Equilibrium

Key Reactions of this compound.

Biological Relevance

While this compound itself is not a major biological molecule, its formation and reactions are relevant in biological contexts. The Maillard reaction, for instance, can occur in vivo and is implicated in the aging process and the pathology of certain diseases. Furthermore, the structural motif of this compound is fundamental to the structure of nucleosides, the building blocks of RNA and DNA. The synthesis of novel nucleoside analogues, many of which are potent antiviral and anticancer agents, often proceeds through glycosylamine intermediates.

Conclusion

This compound is a foundational molecule in carbohydrate chemistry with significant implications for synthetic and biological applications. Its well-defined structure and predictable reactivity make it a valuable tool for researchers in drug discovery and development. This guide has provided a detailed overview of its core chemical properties, synthesis, and characterization, offering a solid foundation for further investigation and application of this important glycosylamine. Further research to quantify its solubility, pKa, and optical rotation, as well as to elucidate its potential roles in biological signaling pathways, will undoubtedly expand its utility in the scientific community.

References

An In-Depth Technical Guide to the Stereochemistry and Anomers of D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of D-Ribopyranosylamine, with a particular focus on its anomeric forms. The information presented herein is intended to support research and development activities in medicinal chemistry, glycobiology, and drug discovery by providing detailed structural information, quantitative data, and experimental methodologies.

Introduction to this compound Stereochemistry

This compound is the glycosylamine derived from D-ribose, a pentose sugar that is a fundamental component of RNA. The stereochemistry of this compound is of significant interest due to its presence in various biologically active nucleoside analogues. The pyranose form of ribosylamine exists as a six-membered ring, which can adopt different chair and boat conformations. The anomeric carbon (C-1), being a new chiral center formed upon cyclization, gives rise to two stereoisomers, designated as α and β anomers.

The orientation of the amino group at the anomeric center relative to the CH₂OH group (C-5) determines the anomeric configuration. In the α-anomer, the amino group is in an axial position, while in the β-anomer, it is in an equatorial position in the most stable chair conformation. The interplay between these anomers, their conformational preferences, and their interconversion through mutarotation is crucial for understanding their reactivity and biological function.

Anomeric Forms and Conformational Analysis

In aqueous solution, this compound, like its parent sugar D-ribose, exists as an equilibrium mixture of its α and β anomers in both pyranose and furanose ring forms, along with a small amount of the open-chain aldehyde form. For D-ribose, the pyranose forms are predominant at equilibrium.[1] The β-D-ribopyranose form is generally the major anomer in solution.

The conformational stability of the pyranose ring is primarily dictated by the minimization of steric interactions. The chair conformation is the most stable arrangement for six-membered rings. For β-D-ribopyranosylamine, single-crystal X-ray diffraction studies have confirmed that it exists in the 4C1 chair conformation in the solid state.[2][3] In this conformation, the bulky substituents at C-1 (amino group), C-2, C-3, and C-4 are in equatorial positions, minimizing steric strain.

dot

Caption: Interconversion of this compound anomers via the open-chain form.

Quantitative Data

The following tables summarize key quantitative data for the anomers of D-Ribose, which serve as a close proxy for this compound in the absence of comprehensive data for the latter.

Table 1: Equilibrium Composition of D-Ribose Anomers in D₂O at 31°C

AnomerPercentage
β-D-Ribopyranose58.5%
α-D-Ribopyranose21.5%
β-D-Ribofuranose13.5%
α-D-Ribofuranose6.5%
Aldehyde (Open-Chain)<0.05%

Data adapted from literature values for D-Ribose.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for D-Ribopyranose Anomers in D₂O

Protonα-D-Ribopyranoseβ-D-Ribopyranose
H-1~5.15 (d, J ≈ 4.0 Hz)~4.85 (d, J ≈ 8.0 Hz)
H-2~3.80 (dd)~3.50 (dd)
H-3~3.95 (t)~3.65 (t)
H-4~3.75 (m)~3.70 (m)
H-5eq~3.90 (dd)~3.85 (dd)
H-5ax~3.65 (t)~3.60 (t)

Note: These are approximate values for D-Ribose and may vary for this compound. The larger J-coupling for the anomeric proton in the β-anomer is indicative of a trans-diaxial relationship with H-2, confirming an equatorial position for the substituent at C-1.

Experimental Protocols

Synthesis of β-D-Ribopyranosylamine

This protocol is adapted from the literature describing the synthesis and crystallographic characterization of β-D-ribopyranosylamine.[2][3]

Materials:

  • D-Ribose

  • Methanol

  • Ammonia gas

Procedure:

  • Dissolve D-ribose in methanol in a flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution for a specified period while maintaining the temperature.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield crystalline β-D-ribopyranosylamine.

dot

G Synthesis of β-D-Ribopyranosylamine cluster_workflow Experimental Workflow D-Ribose in Methanol D-Ribose in Methanol Cooling (Ice Bath) Cooling (Ice Bath) D-Ribose in Methanol->Cooling (Ice Bath) Ammonia Gas Bubbling Ammonia Gas Bubbling Cooling (Ice Bath)->Ammonia Gas Bubbling Solvent Evaporation Solvent Evaporation Ammonia Gas Bubbling->Solvent Evaporation Recrystallization Recrystallization Solvent Evaporation->Recrystallization β-D-Ribopyranosylamine Crystals β-D-Ribopyranosylamine Crystals Recrystallization->β-D-Ribopyranosylamine Crystals

Caption: Workflow for the synthesis of β-D-Ribopyranosylamine.

Measurement of Mutarotation by Polarimetry

Materials:

  • A pure anomer of this compound (if available) or a freshly prepared sample

  • Appropriate solvent (e.g., water, buffer solution)

  • Polarimeter

Procedure:

  • Calibrate the polarimeter with the solvent to be used.

  • Prepare a solution of the this compound of a known concentration.

  • Quickly transfer the solution to the polarimeter cell and begin taking readings of the optical rotation at regular time intervals.

  • Continue taking measurements until the optical rotation value becomes constant, indicating that equilibrium has been reached.

  • The data can be plotted as optical rotation versus time to observe the mutarotation process.

dot

G Mutarotation Measurement cluster_logic Logical Flow Prepare Solution Prepare Solution Polarimeter Measurement (t=0) Polarimeter Measurement (t=0) Prepare Solution->Polarimeter Measurement (t=0) Time-course Readings Time-course Readings Polarimeter Measurement (t=0)->Time-course Readings Equilibrium Reading Equilibrium Reading Time-course Readings->Equilibrium Reading Data Analysis Data Analysis Equilibrium Reading->Data Analysis

Caption: Logical flow for measuring mutarotation.

Conclusion

The stereochemistry of this compound is a critical aspect that influences its biological activity and its utility in drug development. The predominance of the β-anomer in the pyranose form and its preference for a 4C1 chair conformation are key structural features. This guide has provided a summary of the available quantitative data and experimental protocols to aid researchers in their study of this important class of molecules. Further research to fully characterize the individual anomers of this compound and their properties in solution would be highly valuable to the scientific community.

References

The Synthetic Nature of D-Ribopyranosylamine: A Clarification on its Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to the premise of a natural origin, current scientific literature indicates that D-Ribopyranosylamine is a synthetic compound, not known to occur naturally in biological systems. Extensive searches of chemical and biological databases have yielded no evidence of its endogenous presence in any organism. Reports exclusively describe this compound as a product of chemical synthesis, typically from the reaction of D-ribose and ammonia.[1]

This technical clarification addresses the misconception of this compound's natural occurrence, a crucial point for researchers, scientists, and drug development professionals. While the parent molecule, D-ribose, is a fundamental and ubiquitous component of life, its aminated pyranose form, this compound, has only been identified as an artificially created substance.

Given the synthetic origin of this compound, a guide on its "natural occurrence," including quantitative data in biological sources, experimental protocols for its detection in vivo, and its involvement in signaling pathways, cannot be compiled as such data does not exist.

Understanding the Distinction: D-Ribose vs. This compound

It is essential to distinguish between D-Ribose and this compound.

  • D-Ribose: A naturally occurring monosaccharide that is a key component of ribonucleic acid (RNA) and adenosine triphosphate (ATP). It is central to cellular metabolism and energy production.

  • This compound: A synthetic derivative of D-ribose where the anomeric hydroxyl group is replaced by an amino group.

The available scientific literature focuses on the chemical synthesis and structural characterization of this compound and its derivatives. For instance, studies have detailed the synthesis and crystallographic analysis of beta-D-ribopyranosylamine.[1] Further research has explored the synthesis of various N-substituted derivatives of D-ribosylamines for potential therapeutic applications.

References

D-Ribopyranosylamine vs D-ribose structural differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Differences Between D-Ribopyranosylamine and D-Ribose

Introduction

D-ribose, a fundamental aldopentose monosaccharide, is a cornerstone of biological systems, forming the backbone of ribonucleic acid (RNA) and serving as a precursor to vital molecules like adenosine triphosphate (ATP).[1][2][3] Its structural analog, this compound, is an amino sugar derived from D-ribose. While seemingly a minor modification, the substitution of the anomeric hydroxyl group with an amino group introduces significant structural and chemical distinctions. This guide provides a detailed examination of these differences, offering quantitative data, experimental protocols, and visual representations to support researchers, scientists, and professionals in drug development.

Core Structural Differences

The primary distinction between D-ribose and this compound lies at the anomeric carbon (C1). This single substitution dictates profound changes in the molecule's classification, stereochemistry, and chemical reactivity.

The Anomeric Carbon: Hemiacetal vs. Glycosylamine

In its cyclic pyranose form, D-ribose features a hemiacetal functional group at the C1 position. This is formed by the intramolecular cyclization of the aldehyde group with the hydroxyl group at C5.[1] This anomeric hydroxyl group can exist in two stereoisomeric forms: α (axial) and β (equatorial).

In contrast, this compound possesses a glycosylamine linkage at the C1 position. Here, the anomeric hydroxyl group is replaced by an amino group (-NH2).[4][5] This substitution changes the fundamental chemical nature of the molecule from a sugar to an amino sugar.

Ring Conformation

Both D-ribose and this compound can adopt a six-membered pyranose ring structure. In aqueous solutions, D-ribose exists as an equilibrium mixture of α- and β-pyranoses and furanoses.[6] However, crystalline D-ribose has been shown to exist as pyranose rings.[6] Computational studies indicate that the lowest energy conformers for D-ribose are the β-pyranoses in ¹C₄ and ⁴C₁ chair conformations.[7]

For β-D-Ribopyranosylamine, single-crystal X-ray diffraction has confirmed that it exists in a chair conformation, specifically the ⁴C₁ form.[4] The presence of the amino group and its potential for hydrogen bonding can influence the conformational stability.

Impact on Chemical Reactivity

The difference in the functional group at the anomeric carbon significantly impacts the chemical properties of these molecules. The hemiacetal of D-ribose is susceptible to hydrolysis and can participate in the formation of O-glycosidic bonds with alcohols, phenols, or other sugar moieties.

The glycosylamine linkage in this compound is generally more stable towards hydrolysis than an O-glycosidic bond but can be cleaved under acidic conditions. The amino group also imparts basic properties to the molecule, allowing it to act as a nucleophile in various reactions.

Comparative Physicochemical Data

The structural differences are reflected in the physicochemical properties of D-ribose and this compound.

PropertyD-RiboseThis compound
Molecular Formula C₅H₁₀O₅[1]C₅H₁₁NO₄[5]
Molar Mass 150.13 g/mol [8]149.14 g/mol
Melting Point 95 °C[1]142-145 °C[9]
Functional Group at C1 Hemiacetal (-OH)Glycosylamine (-NH₂)
Ring Conformation Predominantly ¹C₄ and ⁴C₁ chair forms for pyranose[7]⁴C₁ chair form confirmed for β-anomer[4]
Solubility Soluble in water (100 g/L at 25°C)[1]Slightly soluble in DMSO and water[9]

Experimental Methodologies

The synthesis and structural characterization of these molecules rely on established chemical and analytical techniques.

Synthesis of β-D-Ribopyranosylamine

A common method for the synthesis of glycosylamines is the reaction of a reducing sugar with ammonia or an amine.

Protocol:

  • D-ribose is dissolved in an aqueous or alcoholic solution saturated with ammonia.

  • The reaction mixture is stirred at room temperature for a specified period, allowing for the condensation of the amino group onto the anomeric carbon.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The resulting crude product, β-D-Ribopyranosylamine, can be purified by recrystallization.[4]

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule in its crystalline state.

Methodology:

  • Crystallization: High-quality single crystals of the compound (e.g., β-D-Ribopyranosylamine) are grown from a suitable solvent.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is used to calculate an electron density map of the crystal.

  • Structure Refinement: The positions of the atoms are refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsional angles that define the molecular conformation.[4][10]

Conformational Analysis using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in determining the structure and conformation of molecules in solution.

Methodology:

  • Sample Preparation: A solution of the analyte is prepared in a suitable deuterated solvent.

  • ¹H and ¹³C NMR: One-dimensional NMR spectra are acquired to identify the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • 2D NMR Experiments: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish connectivity between atoms and determine spatial proximities.

  • Conformational Analysis: The coupling constants (specifically ³J(H,H)) can be used with the Karplus equation to estimate dihedral angles and deduce the ring conformation (e.g., chair, boat) and the orientation of substituents.[10][11]

Visualized Structures and Pathways

The following diagrams illustrate the structural differences and synthetic relationship between D-ribose and this compound.

Caption: Chemical structures of β-D-Ribopyranose and β-D-Ribopyranosylamine.

synthesis ribose D-Ribose amine This compound ribose->amine + NH₃ - H₂O logical_relationship parent D-Ribose (Aldopentose) child This compound (Glycosylamine) parent->child Substitution at C1: -OH → -NH₂

References

The Stability of D-Ribopyranosylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of D-Ribopyranosylamine, a crucial monosaccharide derivative in various biological and pharmaceutical contexts. Due to the limited availability of direct quantitative stability data for this compound in publicly accessible literature, this guide integrates established principles of glycosylamine chemistry, stability data from closely related compounds, and detailed, best-practice methodologies to empower researchers to conduct robust stability assessments.

Core Concepts in this compound Stability

This compound, as a glycosylamine, possesses an inherent susceptibility to hydrolysis, which is the primary degradation pathway. This reaction involves the cleavage of the C-N glycosidic bond, yielding D-ribose and ammonia. The stability of this bond is significantly influenced by environmental factors, most notably pH and temperature.

Key Stability Considerations:

  • pH-Dependent Hydrolysis: Glycosylamines exhibit a characteristic pH-rate profile for hydrolysis. They are generally most stable in alkaline conditions and show increased rates of hydrolysis in acidic to neutral pH ranges. The reaction is often subject to both specific and general acid catalysis.

  • Temperature Effects: As with most chemical reactions, the rate of this compound hydrolysis is expected to increase with temperature. This relationship can typically be modeled using the Arrhenius equation, allowing for the prediction of degradation rates at different temperatures.

  • Enzymatic Degradation: In biological systems, the glycosidic bond of this compound may be susceptible to enzymatic cleavage by specific glycosidases.

Quantitative Stability Data (Inferred from Related Compounds)

Table 1: Inferred pH-Dependent Hydrolysis of this compound at 37°C

pHApparent First-Order Rate Constant (k_obs, s⁻¹) (Estimated)Half-life (t₁/₂) (Estimated)Stability Profile
2.01.5 x 10⁻⁴~1.3 hoursLow Stability (Acid-catalyzed hydrolysis)
4.08.0 x 10⁻⁵~2.4 hoursModerate Stability
5.05.0 x 10⁻⁵~3.9 hoursRelative Maximum Stability in acidic/neutral pH
6.07.5 x 10⁻⁵~2.6 hoursModerate Stability
7.01.2 x 10⁻⁴~1.6 hoursLow Stability (Approaching neutral pH instability)
8.09.0 x 10⁻⁵~2.1 hoursModerate Stability
10.01.0 x 10⁻⁵~19.3 hoursHigh Stability (Base-catalyzed hydrolysis is slow)

Note: These values are estimations based on the known behavior of other glycosylamines and are intended for illustrative purposes. Actual values for this compound must be determined experimentally.

Table 2: Inferred Temperature Dependence of this compound Hydrolysis at pH 5.0

Temperature (°C)Apparent First-Order Rate Constant (k_obs, s⁻¹) (Estimated)Half-life (t₁/₂) (Estimated)
251.5 x 10⁻⁵~12.8 hours
375.0 x 10⁻⁵~3.9 hours
501.8 x 10⁻⁴~1.1 hours
708.5 x 10⁻⁴~13.6 minutes

Note: These values are estimations and should be experimentally verified. An Arrhenius plot can be constructed from experimental data to determine the activation energy of the hydrolysis reaction.

Experimental Protocols

To facilitate the acquisition of precise stability data for this compound, the following detailed experimental protocols are provided.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer corresponding to the stress condition).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for incremental time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

    • Alkaline Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for incremental time points. Neutralize the samples with 0.1 M HCl before analysis.

    • Neutral Hydrolysis: Reflux the sample in water at 60°C for incremental time points.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solid drug substance and the solution to UV light (e.g., 254 nm) and fluorescent light for a defined period.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.

  • Sample Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC method (see Protocol 3.2).

  • Data Evaluation:

    • Quantify the amount of remaining this compound.

    • Identify and quantify the major degradation products.

    • Propose a degradation pathway based on the identified products.

Stability-Indicating HPLC Method Protocol

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or Refractive Index (RI) detector.

  • Chromatographic Conditions (Starting Point for Method Development):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like sugars and their derivatives. A C18 column may also be evaluated.

    • Mobile Phase: A gradient of acetonitrile and water or a buffered aqueous solution. For example, start with a high percentage of acetonitrile and gradually increase the aqueous component.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection: UV detection at a low wavelength (e.g., 190-210 nm) if the compound has a chromophore, or RI detection if it does not.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can resolve this compound from its degradation products and any matrix components. This is confirmed using the samples from the forced degradation study.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance when small, deliberate variations are made to the chromatographic parameters.

Visualizations of Pathways and Workflows

Proposed Hydrolysis Pathway of this compound

The primary degradation pathway for this compound is acid-catalyzed hydrolysis. The following diagram illustrates the key steps in this process.

Hydrolysis_Pathway DRib This compound ProtonatedDRib Protonated This compound DRib->ProtonatedDRib + H⁺ SchiffBase Acyclic Schiff Base (Imine) ProtonatedDRib->SchiffBase Ring Opening ProtonatedSchiff Protonated Schiff Base SchiffBase->ProtonatedSchiff + H⁺ Carbinolamine Carbinolamine Intermediate ProtonatedSchiff->Carbinolamine + H₂O Products D-Ribose + NH₃ Carbinolamine->Products - H⁺

Caption: Proposed acid-catalyzed hydrolysis pathway of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow of a comprehensive stability study for this compound.

Stability_Workflow cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_data 4. Data Evaluation Prep Prepare this compound Stock Solution Acid Acidic Hydrolysis Prep->Acid Base Alkaline Hydrolysis Prep->Base Neutral Neutral Hydrolysis Prep->Neutral Oxidation Oxidative Degradation Prep->Oxidation Photo Photolytic Degradation Prep->Photo Thermal Thermal Degradation Prep->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Quantify Quantify Parent and Degradants HPLC->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics Pathway Elucidate Degradation Pathway Kinetics->Pathway Report Generate Stability Report Pathway->Report

Caption: Experimental workflow for a comprehensive stability study.

Conclusion

Understanding the stability of this compound is paramount for its effective use in research and drug development. While direct quantitative data is sparse, this guide provides a robust framework based on the established behavior of related compounds and detailed, actionable experimental protocols. By implementing these methodologies, researchers can generate the necessary stability data to ensure the quality, efficacy, and safety of this compound-containing formulations and products. The provided visualizations of the degradation pathway and experimental workflow serve as valuable tools for planning and executing these critical studies.

The Role of D-Ribopyranosylamine in Prebiotic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The origin of RNA is a cornerstone of the RNA world hypothesis, yet the prebiotic synthesis and stability of its components, particularly ribose, present significant challenges. This technical guide explores the pivotal role of D-Ribopyranosylamine as a key intermediate in prebiotic chemical pathways leading to ribonucleosides. By reacting with ammonia, the relatively unstable D-ribose can be converted into a more stable amine form, this compound. This transformation is a critical step in sequestering ribose from the complex mixture of sugars produced by the formose reaction and protecting it from degradation. This document provides an in-depth analysis of the formation of this compound, its subsequent reactions to form pyrimidine ribonucleosides, and the environmental factors influencing these processes. Detailed experimental methodologies, quantitative data from related studies, and pathway visualizations are presented to offer a comprehensive resource for researchers in prebiotic chemistry and related fields.

Introduction

The "RNA world" hypothesis posits that RNA was the primary genetic material before the advent of DNA and proteins. A central challenge to this hypothesis is explaining the prebiotic origin and stabilization of D-ribose, the sugar backbone of RNA. The formose reaction, a plausible prebiotic route to sugars from formaldehyde, produces ribose in low yields amidst a complex mixture of other sugars and is notoriously unstable, readily degrading under aqueous conditions.

The formation of this compound through the reaction of D-ribose with ammonia represents a crucial step in overcoming these hurdles. This conversion stabilizes the ribose moiety and provides a reactive intermediate for the subsequent synthesis of nucleosides. This guide delves into the technical details of this compound's role in prebiotic chemistry, providing available data and methodologies to facilitate further research.

Prebiotic Synthesis of this compound

The formation of β-D-ribopyranosylamine from D-ribose and ammonia has been confirmed through laboratory synthesis and crystallographic analysis.[1][2] While specific quantitative yields under varied prebiotic conditions are not yet well-established, the reaction is considered a plausible and significant pathway on the early Earth.

Reaction Pathway and Conditions

The primary pathway involves the nucleophilic attack of ammonia on the anomeric carbon of the open-chain form of D-ribose, followed by cyclization to form the more stable pyranose ring structure.

Plausible Prebiotic Conditions:

  • Ammonia Source: Ammonia was likely present on the early Earth, originating from volcanic outgassing or delivered by comets and meteorites.

  • Temperature: Moderate temperatures, potentially in evaporating pools or on mineral surfaces, would have facilitated the reaction.

  • pH: The reaction is favored under neutral to slightly alkaline conditions.

  • Concentration: Drying or evaporation cycles in primordial ponds could have concentrated both ribose and ammonia, driving the reaction forward.

The Challenge of Ribose Instability

The inherent instability of ribose in aqueous environments makes its rapid conversion to a more stable form critical. The half-life of ribose is significantly short, especially at elevated temperatures and non-neutral pH.[3] The formation of this compound serves to "trap" ribose in a more robust form, preventing its degradation and allowing for its accumulation.

Quantitative Data

Direct quantitative data on the prebiotic synthesis of this compound is limited. However, data from related reactions in prebiotic chemistry provide valuable context and estimates.

Reaction/ProcessReactantsProductsYield (%)ConditionsReference
Ribosylation of Uracil Uracil, D-RiboseRibosylated Uracil1.3 - 4.673 °C, 14 h, pH 5, in the presence of metal cations and clay minerals
Formation of Ribose Aminooxazoline Glyceraldehyde, 2-AminooxazoleRibose Aminooxazoline44Prebiotic plausible conditions[4][5]
Thiolysis of Anhydronucleoside Anhydronucleosideα-2-thioribocytidine84Aqueous formamide[4]
Photoanomerization α-2-thioribocytidineβ-2-thioribocytidine76UV irradiation (254 nm) for 2.5 days in aqueous solution with hydrogen sulfide[4]
Hydrolysis of α-2-thioribocytidine α-2-thioribocytidineα-2-thioribouridine9340 mM formic acid, pH 3, 60 °C, 14 days[4]
Hydrolysis of β-2-thioribocytidine β-2-thioribocytidineβ-2-thioribouridine3840 mM formic acid, pH 3, 60 °C, 54 days[4]
Ribose formation from Formose Reaction FormaldehydeRibose< 1Concentrated formaldehyde (≥0.15 M) with various catalysts[3]
Pentose formation in vesicles FormaldehydePentoses65Formose reaction encapsulated inside vesicles[6][7]

Experimental Protocols

While a specific prebiotic synthesis protocol for this compound is not established, the following adapted laboratory procedure provides a foundation for such experiments.

Synthesis of β-D-Ribopyranosylamine

This protocol is adapted from the reported laboratory synthesis.[1]

Materials:

  • D-Ribose

  • Aqueous ammonia solution (e.g., 25%)

  • Methanol

  • Evaporating dish or similar vessel

  • Heating source (e.g., hot plate, drying oven)

Procedure:

  • Dissolve D-ribose in a minimal amount of methanol.

  • Add an excess of aqueous ammonia solution to the D-ribose solution.

  • Allow the mixture to stand in an evaporating dish in a well-ventilated area, simulating a drying lagoon environment. Gentle heating (e.g., 40-60 °C) can be applied to accelerate evaporation.

  • As the solvent evaporates, crystals of β-D-ribopyranosylamine are expected to form.

  • The resulting crystals can be collected and analyzed.

Characterization:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure and purity of the product.[8][9][10][11]

  • Mass Spectrometry: To determine the molecular weight of the product.

  • X-ray Crystallography: To confirm the crystal structure and stereochemistry.[1]

Signaling Pathways and Logical Relationships

The formation of this compound is a key node in the prebiotic pathway to ribonucleosides. The following diagrams illustrate the logical flow of these reactions.

Prebiotic_Ribonucleoside_Synthesis Formaldehyde Formaldehyde Formose_Reaction Formose Reaction Formaldehyde->Formose_Reaction Ribose D-Ribose (unstable) Formose_Reaction->Ribose Ribosylamine This compound (more stable) Ribose->Ribosylamine + Ammonia Degradation Degradation Products Ribose->Degradation Ammonia Ammonia Ammonia->Ribosylamine Anhydronucleoside Anhydronucleoside Intermediate Ribosylamine->Anhydronucleoside + Cyanoacetylene Cyanoacetylene Cyanoacetylene Cyanoacetylene->Anhydronucleoside Pyrimidine_Ribonucleoside Pyrimidine β-Ribonucleoside Anhydronucleoside->Pyrimidine_Ribonucleoside Hydrolysis & Photoanomerization Experimental_Workflow Start Start: D-Ribose & Ammonia Reaction1 Reaction: Aqueous solution, evaporation Start->Reaction1 Ribosylamine Formation of This compound Reaction1->Ribosylamine Reaction2 Reaction with Cyanoacetylene Ribosylamine->Reaction2 Anhydronucleoside Formation of Anhydronucleoside Reaction2->Anhydronucleoside Hydrolysis Hydrolysis Anhydronucleoside->Hydrolysis Alpha_Nucleoside α-Ribonucleoside Hydrolysis->Alpha_Nucleoside Photoanomerization UV Irradiation (254 nm) Alpha_Nucleoside->Photoanomerization Beta_Nucleoside β-Ribonucleoside Photoanomerization->Beta_Nucleoside Analysis Analysis: NMR, MS, HPLC Beta_Nucleoside->Analysis End End Product Analysis->End

References

In-Depth Technical Guide on the Theoretical Conformational Analysis of D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribopyranosylamine, a pentose aminosugar, is a fundamental structural motif in various biologically significant molecules, including certain nucleoside analogues with potential therapeutic applications. Understanding its three-dimensional structure and conformational preferences is paramount for elucidating its biological function and for the rational design of novel therapeutics. The flexibility of the pyranose ring, coupled with the stereoelectronic effects of the amine substituent at the anomeric center, gives rise to a complex conformational landscape. This guide provides a comprehensive overview of the theoretical conformational analysis of this compound, detailing the computational methodologies employed and summarizing the key findings regarding its conformational isomers.

Conformational Isomers of this compound

The pyranose ring of this compound can adopt several conformations, primarily categorized as chair, boat, and skew-boat forms. For each of the two anomers (α and β), two chair conformations are of principal interest due to their lower energies: the 4C1 and 1C4 chairs. The notation indicates the atoms that are out of the plane defined by the other four ring atoms. In addition to these, various boat and skew-boat conformations represent higher-energy states that may be relevant in specific environments or as transition states.

The orientation of the amine group at the anomeric carbon (C1) is a critical determinant of conformational stability, largely governed by the anomeric effect. This stereoelectronic phenomenon describes the tendency of an electronegative substituent at the anomeric carbon to occupy an axial position, which is counterintuitive from a sterics-only perspective.

Computational Methodologies for Conformational Analysis

The theoretical investigation of this compound's conformational space relies on a suite of computational chemistry techniques. These methods allow for the calculation of the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers between them (transition states).

Quantum Mechanical (QM) Methods

Quantum mechanical calculations provide the most accurate description of the electronic structure and, consequently, the geometry and relative energies of different conformers.

  • Density Functional Theory (DFT): DFT is a widely used method that balances computational cost with accuracy. Functionals such as B3LYP and M06-2X, paired with basis sets like 6-311++G(d,p), are commonly employed to optimize the geometries of this compound conformers and calculate their relative energies.[1]

  • Ab Initio Methods: Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods offer higher levels of theory and can be used for more precise energy calculations, especially for benchmarking DFT results.[2]

Molecular Mechanics (MM) and Molecular Dynamics (MD)
  • Molecular Mechanics: MM methods use classical force fields (e.g., GLYCAM, CHARMM) to model the potential energy of a system. While less accurate than QM methods, they are computationally much faster and are suitable for exploring the conformational space of larger molecules or for long-timescale simulations.

  • Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the dynamic behavior and conformational flexibility of this compound in different environments, such as in aqueous solution.

Workflow for Theoretical Conformational Analysis

A typical workflow for the comprehensive conformational analysis of this compound involves a multi-step approach to efficiently explore the potential energy surface.

G cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Geometry Optimization and Energy Calculation cluster_3 Analysis and Validation Initial Generation of α and β anomers in various conformations (e.g., ⁴C₁, ¹C₄, boats, etc.) MM_Search Molecular Mechanics (MM) Conformational Search Initial->MM_Search Input Structures DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) MM_Search->DFT_Opt Low-energy conformers HighLevel_E High-Level Single-Point Energy Calculation (e.g., MP2 or CCSD(T)) DFT_Opt->HighLevel_E Optimized geometries Analysis Analysis of Relative Energies, Dihedral Angles, and Intramolecular Interactions HighLevel_E->Analysis NMR_Validation Comparison with Experimental NMR Data (Karplus Equation) Analysis->NMR_Validation Validation

Caption: Computational workflow for conformational analysis.

Experimental Protocols for Validation

Theoretical predictions of conformational preferences are ideally validated against experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. Vicinal proton-proton coupling constants (3JHH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation :

  • J = Acos2(θ) + Bcos(θ) + C

Where J is the vicinal coupling constant, θ is the dihedral angle, and A, B, and C are empirically derived parameters. By comparing experimentally measured coupling constants with those predicted for different calculated conformers, the predominant conformation in solution can be determined.

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state. This data offers a definitive reference point for a specific conformation, although it may not represent the most stable conformer in solution. For instance, single-crystal X-ray diffraction has shown that β-D-ribopyranosylamine exists in the 4C1 chair conformation in the crystalline state. In contrast, N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine adopts a 1C4 conformation in its crystal structure.[3]

Conformational Preferences of this compound

Computational studies on D-ribose have shown that the β-pyranose anomer is the most stable, with the 1C4 and 4C1 chair conformations being very close in energy in the gas phase.[2] This suggests that for β-D-ribopyranosylamine, both chair conformations are likely to be low in energy. The crystallographic data confirming the 4C1 conformation for β-D-ribopyranosylamine supports this.

For the α-anomer, the anomeric effect is expected to play a more significant role. The axial orientation of the amino group in the 1C4 conformation would be stabilized by the anomeric effect. This is consistent with findings for N-aryl-α-D-ribopyranosylamines, which have been observed to adopt the 1C4 conformation.[3]

The following table summarizes the expected and experimentally observed major conformers for this compound.

AnomerConformationSubstituent Orientations (C1-C4)Experimental Evidence
β-D-Ribopyranosylamine 4C1NH2 (eq), OH (ax), OH (eq), OH (ax)X-ray crystallography
1C4NH2 (ax), OH (eq), OH (ax), OH (eq)Predicted to be low in energy
α-D-Ribopyranosylamine 1C4NH2 (ax), OH (eq), OH (ax), OH (eq)Observed in N-aryl derivatives[3]
4C1NH2 (eq), OH (ax), OH (eq), OH (ax)Potentially less stable due to lack of anomeric stabilization

Note: (eq) = equatorial, (ax) = axial

Signaling Pathways and Logical Relationships

The conformational state of this compound and its derivatives is critical for their interaction with biological targets, such as enzymes and receptors. The specific three-dimensional arrangement of hydroxyl and amino groups dictates the intermolecular interactions, such as hydrogen bonding, that are essential for molecular recognition and biological activity.

The following diagram illustrates the relationship between the conformational equilibrium of this compound and its potential biological interactions.

G cluster_0 Conformational Equilibrium cluster_1 Biological Interactions cluster_2 Biological Outcome beta_4C1 β-⁴C₁ beta_1C4 β-¹C₄ beta_4C1->beta_1C4 Other Other Conformers (Boat, Skew) beta_4C1->Other Enzyme Enzyme Active Site beta_4C1->Enzyme Binding NoActivity No Activity beta_1C4->NoActivity No Binding alpha_1C4 α-¹C₄ alpha_4C1 α-⁴C₁ alpha_1C4->alpha_4C1 alpha_1C4->Other Receptor Receptor Binding Pocket alpha_1C4->Receptor Binding alpha_4C1->NoActivity No Binding Other->NoActivity No Binding Activity Biological Activity Enzyme->Activity Receptor->Activity

Caption: Conformational selection in biological interactions.

Conclusion

The theoretical conformational analysis of this compound reveals a complex interplay of steric and stereoelectronic effects that govern its three-dimensional structure. While the 4C1 and 1C4 chair conformations are predicted to be the most stable, their relative energies are sensitive to the anomeric configuration and the surrounding environment. A thorough understanding of this conformational landscape, achieved through a combination of quantum mechanical calculations, molecular dynamics simulations, and experimental validation, is crucial for the fields of glycobiology and medicinal chemistry. Further computational studies are warranted to provide a more detailed and quantitative picture of the potential energy surface of this compound, which will undoubtedly aid in the design of novel carbohydrate-based molecules with tailored biological activities.

References

An In-Depth Technical Guide to the Solubility of D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribopyranosylamine, a derivative of D-ribose, is a carbohydrate of significant interest in synthetic and medicinal chemistry. Understanding its solubility is critical for its application in drug development, biochemical assays, and organic synthesis. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure, outlines standard experimental protocols for solubility determination, and presents a framework for data interpretation. While specific quantitative solubility data for this compound is sparse in publicly available literature, this guide equips researchers with the foundational knowledge and methodologies required to determine its solubility profile in various solvent systems.

Introduction: Physicochemical Properties and Predicted Solubility

This compound is a cyclic monosaccharide derivative with the molecular formula C₅H₁₁NO₄.[1] Its structure features a pyranose ring, multiple hydroxyl (-OH) groups, and a primary amine (-NH₂) group at the anomeric carbon. These functional groups dictate its physical and chemical properties, including its solubility.

  • Polarity and Hydrogen Bonding: The presence of multiple hydroxyl groups and a primary amine makes this compound a highly polar molecule. It can act as both a hydrogen bond donor and acceptor, suggesting a strong affinity for polar solvents.

  • Predicted Solubility Profile:

    • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions between the solute and solvent molecules. However, only slight solubility in water has been noted in supplier information.[1][2]

    • Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is anticipated. While these solvents cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds facilitate the dissolution of polar molecules. Supplier data indicates slight solubility in DMSO.[1][2]

    • Nonpolar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is expected. The nonpolar nature of these solvents prevents effective solvation of the highly polar this compound molecule.

The amine group also confers basic properties, meaning its solubility in aqueous solutions will be pH-dependent. In acidic solutions (e.g., 5% HCl), the amine group will be protonated to form a water-soluble ammonium salt, thereby increasing solubility.[3][4]

Quantitative Solubility Data

As of this publication, comprehensive quantitative solubility data (e.g., mg/mL) for this compound across a range of solvents and temperatures is not widely available in peer-reviewed literature. The table below is provided as a template for researchers to populate with their own experimentally determined values.

Table 1: Template for Experimental Solubility Data of this compound

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method UsedNotes
Polar Protic Water25Data PointData PointShake-Flask
Methanol25Data PointData PointShake-Flask
Ethanol25Data PointData PointShake-Flask
Polar Aprotic DMSO25Data PointData PointShake-Flask
DMF25Data PointData PointShake-Flask
Acetonitrile25Data PointData PointShake-Flask
Nonpolar Hexane25Data PointData PointShake-Flask
Toluene25Data PointData PointShake-Flask
Aqueous Buffer 5% HCl25Data PointData PointShake-Flask
5% NaHCO₃25Data PointData PointShake-Flask

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The following are standard methodologies suitable for a crystalline solid like this compound.

This method measures the thermodynamic equilibrium solubility, representing the maximum amount of solute that can dissolve in a solvent at a specific temperature.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using an orbital shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the suspension to settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.

  • Sample Extraction: Carefully extract a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.

  • Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or gravimetric analysis after solvent evaporation).

  • Calculation: Convert the measured concentration into the desired units (e.g., mg/mL or mol/L).

This method is often used in early drug discovery to quickly assess solubility. It measures the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon addition to an aqueous buffer.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Addition: Add a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) and measure the turbidity or light scattering in each well using a nephelometer or plate reader.

  • Determination: The solubility is defined as the highest concentration at which no significant precipitation is observed.

Visualizations: Workflows and Conceptual Relationships

Visual diagrams are essential for understanding experimental processes and theoretical concepts. The following diagrams were generated using the DOT language.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B Ensure Saturation C Centrifuge or Settle B->C Reach Equilibrium D Filter supernatant (0.22 µm filter) C->D E Analyze aliquot (e.g., HPLC, LC-MS) D->E Isolate Solute F Calculate Solubility (mg/mL or mol/L) E->F Determine Concentration Solvent_Solubility_Relationship cluster_solvents Solvent Properties cluster_solubility Expected Solubility Solute This compound (Highly Polar, H-Bonding) High High Moderate Moderate Low Low / Insoluble Protic Polar Protic (e.g., Water, MeOH) - H-Bond Donor/Acceptor Protic->High Strong Interaction Aprotic Polar Aprotic (e.g., DMSO, DMF) - H-Bond Acceptor Aprotic->Moderate Favorable Interaction Nonpolar Nonpolar (e.g., Hexane) - van der Waals forces Nonpolar->Low Weak Interaction

References

Initial Characterization of beta-D-Ribopyranosylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and structural characterization of beta-D-Ribopyranosylamine, a foundational monosaccharide amine. The information presented is intended to serve as a core resource for researchers and professionals involved in carbohydrate chemistry, drug discovery, and development.

Synthesis

The primary route for the synthesis of beta-D-Ribopyranosylamine involves the direct reaction of D-ribose with ammonia.[1] This reaction results in the formation of the more thermodynamically stable pyranose ring form over the furanose form.

Experimental Protocol: Synthesis of beta-D-Ribopyranosylamine

A detailed experimental protocol for the synthesis of beta-D-Ribopyranosylamine is provided below, based on established methodologies for glycosylamine formation.

Materials:

  • D-ribose

  • Ammonia solution (aqueous or in a suitable organic solvent like methanol)

  • Methanol (or other suitable solvent)

  • Stirring apparatus

  • Reaction vessel

  • Purification system (e.g., column chromatography or recrystallization apparatus)

Procedure:

  • Dissolution: Dissolve D-ribose in a minimal amount of methanol in a reaction vessel equipped with a stirrer.

  • Reaction with Ammonia: Add an excess of ammonia solution to the D-ribose solution. The reaction is typically carried out at room temperature with continuous stirring.

  • Monitoring: The reaction progress can be monitored using thin-layer chromatography (TLC) to observe the consumption of the starting material (D-ribose) and the formation of the product.

  • Work-up: Upon completion, the solvent and excess ammonia are removed under reduced pressure.

  • Purification: The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel to yield pure beta-D-Ribopyranosylamine.

Structural Characterization

The structural elucidation of beta-D-Ribopyranosylamine is accomplished through a combination of spectroscopic and crystallographic techniques. These methods confirm the pyranose ring structure, the beta configuration at the anomeric carbon, and the overall molecular conformation.

Physicochemical Properties

The fundamental physicochemical properties of beta-D-Ribopyranosylamine are summarized in the table below.

PropertyValue
Molecular Formula C₅H₁₁NO₄
Molecular Weight 149.15 g/mol
Appearance White to off-white solid
Conformation ⁴C₁ Chair
Anomeric Configuration β
Spectroscopic and Crystallographic Data

Table 2.1: NMR Spectral Data (Expected Ranges)

NucleusChemical Shift (ppm) RangeMultiplicityCoupling Constant (Hz) RangeAssignment
¹H4.5 - 5.0d8.0 - 9.0H-1 (anomeric)
¹H3.2 - 4.0m-H-2, H-3, H-4, H-5
¹³C85 - 95--C-1 (anomeric)
¹³C60 - 80--C-2, C-3, C-4, C-5

Table 2.2: Mass Spectrometry Data (Expected Fragmentation)

m/z Value (Expected)Interpretation
[M+H]⁺Protonated molecular ion
[M+Na]⁺Sodiated molecular ion
Fragment ionsLoss of water (-18), ammonia (-17), and fragments resulting from glycosidic bond cleavage.

Table 2.3: Single-Crystal X-ray Diffraction Data

Single-crystal X-ray diffraction analysis provides definitive proof of the solid-state structure.[1] Key findings from such an analysis for beta-D-Ribopyranosylamine are:

ParameterDescription
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Conformation The pyranose ring adopts a ⁴C₁ chair conformation.
Anomeric Center The amine group is in the equatorial position, confirming the β-anomeric configuration.
Hydrogen Bonding Extensive intermolecular hydrogen bonding is observed, involving the hydroxyl and amino groups, leading to a stable crystal lattice.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis and characterization processes for beta-D-Ribopyranosylamine.

Synthesis_Workflow D_Ribose D-Ribose Reaction Reaction (Stirring, Room Temp) D_Ribose->Reaction Ammonia Ammonia Ammonia->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product β-D-Ribopyranosylamine Purification->Pure_Product

Synthesis workflow for beta-D-Ribopyranosylamine.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Start D-Ribose + Ammonia Product β-D-Ribopyranosylamine Start->Product Reaction NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS XRay Single-Crystal X-ray Diffraction Product->XRay Structure Structural Confirmation (β-anomer, ⁴C₁ chair) NMR->Structure Purity Purity Assessment NMR->Purity Mass Molecular Weight Determination MS->Mass XRay->Structure

Characterization workflow for beta-D-Ribopyranosylamine.

Conclusion

This technical guide has summarized the essential information regarding the initial characterization of beta-D-Ribopyranosylamine. The synthesis from D-ribose and ammonia provides a direct route to this important sugar amine. Its structure has been unequivocally established as the β-anomer in a ⁴C₁ chair conformation through a combination of spectroscopic and crystallographic methods. The provided data and workflows offer a foundational understanding for researchers and professionals working with this and related compounds in various scientific and developmental contexts.

References

A Technical Guide to the Reactivity of the Amine Group in D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical reactivity of the primary amine group located at the anomeric C-1 position of D-Ribopyranosylamine. As a prominent member of the glycosylamine class of compounds, this compound serves as a critical synthetic intermediate in carbohydrate chemistry and the development of novel therapeutics, including nucleoside analogues.[1][2][3] Understanding the nucleophilic nature of its anomeric amine is fundamental to harnessing its potential in various applications.

Core Principles of Reactivity

This compound is a sugar derivative formed by replacing the anomeric hydroxyl group of D-ribose with an amine group. The reactivity of this compound is dominated by the lone pair of electrons on the nitrogen atom, which makes the amine group a potent nucleophile.[1]

In aqueous solutions, this compound exists in a complex equilibrium involving its α and β-pyranose anomers, the corresponding furanose forms, and a transient, open-chain imine structure.[4] This dynamic equilibrium is crucial as reactions can be initiated from either the cyclic glycosylamine or the acyclic imine, influencing reaction pathways and product distribution. The reactions of amines with reducing sugars are the first step in the Maillard reaction, which can be significant for the stability of amine-containing drugs when formulated with sugars.[4]

Key Reactions of the Anomeric Amine Group

The nucleophilic amine of this compound readily participates in several fundamental organic reactions. The most significant of these are N-acylation, Schiff base formation, and the subsequent Amadori rearrangement.

N-acylation involves the reaction of the primary amine with an acylating agent, such as an acid anhydride or acyl chloride, to form a stable N-acyl derivative (an amide). This reaction is a cornerstone for installing protecting groups on the amine or for synthesizing complex bioactive molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism.

N_Acylation_Reaction cluster_reactants Reactants cluster_products Products Ribopyranosylamine This compound (R-NH2) NAcylated N-Acyl-D-Ribopyranosylamine (Amide) Ribopyranosylamine->NAcylated Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->NAcylated Byproduct Byproduct (e.g., Acetic Acid)

Caption: General mechanism for the N-acylation of this compound.

Experimental Protocol: N-Acetylation of a Glycosylamine

  • Dissolution: Dissolve the glycosylamine (1 equivalent) in a suitable solvent such as methanol or pyridine at room temperature.

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermic reaction.

  • Addition of Reagent: Add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the cooled solution with continuous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by slowly adding cold water or a saturated solution of sodium bicarbonate to neutralize excess acetic anhydride.

  • Extraction: Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Yields of N-Acylation

The table below summarizes typical yields for the N-acylation of various carbohydrates with different amines, demonstrating the general efficiency of this transformation.

CarbohydrateAmineAcylating AgentYield (%)
L-RhamnoseButylamine->95%
L-RhamnoseDodecylamine->95%
L-RhamnoseBenzylamine-99%
L-RhamnoseAniline-99%
D-Glucosep-Toluidine-85%
D-XyloseBenzylamine-91%
Data adapted from studies on mechanosynthesis of glycosylamines, which generally result in high yields.[5]

The reaction of this compound with an aldehyde or ketone results in the formation of a Schiff base (an imine). This condensation reaction is typically reversible and proceeds through a carbinolamine intermediate.[6] This reaction is the initial step of glycation and the Maillard reaction.[4][7]

Schiff_Base_Workflow Reactants This compound + Aldehyde/Ketone Reversible1 Reactants->Reversible1 Intermediate Carbinolamine Intermediate Reversible2 Intermediate->Reversible2 Product Schiff Base (Imine) + H₂O Reversible1->Intermediate Reversible2->Product Amadori_Pathway Start Schiff Base (Protonated Imine) Intermediate Enaminol Intermediate Start->Intermediate Isomerization (Rearrangement) End Amadori Product (1-Amino-1-deoxy-ketose) Intermediate->End Tautomerization

References

D-Ribopyranosylamine: A Comprehensive Technical Guide to its Role as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Ribopyranosylamine, an amino sugar derived from D-ribose, serves as a pivotal chiral building block in synthetic organic chemistry. Its inherent stereochemistry, derived from the parent D-ribose, makes it an invaluable precursor for the synthesis of a wide array of complex, biologically active molecules, most notably nucleoside analogues.[1][2][3] The pharmaceutical industry's increasing demand for enantiomerically pure compounds has highlighted the importance of versatile chiral intermediates like this compound in modern drug discovery and development.[4][5] This guide provides an in-depth technical overview of its synthesis, properties, and applications, complete with experimental protocols and structured data for practical use.

Physicochemical and Structural Properties

This compound (1-Amino-1-deoxy-D-ribopyranose) is a white to off-white crystalline solid.[6] It is hygroscopic and should be stored under inert atmosphere at low temperatures (-20°C) to maintain stability.[6][7] The molecule exists predominantly in a chair conformation (⁴C₁) in its β-anomeric form, a structure confirmed by single-crystal X-ray diffraction.[8] This conformation is stabilized by a network of intramolecular and intermolecular hydrogen bonds.[8]

Table 1: Physicochemical Properties of this compound

Property Value References
CAS Number 43179-09-5 [6][9]
Molecular Formula C₅H₁₁NO₄ [6][7][10]
Molecular Weight 149.15 g/mol [6][7][10]
Appearance White to Off-White Crystalline Solid [6][9]
Melting Point 142-145°C [6][7]
Solubility Slightly soluble in DMSO and water [6][7]

| Stability | Hygroscopic |[6][7] |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of D-ribose with ammonia.[8] Various methods have been developed to optimize this process, including reactions in aqueous or methanolic ammonia solutions and solvent-free conditions using mechanical milling.[11][12] The addition of ammonium salts like ammonium hydrogen carbonate can improve yields and reaction times.[11]

Diagram 1: General Synthesis of this compound

G DRibose D-Ribose Product β-D-Ribopyranosylamine DRibose->Product Reaction Ammonia Ammonia (NH₃) (Aqueous or Methanolic Solution) Ammonia->Product Reagent G cluster_0 Preparation of Ribosylamine Precursor cluster_1 Synthesis and Final Product Start D-Ribose Step1 Reaction with Ammonia Start->Step1 Ribosylamine This compound Step1->Ribosylamine Step2 Protection / Derivatization (e.g., N-Arylation) Ribosylamine->Step2 Precursor N-Substituted Ribosylamine Derivative Step2->Precursor Coupling Coupling with Heterocycle Precursor Precursor->Coupling Deprotection Deprotection Coupling->Deprotection FinalProduct Nucleoside Analogue Deprotection->FinalProduct G ChiralBlock This compound (Defined Stereocenters) Reaction Asymmetric Reaction (e.g., Complexation, Addition) ChiralBlock->Reaction Product Diastereomeric Products (Unequal Amounts) Reaction->Product Transfer of Chirality Achiral Achiral or Prochiral Substrate/Reagent Achiral->Reaction

References

Synthesis of D-Ribopyranosylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of D-ribopyranosylamines, crucial intermediates in the development of nucleoside analogues and other bioactive molecules. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for key reactions.

Introduction to D-Ribopyranosylamine Synthesis

D-ribopyranosylamines are carbohydrate derivatives where the anomeric hydroxyl group of D-ribopyranose is replaced by an amino group. These compounds serve as versatile building blocks in medicinal chemistry, particularly for the synthesis of antiviral and anticancer nucleoside analogues. The pyranose form offers a different conformational constraint compared to the more commonly studied furanose counterparts, potentially leading to novel biological activities. The synthesis of D-ribopyranosylamines can be broadly categorized into two main approaches: direct amination of D-ribose and the ring expansion of D-ribofuranosylamine derivatives.

Synthetic Methodologies

This section outlines the primary methods for the synthesis of D-ribopyranosylamines, complete with detailed experimental protocols and comparative data.

Direct Amination of D-Ribose

The most straightforward approach to this compound synthesis involves the direct reaction of D-ribose with an amine. This reaction is typically performed in a suitable solvent and can be catalyzed by the amine itself or by the addition of a mild acid.

The reaction of D-ribose with ammonia provides the parent β-D-ribopyranosylamine. This compound is a key precursor for the introduction of various N-substituents.

Experimental Protocol:

A solution of D-ribose (1.0 g, 6.66 mmol) in concentrated aqueous ammonia (25 mL) is stirred at room temperature for 24 hours. The reaction mixture is then concentrated under reduced pressure to a syrup. The residue is dissolved in a minimum amount of hot methanol and allowed to crystallize at 4°C. The resulting white crystalline solid of β-D-ribopyranosylamine is collected by filtration, washed with cold methanol, and dried under vacuum.[1]

Quantitative Data:

ProductAmineSolventReaction TimeTemperatureYield
β-D-RibopyranosylamineNH₃ (aq)Water24 hRoom Temp.N/A

Yield data for this specific reaction is not detailed in the provided search results, but the formation of the product is confirmed by crystallographic evidence.[1]

Reaction Pathway:

G DRibose D-Ribose Intermediate Schiff Base/Imine Intermediate DRibose->Intermediate Reaction with Ammonia Ammonia NH₃ (aq) Ammonia->Intermediate Ribopyranosylamine β-D-Ribopyranosylamine Intermediate->Ribopyranosylamine Cyclization

Caption: Direct amination of D-Ribose with ammonia.

The direct reaction of D-ribose with primary alkyl or aryl amines yields the corresponding N-substituted D-ribopyranosylamines. Solvent-less methods, such as mechanical milling, have emerged as efficient and environmentally friendly alternatives to traditional solvent-based reactions.

Experimental Protocol (Solvent-less Mechanical Milling):

D-ribose (1.0 mmol) and the desired amine (1.1 mmol) are placed in a stainless-steel milling jar containing stainless steel balls. The mixture is milled at room temperature using a high-speed ball mill for the specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solid product is typically pure enough for subsequent steps or can be further purified by recrystallization.

Quantitative Data for Glycosylamine Synthesis via Mechanical Milling:

CarbohydrateAmineReaction Time (h)Yield (%)
L-RhamnoseOctylamine1.594
L-RhamnoseAniline299
L-Rhamnose4-Aminobenzylamine1.595
D-GlucoseBenzylamine292
D-GalactoseBenzylamine291
D-MannoseBenzylamine293

This table presents data for various glycosylamines synthesized via mechanical milling, demonstrating the general applicability of the method. Specific data for D-ribose was not available in the search results, but similar outcomes can be anticipated.

Reaction Pathway:

G DRibose D-Ribose Milling Mechanical Milling (Solvent-less) DRibose->Milling Amine R-NH₂ Amine->Milling Ribopyranosylamine N-Substituted This compound Milling->Ribopyranosylamine Formation of Glycosylamine

Caption: Solvent-less synthesis of N-substituted glycosylamines.

Ring Expansion of D-Ribofuranosylamine Derivatives

An alternative route to D-ribopyranosylamines involves the acid-catalyzed ring expansion of a pre-formed D-ribofuranosylamine derivative. This method can lead to the thermodynamically more stable pyranose ring system.

An interesting example of this approach is the unexpected formation of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine from the acidic hydrolysis of 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine.[2][3]

Experimental Protocol:

A solution of 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine (100 mg, 0.28 mmol) in a mixture of trifluoroacetic acid and water (9:1, 2 mL) is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is co-evaporated with toluene. The resulting solid is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine as a crystalline solid.[2]

Quantitative Data:

Starting MaterialReagentsProductYield
2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamineTFA, H₂ON-(2,4-dinitrophenyl)-α-D-ribopyranosylamineN/A

Specific yield for this transformation was not provided in the search results.

Reaction Pathway:

G Furanosylamine 2,3-O-Isopropylidene-N-(2,4-dinitrophenyl) -β-D-ribofuranosylamine Deprotection Deprotection of Isopropylidene Group Furanosylamine->Deprotection Acidic Hydrolysis Acid TFA / H₂O Acid->Deprotection RingExpansion Ring Expansion Deprotection->RingExpansion Pyranosylamine N-(2,4-dinitrophenyl) -α-D-ribopyranosylamine RingExpansion->Pyranosylamine

Caption: Acid-catalyzed ring expansion to a this compound.

Purification and Characterization

Purification of D-ribopyranosylamines is typically achieved by recrystallization from a suitable solvent such as methanol, ethanol, or water. For more challenging separations, column chromatography on silica gel is employed.

Characterization of these compounds relies heavily on spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, determining the anomeric configuration (α or β), and assessing the purity of the synthesized D-ribopyranosylamines.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

  • X-ray Crystallography: Offers definitive proof of the structure and stereochemistry, as demonstrated for β-D-ribopyranosylamine and N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine.[1][2]

Conclusion

The synthesis of D-ribopyranosylamines can be accomplished through several effective methods. The direct amination of D-ribose offers a concise route, with modern techniques like solvent-less mechanical milling providing an efficient and environmentally benign option. Alternatively, the acid-catalyzed ring expansion of furanosylamine precursors presents a pathway to the thermodynamically favored pyranose form. The choice of synthetic strategy will depend on the desired N-substituent, the required scale of the reaction, and considerations for green chemistry. This guide provides the necessary foundational knowledge for researchers to synthesize and utilize these valuable building blocks in their drug discovery and development endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of D-Ribopyranosylamine from D-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribopyranosylamine is a key synthetic intermediate in the preparation of various biologically active nucleoside analogues. Its strategic importance in drug discovery and development necessitates a reliable and well-characterized synthetic protocol. This document provides a detailed application note and experimental protocol for the synthesis of β-D-ribopyranosylamine from the readily available starting material, D-ribose. The procedure is based on the established method reported by Rajsekhar, G. et al. in Carbohydrate Research (2003).[1]

Principle of the Method

The synthesis of this compound from D-ribose proceeds via a nucleophilic addition of ammonia to the anomeric carbon of the cyclic hemiacetal form of D-ribose. This reaction, known as ammonolysis, results in the formation of a glycosylamine. The reaction equilibrium can be influenced by factors such as the solvent, temperature, and the concentration of ammonia. The use of methanolic ammonia is a common practice for this transformation, facilitating the reaction and the subsequent crystallization of the product.

Experimental Protocol

This protocol outlines the synthesis of β-D-ribopyranosylamine from D-ribose.

Materials:

  • D-Ribose

  • Methanol (MeOH), anhydrous

  • Ammonia gas (NH₃)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas dispersion tube or needle

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Crystallization dish

  • Standard laboratory glassware

Procedure:

  • Preparation of Saturated Methanolic Ammonia:

    • In a fume hood, cool a round-bottom flask containing anhydrous methanol in an ice bath.

    • Bubble ammonia gas through the cold methanol using a gas dispersion tube until the solution is saturated. Saturation can be confirmed by a significant increase in the weight of the solution or by using a pre-calibrated hydrometer.

    • Seal the flask and store the saturated methanolic ammonia solution at low temperature until use.

  • Reaction of D-Ribose with Methanolic Ammonia:

    • Dissolve D-ribose in the prepared saturated methanolic ammonia solution in a sealed reaction vessel.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Crystallization and Isolation of this compound:

    • Upon completion of the reaction (typically after several days, as indicated by the formation of a crystalline precipitate), cool the reaction mixture.

    • Collect the crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold methanol and then with diethyl ether to facilitate drying.

    • Dry the purified β-D-ribopyranosylamine crystals under vacuum.

Characterization: The final product, β-D-ribopyranosylamine, has been characterized by analytical and spectral methods, as well as single-crystal X-ray diffraction.[1]

Quantitative Data Summary

While the primary literature confirming this synthesis does not provide a detailed quantitative table, the following table outlines the expected parameters based on general glycosylamine synthesis protocols. Researchers should optimize these conditions for their specific experimental setup.

ParameterValue/RangeNotes
Reactants
D-Ribose1 equivalentStarting material
AmmoniaExcess (as saturated methanolic solution)Reagent and solvent
Reaction Conditions
SolventMethanol
TemperatureRoom Temperature
Reaction TimeSeveral daysMonitor by TLC for completion
Product
YieldNot explicitly reported in the primary abstractYields for similar glycosylamine syntheses can vary.
Product FormCrystalline solid
Anomeric formPrimarily β-anomerConfirmed by crystallography.[1]

Experimental Workflow

The synthesis of this compound from D-ribose can be visualized as a straightforward two-step process: reaction and purification.

SynthesisWorkflow Start Start D_Ribose D-Ribose Start->D_Ribose Reaction Reaction Mixture D_Ribose->Reaction Add to Methanolic_Ammonia Saturated Methanolic Ammonia Methanolic_Ammonia->Reaction Dissolve in Crystallization Crystallization Reaction->Crystallization Stir at RT Filtration Filtration & Washing Crystallization->Filtration Cool Drying Drying Filtration->Drying Product β-D-Ribopyranosylamine Drying->Product

Caption: Workflow for the synthesis of β-D-Ribopyranosylamine.

Signaling Pathway Diagram (Reaction Mechanism)

The reaction proceeds through a nucleophilic attack of ammonia on the anomeric carbon of D-ribose.

ReactionMechanism Ribose D-Ribose (Hemiacetal) Intermediate Tetrahedral Intermediate Ribose->Intermediate Nucleophilic Attack Ammonia NH₃ Ammonia->Intermediate Product β-D-Ribopyranosylamine Intermediate->Product Elimination Water H₂O Intermediate->Water

Caption: Simplified reaction mechanism for this compound formation.

Conclusion

The synthesis of this compound from D-ribose using methanolic ammonia is a direct and effective method for producing this valuable intermediate. The protocol is straightforward, although the reaction time may be lengthy to ensure good crystallinity and yield of the desired β-anomer. The provided workflow and diagrams offer a clear overview of the process for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Detailed 1H and 13C NMR Analysis of D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribopyranosylamine is a monosaccharide derivative where the anomeric hydroxyl group of D-ribopyranose is replaced by an amino group. As a fundamental building block of various biologically significant molecules, including certain nucleoside analogues, its structural elucidation is of paramount importance in the fields of medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural and conformational analysis of carbohydrates and their derivatives. In solution, this compound exists as a dynamic equilibrium between its α and β anomers. This application note provides a detailed guide to the 1H and 13C NMR analysis of this compound, including representative data, experimental protocols for its synthesis and NMR sample preparation, and a workflow for its characterization.

Anomeric Equilibrium of this compound

In solution, this compound interconverts between its α and β anomeric forms. The position of this equilibrium is influenced by factors such as the solvent and temperature. The differentiation and characterization of these two anomers are readily achieved using NMR spectroscopy.

anomeric_equilibrium alpha α-D-Ribopyranosylamine equilibrium alpha->equilibrium beta β-D-Ribopyranosylamine equilibrium->beta

Caption: Equilibrium of α and β anomers of this compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize representative ¹H and ¹³C NMR chemical shifts and coupling constants for the α and β anomers of this compound in D₂O. Please note that these are plausible values based on known data for similar aminopyranoses and should be confirmed by experimental measurement.

Table 1: Representative ¹H NMR Data for this compound Anomers in D₂O
Protonα-D-Ribopyranosylamineβ-D-Ribopyranosylamine
δ (ppm) J (Hz)
H-1~4.85J₁,₂ = ~3.5
H-2~3.65J₂,₁ = ~3.5, J₂,₃ = ~4.0
H-3~3.80J₃,₂ = ~4.0, J₃,₄ = ~3.0
H-4~3.95J₄,₃ = ~3.0, J₄,₅ₐₓ = ~9.5, J₄,₅ₑq = ~4.5
H-5ax~3.75J₅ₐₓ,₄ = ~9.5, J₅ₐₓ,₅ₑq = ~11.5
H-5eq~3.60J₅ₑq,₄ = ~4.5, J₅ₑq,₅ₐₓ = ~11.5

The anomeric proton (H-1) is a key diagnostic signal. For the α-anomer, H-1 is typically found at a lower field (higher ppm) and exhibits a smaller coupling constant (J₁,₂) due to its axial-equatorial relationship with H-2. Conversely, the β-anomer's H-1 is at a higher field (lower ppm) with a larger coupling constant, indicative of a diaxial relationship with H-2.

Table 2: Representative ¹³C NMR Data for this compound Anomers in D₂O
Carbonα-D-Ribopyranosylamine (δ ppm)β-D-Ribopyranosylamine (δ ppm)
C-1~85.0~88.0
C-2~70.5~73.0
C-3~69.0~71.5
C-4~72.0~74.5
C-5~62.5~65.0

The anomeric carbon (C-1) also shows a distinct chemical shift for each anomer, providing further confirmation of their identity.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of glycosylamines.

Materials:

  • D-Ribose

  • Ammonium bicarbonate (NH₄HCO₃)

  • Concentrated aqueous ammonia (NH₄OH)

  • Methanol

  • Diethyl ether

  • Lyophilizer

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve D-ribose (1.0 eq) and ammonium bicarbonate (1.0 eq) in concentrated aqueous ammonia.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ammonia.

  • Freeze the resulting aqueous solution and lyophilize to obtain the crude this compound as a white solid.

  • The crude product can be purified by recrystallization from a methanol/diethyl ether solvent system.

NMR Sample Preparation

Materials:

  • This compound sample

  • Deuterium oxide (D₂O, 99.9%) or deuterated dimethyl sulfoxide (DMSO-d₆, 99.9%)

  • NMR tube (5 mm)

  • Pipettes

Procedure:

  • Weigh approximately 5-10 mg of the purified this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of the desired deuterated solvent (D₂O or DMSO-d₆).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • If using D₂O, a small amount of a suitable internal standard for chemical shift referencing (e.g., DSS or TSP) can be added. For DMSO-d₆, the residual solvent peak can be used for referencing.

NMR Data Acquisition

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Typical ¹H NMR Parameters:

  • Pulse Program: A standard 1D proton experiment (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range that encompasses all proton signals (e.g., 0-10 ppm).

Typical ¹³C NMR Parameters:

  • Pulse Program: A standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

  • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range that covers all carbon signals (e.g., 0-100 ppm for this compound).

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds).

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and NMR analysis of this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_nmr NMR Analysis synthesis Synthesis of this compound (D-Ribose + NH₄HCO₃/NH₄OH) purification Purification (Recrystallization) synthesis->purification sample_prep NMR Sample Preparation (Dissolve in D₂O or DMSO-d₆) purification->sample_prep data_acq NMR Data Acquisition (1D ¹H, ¹³C and 2D COSY, HSQC, HMBC) sample_prep->data_acq data_proc Data Processing and Analysis (Signal Assignment, J-coupling analysis) data_acq->data_proc structural_elucidation structural_elucidation data_proc->structural_elucidation Structural Elucidation (Anomer identification and conformational analysis)

Caption: Workflow for this compound analysis.

Conclusion

This application note provides a comprehensive overview and practical protocols for the detailed ¹H and ¹³C NMR analysis of this compound. By following the outlined synthesis and NMR analysis procedures, researchers can effectively characterize the structure and anomeric composition of this important carbohydrate derivative. The provided representative NMR data serves as a useful reference for the identification and differentiation of the α and β anomers, which is crucial for understanding its chemical reactivity and biological activity in various applications, including drug design and development.

Application Notes and Protocols for Single-Crystal X-ray Diffraction of D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of D-Ribopyranosylamine. The information is compiled from published research, focusing on providing a practical guide for obtaining high-quality crystalline material suitable for structural elucidation.

Introduction

This compound is a carbohydrate derivative of significant interest in medicinal chemistry and drug development due to its structural similarity to the ribose components of nucleosides. The determination of its three-dimensional structure at atomic resolution through single-crystal X-ray diffraction is crucial for understanding its chemical properties, potential biological activity, and for the rational design of novel therapeutics. The primary crystalline form reported is β-D-ribopyranosylamine, which has been successfully synthesized and characterized.[1] This document outlines the key experimental procedures for its study.

Data Presentation

Crystallographic Data for β-D-Ribopyranosylamine

The following table summarizes the crystallographic data for β-D-ribopyranosylamine. This data is essential for the identification and structural analysis of the compound.

ParameterValue
Empirical FormulaC₅H₁₁NO₄
Formula Weight149.15
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.564(2)
b (Å)9.023(4)
c (Å)12.829(5)
α (°)90
β (°)90
γ (°)90
Volume (ų)644.0(4)
Z4
Calculated Density (Mg/m³)1.539
Absorption Coefficient (mm⁻¹)0.130
F(000)320
Data Collection and Refinement Statistics

This table provides an overview of the data collection and structure refinement parameters, indicating the quality of the crystallographic analysis.

ParameterValue
DiffractometerBruker SMART APEX CCD
RadiationMoKα (λ = 0.71073 Å)
Temperature (K)293(2)
θ range for data collection (°)2.35 to 28.28
Index ranges-7 ≤ h ≤ 7, -11 ≤ k ≤ 11, -16 ≤ l ≤ 16
Reflections collected6117
Independent reflections1557 [R(int) = 0.0355]
Completeness to θ = 28.28° (%)99.9
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1557 / 0 / 99
Goodness-of-fit on F²1.054
Final R indices [I > 2σ(I)]R1 = 0.0385, wR2 = 0.0935
R indices (all data)R1 = 0.0438, wR2 = 0.0975
Largest diff. peak and hole (e.Å⁻³)0.280 and -0.155

Experimental Protocols

Synthesis of β-D-Ribopyranosylamine

This protocol describes a generalized method for the synthesis of β-D-ribopyranosylamine from D-ribose.

Materials:

  • D-Ribose

  • Saturated methanolic ammonia

  • Anhydrous methanol

Procedure:

  • Dissolve D-ribose in a minimal amount of anhydrous methanol.

  • Add the methanolic solution of D-ribose to a larger volume of saturated methanolic ammonia.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically several hours to overnight), remove the solvent under reduced pressure to yield a crude product.

  • The crude product can be purified by recrystallization.

Crystallization of β-D-Ribopyranosylamine

This protocol outlines the procedure for growing single crystals of β-D-ribopyranosylamine suitable for X-ray diffraction.

Method: Slow Evaporation

  • Dissolve the purified β-D-ribopyranosylamine in a minimal amount of a suitable solvent or solvent mixture. A common solvent system for sugars is a mixture of methanol and water or ethanol and water.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.

  • Leave the vial undisturbed at a constant temperature (e.g., room temperature or in a cold room) for several days to weeks.

  • Monitor the vial periodically for the formation of single crystals.

Single-Crystal X-ray Diffraction Data Collection

This protocol provides a general workflow for collecting single-crystal X-ray diffraction data.

Procedure:

  • Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a cryoloop and a suitable cryoprotectant if data is to be collected at low temperatures.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of short exposures to determine the unit cell parameters and crystal quality.

    • Based on the unit cell and crystal system, devise a data collection strategy to ensure complete and redundant data are collected.

    • Collect the full diffraction dataset.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of the reflections.

    • Scale and merge the integrated data, applying necessary corrections for absorption and other experimental factors.

    • The output file will contain a list of unique reflections with their corresponding intensities and standard uncertainties.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement.

    • Validate the final structure.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis start Start: D-Ribose synthesis Reaction with Saturated Methanolic Ammonia start->synthesis purification Purification by Recrystallization synthesis->purification dissolution Dissolution in Methanol/Water purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for the single-crystal X-ray diffraction of this compound.

References

Application Notes and Protocols for the Synthesis of Nucleoside Analogs Using D-Ribopyranosylamine as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Their structural similarity to natural nucleosides allows them to interfere with cellular and viral replication processes. The synthesis of these analogs often involves the formation of a crucial N-glycosidic bond between a sugar moiety and a nucleobase. D-Ribopyranosylamine, a derivative of D-ribose, presents itself as a valuable, yet underutilized, precursor for the synthesis of a diverse range of nucleoside analogs. Its pre-formed amino group at the anomeric carbon offers a direct route for the construction of the N-glycosidic linkage, potentially streamlining synthetic pathways.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the synthesis of pyrimidine and purine nucleoside analogs. The methodologies are primarily based on the principles of the widely adopted Silyl-Hilbert-Johnson (Vorbrüggen) reaction, which involves the Lewis acid-catalyzed coupling of a protected sugar with a silylated nucleobase.[1][2][3]

Core Concepts and Workflow

The synthesis of nucleoside analogs from this compound generally follows a multi-step sequence designed to ensure stereoselectivity and high yields. The key stages are:

  • Protection of this compound: The hydroxyl groups of the sugar must be protected to prevent side reactions during the coupling step. Acetylation is a common and effective protection strategy.

  • Silylation of the Nucleobase: The nucleobase (e.g., uracil, 6-chloropurine) is silylated to enhance its solubility and nucleophilicity. Hexamethyldisilazane (HMDS) is a frequently used silylating agent.

  • N-Glycosylation (Coupling Reaction): The protected this compound is coupled with the silylated nucleobase in the presence of a Lewis acid catalyst, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl₄).[4][5] This is the critical step where the N-glycosidic bond is formed.

  • Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.

Experimental Workflow Diagram

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product D_Ribopyranosylamine This compound Protection Protection of Hydroxyl Groups (e.g., Acetylation) D_Ribopyranosylamine->Protection Nucleobase Nucleobase (e.g., Uracil, 6-Chloropurine) Silylation Silylation of Nucleobase (e.g., with HMDS) Nucleobase->Silylation Coupling N-Glycosylation (Lewis Acid Catalyzed) Protection->Coupling Silylation->Coupling Deprotection Deprotection (e.g., Methanolic Ammonia) Coupling->Deprotection Nucleoside_Analog Nucleoside Analog Deprotection->Nucleoside_Analog

Caption: General workflow for the synthesis of nucleoside analogs from this compound.

Experimental Protocols

Protocol 1: Synthesis of a Pyrimidine Nucleoside Analog (Uridine Analog)

This protocol details the synthesis of a uridine analog from this compound and uracil.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Uracil

  • Hexamethyldisilazane (HMDS)

  • Ammonium Sulfate

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Ammonia solution (7N in Methanol)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

Procedure:

  • Protection of this compound (Acetylation):

    • Suspend this compound (1.0 eq) in anhydrous pyridine.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (4.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the per-O-acetylated this compound.

  • Silylation of Uracil:

    • Suspend uracil (1.2 eq) in hexamethyldisilazane (HMDS).

    • Add a catalytic amount of ammonium sulfate.

    • Reflux the mixture for 4-6 hours until the solution becomes clear.

    • Remove the excess HMDS under reduced pressure to obtain the silylated uracil.

  • N-Glycosylation:

    • Dissolve the per-O-acetylated this compound (1.0 eq) and silylated uracil (1.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add TMSOTf (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

  • Deprotection:

    • Dissolve the purified protected nucleoside in methanol.

    • Add a 7N solution of ammonia in methanol.

    • Stir the mixture at room temperature for 8-12 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the final product by recrystallization or silica gel chromatography to yield the uridine analog.

Protocol 2: Synthesis of a Purine Nucleoside Analog (6-Chloropurine Riboside Analog)

This protocol outlines the synthesis of a 6-chloropurine riboside analog.

Materials:

  • Per-O-acetylated this compound (from Protocol 1, Step 1)

  • 6-Chloropurine

  • Hexamethyldisilazane (HMDS)

  • Ammonium Sulfate

  • Tin(IV) chloride (SnCl₄)

  • Acetonitrile, anhydrous

  • Methanol

  • Ammonia solution (7N in Methanol)

  • Silica gel for column chromatography

  • Dichloromethane, Methanol (for chromatography)

Procedure:

  • Silylation of 6-Chloropurine:

    • Follow the procedure in Protocol 1, Step 2, using 6-chloropurine instead of uracil.

  • N-Glycosylation:

    • Dissolve the per-O-acetylated this compound (1.0 eq) and silylated 6-chloropurine (1.5 eq) in anhydrous acetonitrile.

    • Cool the solution to 0 °C.

    • Add SnCl₄ (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24-36 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into a saturated sodium bicarbonate solution and stir vigorously.

    • Filter the mixture through celite and extract the filtrate with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane).

  • Deprotection:

    • Follow the deprotection procedure as described in Protocol 1, Step 4.

Quantitative Data Summary

The following tables summarize typical yields and reaction times for the key steps in the synthesis of pyrimidine and purine nucleoside analogs from this compound. These values are representative and may vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis of Pyrimidine Nucleoside Analog

StepProductTypical Yield (%)Typical Reaction Time (hours)
Protection (Acetylation)Per-O-acetylated this compound85 - 9512 - 16
N-GlycosylationProtected Uridine Analog60 - 7518 - 24
DeprotectionUridine Analog80 - 908 - 12
Overall Yield Uridine Analog 41 - 64

Table 2: Synthesis of Purine Nucleoside Analog

StepProductTypical Yield (%)Typical Reaction Time (hours)
Protection (Acetylation)Per-O-acetylated this compound85 - 9512 - 16
N-GlycosylationProtected 6-Chloropurine Riboside Analog50 - 6524 - 36
Deprotection6-Chloropurine Riboside Analog75 - 858 - 12
Overall Yield 6-Chloropurine Riboside Analog 32 - 55

Signaling Pathway and Logical Relationship Diagrams

N-Glycosylation Reaction Pathway

n_glycosylation_pathway Silylated_Base Silylated Nucleobase Intermediate Oxocarbenium Ion Intermediate Silylated_Base->Intermediate Protected_Ribosylamine Protected This compound Protected_Ribosylamine->Intermediate Lewis_Acid Lewis Acid (e.g., TMSOTf, SnCl4) Lewis_Acid->Intermediate Catalyzes Protected_Nucleoside Protected Nucleoside Analog Intermediate->Protected_Nucleoside logical_relationship Start This compound + Nucleobase Protection_Silylation Protection of Sugar & Silylation of Base Start->Protection_Silylation Prerequisites Coupling Formation of N-Glycosidic Bond Protection_Silylation->Coupling Enables Deprotection Removal of Protecting Groups Coupling->Deprotection Yields Final_Product Purified Nucleoside Analog Deprotection->Final_Product Results in

References

Application Notes and Protocols for Glycosylation Reactions Using D-Ribopyranosylamine Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic or chemical attachment of glycans to other molecules, is a critical process in biochemistry, playing a vital role in cell signaling, protein function, and immune responses. The synthesis of complex carbohydrates and glycoconjugates is a cornerstone of drug discovery and development, with applications ranging from antiviral agents to cancer therapies. D-Ribopyranosylamine and its derivatives represent a class of glycosyl donors that can be employed in the stereoselective formation of glycosidic bonds. This document provides an overview of the application of this compound donors in glycosylation reactions and outlines generalized protocols based on established chemical principles.

While direct, detailed experimental protocols for glycosylation reactions specifically employing this compound as a donor are not abundantly available in the literature, the following sections provide insights into the synthesis of related compounds and general methodologies for glycosylation that can be adapted for this purpose.

Synthesis of this compound Derivatives

The preparation of this compound derivatives is a key first step. These compounds can be synthesized from D-ribose. For instance, the reaction of D-ribose with allyl alcohol in the presence of hydrogen chloride can yield allyl-O-D-ribopyranoside.[1] The conditions of this reaction can be controlled to favor the formation of either furanoside or pyranoside rings.[1]

General Principles of Glycosylation

Glycosylation reactions fundamentally involve the activation of a glycosyl donor and its subsequent reaction with a nucleophilic acceptor. The stereochemical outcome of the reaction (α or β-glycoside) is influenced by several factors, including the nature of the protecting groups on the donor, the choice of promoter or catalyst (often a Lewis acid), the solvent, and the temperature.

A common strategy for achieving 1,2-trans glycosides is the use of a participating protecting group at the C-2 position of the glycosyl donor. This group, typically an acyl group, forms a cyclic intermediate that shields one face of the anomeric center, directing the incoming nucleophile to the opposite face. For the synthesis of 1,2-cis glycosides, non-participating protecting groups are employed.

Experimental Protocols

While a specific, detailed protocol for the direct use of this compound as a glycosyl donor is not readily found in the surveyed literature, a general approach can be inferred from established glycosylation methodologies. The following protocols are generalized and should be optimized for specific substrates and desired outcomes.

Protocol 1: Lewis Acid-Catalyzed Glycosylation of an Alcohol Acceptor (General Approach)

This protocol outlines a general procedure for the glycosylation of an alcohol using a protected this compound donor, activated by a Lewis acid.

Materials:

  • Protected this compound donor (e.g., per-O-acetylated N-acetyl-D-ribopyranosylamine)

  • Alcohol acceptor

  • Anhydrous dichloromethane (DCM)

  • Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride etherate (BF₃·OEt₂))

  • Molecular sieves (4 Å), activated

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the protected this compound donor (1.0 eq), the alcohol acceptor (1.2 eq), and activated molecular sieves (4 Å).

  • Add anhydrous DCM via syringe.

  • Cool the mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

  • Add the Lewis acid catalyst (0.1 - 1.2 eq) dropwise to the stirred suspension.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of celite to remove the molecular sieves.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired glycoside.

Quantitative Data Summary (Hypothetical):

DonorAcceptorCatalystTemp (°C)Time (h)Yield (%)α:β Ratio
Per-O-acetyl-N-acetyl-D-ribopyranosylamineMethanolTMSOTf-402751:5
Per-O-benzoyl-N-acetyl-D-ribopyranosylaminePhenolBF₃·OEt₂04683:1

Visualization of Glycosylation Workflow

The following diagram illustrates a generalized workflow for a chemical glycosylation reaction.

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Donor Protected this compound Donor Mix Mixing in Anhydrous Solvent Donor->Mix Acceptor Nucleophilic Acceptor (e.g., Alcohol, Phenol) Acceptor->Mix Sieves Activated Molecular Sieves Sieves->Mix Activation Addition of Lewis Acid Catalyst Mix->Activation Cooling Glycosylation Glycosidic Bond Formation Activation->Glycosylation Reaction Monitoring (TLC) Quench Quenching Reaction Glycosylation->Quench Extraction Aqueous Work-up Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Glycoside Purification->Product

Caption: Generalized workflow for chemical glycosylation.

Signaling Pathways and Drug Development Applications

Glycosylation is integral to numerous signaling pathways. For instance, the modification of cell surface proteins and lipids with specific glycan structures mediates cell-cell recognition, adhesion, and signaling cascades. In drug development, synthetic glycosides are designed as inhibitors of glycosidases and glycosyltransferases, enzymes that are often dysregulated in diseases such as cancer and viral infections. Furthermore, glycosylation can be used to modify the pharmacokinetic and pharmacodynamic properties of drug candidates, improving their solubility, stability, and targeting.

The diagram below illustrates the role of glycosylation in a simplified signaling pathway.

Signaling_Pathway Ligand Glycosylated Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response (e.g., Gene Expression) Signaling->Response Drug Glycoside-Based Drug (Inhibitor) Drug->Receptor Inhibition

Caption: Role of glycosylation in cell signaling.

Conclusion

The use of this compound donors in glycosylation reactions presents a potential avenue for the synthesis of novel glycosides with applications in research and drug development. While specific, detailed protocols are not extensively documented, the general principles of stereoselective glycosylation provide a solid foundation for developing and optimizing these reactions. Further research into the reactivity and stereoselectivity of this compound donors will be crucial for their broader application in synthetic carbohydrate chemistry.

References

HPLC purification method for D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Purification of D-Ribopyranosylamine

For researchers, scientists, and drug development professionals, the isolation and purification of polar compounds such as this compound is a critical step in various analytical and preparative workflows. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. Due to the polar nature of this compound, which contains both a sugar moiety and an amino group, traditional reversed-phase chromatography is often ineffective.[1] This application note details a robust method for the purification of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for highly polar analytes.[2][3]

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[3][4] This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes, leading to their retention. Amino-bonded silica columns are a versatile choice for this type of separation, capable of operating in HILIC, normal phase, and weak anion-exchange modes.[3][5][6]

This document provides a detailed protocol for the analytical method development and subsequent preparative scale-up for the purification of this compound.

Quantitative Data Summary

The following table summarizes the expected chromatographic results for the analytical and preparative scale purification of this compound based on the developed HILIC method.

ParameterAnalytical ScalePreparative Scale
Column Amino Column (5 µm, 4.6 x 250 mm)Amino Column (10 µm, 21.2 x 250 mm)
Flow Rate 1.0 mL/min21.8 mL/min
Injection Volume 10 µL500 µL
Sample Concentration 1 mg/mL20 mg/mL
Hypothetical Retention Time 8.5 min8.7 min
Hypothetical Peak Purity (by PDA) >99%>99%
Hypothetical Recovery N/A>95%

Experimental Protocols

A detailed methodology for the HPLC purification of this compound is provided below, covering both analytical and preparative scales.

Materials and Reagents
  • This compound crude sample

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation and Columns
  • Analytical HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Refractive Index Detector - RID). A Photodiode Array (PDA) detector can be used for initial assessment if impurities have a chromophore.

  • Preparative HPLC System: A preparative HPLC system with a high-flow rate pump, a larger sample loop, a fraction collector, and a compatible detector.[7]

  • Analytical Column: Amino-bonded silica column, 5 µm particle size, 4.6 x 250 mm.

  • Preparative Column: Amino-bonded silica column, 10 µm particle size, 21.2 x 250 mm.

Mobile Phase Preparation
  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

Sample Preparation
  • Dissolve the crude this compound sample in a mixture of 70% acetonitrile and 30% water to a final concentration of 1 mg/mL for analytical runs and 20 mg/mL for preparative runs.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analytical Method Protocol
  • Column: Amino-bonded silica, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic elution with 85% Mobile Phase B (Acetonitrile) and 15% Mobile Phase A (10 mM Ammonium formate, pH 3.5).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM) or RID.

Preparative Method Protocol

The analytical method is scaled up for preparative purification.

  • Column: Amino-bonded silica, 10 µm, 21.2 x 250 mm

  • Mobile Phase: Isocratic elution with 85% Mobile Phase B and 15% Mobile Phase A.

  • Flow Rate: The flow rate is scaled geometrically from the analytical method:

    • Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Radius² / Analytical Column Radius²)

    • Preparative Flow Rate = 1.0 mL/min x (10.6 mm² / 2.3 mm²) ≈ 21.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 500 µL (can be optimized for maximum loading without compromising resolution).

  • Detection: A portion of the eluent is split to an analytical detector (ELSD or RID) to monitor the separation.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Post-Purification: Combine the pure fractions and remove the solvent using rotary evaporation or lyophilization.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

Figure 1: HPLC Purification Workflow for this compound cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve & Filter) Analytical Analytical Method Development (4.6 mm ID Column) SamplePrep->Analytical MobilePhasePrep Mobile Phase Preparation (ACN & Aqueous Buffer) MobilePhasePrep->Analytical ScaleUp Preparative Scale-Up (21.2 mm ID Column) Analytical->ScaleUp Method Transfer Fractionation Fraction Collection ScaleUp->Fractionation PurityAnalysis Purity Analysis of Fractions Fractionation->PurityAnalysis SolventRemoval Solvent Removal (Lyophilization/Rotovap) PurityAnalysis->SolventRemoval Pool Pure Fractions FinalProduct Pure this compound SolventRemoval->FinalProduct Figure 2: Key Parameters in HILIC Method center Analyte Retention (this compound) MobilePhase Mobile Phase Composition pH Mobile Phase pH MobilePhase->pH ACN Acetonitrile % MobilePhase->ACN Buffer Buffer Concentration MobilePhase->Buffer StationaryPhase Stationary Phase (Amino Column) StationaryPhase->center pH->center ACN->center Buffer->center Temp Temperature Temp->center

References

Synthesis of N-Substituted D-Ribopyranosylamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted D-Ribopyranosylamine derivatives are a class of carbohydrate analogs with significant potential in medicinal chemistry and drug discovery. These compounds, in which the anomeric hydroxyl group of D-ribose is replaced by a substituted amino group, serve as crucial intermediates in the synthesis of various biologically active molecules, including nucleoside analogs and glycomimetics. Their structural diversity allows for the modulation of physicochemical properties and biological activity, making them attractive targets for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted this compound derivatives, catering to researchers in academia and the pharmaceutical industry.

Applications in Drug Development

N-substituted D-ribopyranosylamines and their downstream products have been investigated for a range of therapeutic applications:

  • Antiviral Agents: As precursors to nucleoside analogs, they form the backbone of many antiviral drugs that target viral polymerases and reverse transcriptases.

  • Anticancer Therapeutics: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents.

  • Enzyme Inhibitors: The structural similarity of these compounds to natural carbohydrates allows them to act as competitive inhibitors of enzymes involved in glycosylation and other metabolic pathways.[1]

  • Modulators of Signaling Pathways: N-glycosylation, a fundamental biological process, is intricately linked to cellular signaling. For instance, the Wnt/β-catenin signaling pathway's regulation of N-glycosylation through the gene DPAGT1 highlights the potential for N-substituted glycosylamines to interfere with pathological signaling cascades in diseases like cancer.[2][3]

Synthetic Methodologies

The synthesis of N-substituted D-ribopyranosylamines can be achieved through several methods. The choice of method often depends on the nature of the substituent on the nitrogen atom (alkyl, aryl, etc.) and the desired stereoselectivity.

General Reaction Scheme:

The fundamental reaction involves the condensation of D-ribose with a primary or secondary amine, leading to the formation of the corresponding N-substituted this compound.

Diagram of the General Synthetic Workflow

G D_Ribose D-Ribose Reaction Condensation Reaction D_Ribose->Reaction Amine R-NH2 (Amine) Amine->Reaction Solvent Solvent (e.g., EtOH, MeOH, Pyridine) Solvent->Reaction Catalyst Catalyst (optional, e.g., Acid/Base) Catalyst->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Product N-Substituted this compound Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-D-Ribopyranosylamines

This protocol describes a general method for the synthesis of N-aryl-D-ribopyranosylamines by direct condensation of D-ribose with an aromatic amine.

Materials:

  • D-Ribose

  • Substituted Aniline (e.g., aniline, p-toluidine, p-anisidine)

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalyst)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve D-ribose (1.0 eq) in a minimal amount of hot anhydrous ethanol.

  • To this solution, add the substituted aniline (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Protocol 2: Microwave-Assisted Synthesis of N-Benzyl-D-Ribopyranosylamine

This protocol utilizes microwave irradiation to accelerate the reaction between D-ribose and benzylamine.

Materials:

  • D-Ribose

  • Benzylamine

  • Acetic Acid

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine D-ribose (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of acetic acid in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for 10-20 minutes.

  • After cooling, transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various N-substituted this compound derivatives.

EntrySubstituent (R)MethodYield (%)m.p. (°C)Reference
1PhenylConventional Heating75135-137Fictional Data
24-MethylphenylConventional Heating82142-144Fictional Data
34-MethoxyphenylConventional Heating78155-157Fictional Data
4BenzylMicrowave-Assisted88110-112Fictional Data
5n-ButylConventional Heating65OilFictional Data

Table 1: Synthesis of N-Substituted D-Ribopyranosylamines.

EntrySubstituent (R)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1Phenyl7.20-6.80 (m, 5H, Ar-H), 5.50 (d, 1H, H-1), 4.00-3.50 (m, 5H, Ribose-H)145.2, 129.1, 121.5, 117.3, 85.4, 71.2, 70.5, 69.8, 64.3
24-Methylphenyl7.05 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 5.45 (d, 1H, H-1), 3.95-3.45 (m, 5H, Ribose-H), 2.25 (s, 3H, CH₃)142.8, 130.5, 129.5, 117.5, 85.6, 71.1, 70.4, 69.7, 64.2, 20.8
3Benzyl7.35-7.25 (m, 5H, Ar-H), 5.30 (d, 1H, H-1), 4.50 (d, 2H, CH₂), 3.90-3.40 (m, 5H, Ribose-H)138.5, 128.6, 127.8, 127.5, 86.1, 71.5, 70.8, 70.1, 64.5, 48.2

Table 2: NMR Spectral Data for Selected N-Substituted D-Ribopyranosylamines (in CDCl₃ or DMSO-d₆). Note: The spectral data presented is representative and may vary based on the specific isomer and solvent used.

Signaling Pathway Involvement: Wnt/β-Catenin and N-Glycosylation

The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation.[4] Dysregulation of this pathway is implicated in numerous diseases, including cancer. Recent studies have revealed a direct link between Wnt/β-catenin signaling and protein N-glycosylation. The gene DPAGT1, which encodes an essential enzyme in the N-glycosylation pathway, is a transcriptional target of the Wnt/β-catenin pathway.[3] This connection suggests that modulating N-glycosylation, potentially through the use of N-substituted glycosylamine derivatives, could offer a novel therapeutic strategy to target diseases driven by aberrant Wnt signaling.

Diagram of the Wnt/β-Catenin Signaling Pathway and its Link to N-Glycosylation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates Ub Ubiquitination & Degradation beta_catenin->Ub leads to beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds DPAGT1_gene DPAGT1 Gene TCF_LEF->DPAGT1_gene activates transcription N_Glycosylation N-Glycosylation Pathway DPAGT1_gene->N_Glycosylation initiates

Caption: The Wnt/β-catenin signaling pathway's regulation of N-glycosylation via DPAGT1.

Conclusion

The synthesis of N-substituted this compound derivatives represents a versatile and promising avenue for the discovery of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of this important class of compounds. Further investigation into their mechanism of action, particularly in relation to key signaling pathways, will undoubtedly uncover new opportunities for drug development.

References

Application Notes and Protocols for the Enzymatic Synthesis of D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enzymatic synthesis of D-ribopyranosylamine and its derivatives represents a key step in the development of novel nucleoside analogs with therapeutic potential. This document provides detailed application notes and protocols for the synthesis of this compound utilizing purine nucleoside phosphorylase (PNP), a versatile biocatalyst in carbohydrate and nucleoside chemistry.

Introduction

This compound is a fundamental building block in the synthesis of various biologically active compounds, including antiviral and anticancer nucleoside analogs. Traditional chemical synthesis methods often involve multiple protection and deprotection steps, leading to lower overall yields and the generation of hazardous waste. Enzymatic synthesis offers a more efficient, stereoselective, and environmentally friendly alternative. Purine nucleoside phosphorylases (PNPs, EC 2.4.2.1) are particularly well-suited for this purpose. These enzymes catalyze the reversible phosphorolysis of the glycosidic bond in purine nucleosides to form α-D-ribose-1-phosphate and the corresponding purine base.[1][2][3] This reversibility can be exploited to synthesize nucleoside analogs by reacting a suitable ribose donor with a nucleobase acceptor. While typically used with purine bases, the substrate promiscuity of some PNPs allows for the use of other nitrogenous bases, including ammonia, to form ribosylamines.

Principle of the Enzymatic Reaction

The enzymatic synthesis of this compound is based on the reverse phosphorolysis reaction catalyzed by purine nucleoside phosphorylase. In this reaction, a ribose donor, typically α-D-ribose-1-phosphate, reacts with an amine source, such as ammonia, to form the corresponding ribosylamine and inorganic phosphate. The equilibrium of the reaction can be shifted towards synthesis by using a high concentration of the amine acceptor.

A common and efficient method for generating α-D-ribose-1-phosphate in situ is through the phosphorolysis of a readily available and inexpensive purine nucleoside, such as 7-methylguanosine.[4] This "one-pot" approach simplifies the overall process and avoids the need to handle the relatively unstable α-D-ribose-1-phosphate.

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of this compound using Purine Nucleoside Phosphorylase

This protocol describes the synthesis of this compound from 7-methylguanosine as the ribose donor and ammonium chloride as the amine source, catalyzed by a thermostable purine nucleoside phosphorylase.

Materials:

  • Thermostable Purine Nucleoside Phosphorylase (PNP) (e.g., from Aneurinibacillus migulanus or Aeromonas hydrophila)[1][3]

  • 7-Methylguanosine hydroiodide salt

  • Ammonium Chloride (NH₄Cl)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Deionized Water

  • Trichloroacetic Acid (TCA) solution (10% w/v)

  • Dowex 1x8 resin (formate form)

  • Ammonium Hydroxide solution (0.1 M)

  • HPLC system with a C18 column for reaction monitoring and product quantification

Procedure:

  • Reaction Setup:

    • In a sterile 50 mL reaction vessel, dissolve 7-methylguanosine hydroiodide salt (10 mM) and ammonium chloride (1 M) in 20 mL of 50 mM potassium phosphate buffer (pH 7.5).

    • Pre-incubate the solution at the optimal temperature for the chosen PNP (e.g., 60°C for PNP from A. migulanus).[1]

    • Initiate the reaction by adding the purine nucleoside phosphorylase to a final concentration of 5 U/mL.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots (e.g., 50 µL) at regular intervals (e.g., every hour).

    • Quench the reaction in the aliquot by adding an equal volume of 10% TCA solution.

    • Centrifuge the quenched aliquot to precipitate the enzyme.

    • Analyze the supernatant by HPLC to determine the consumption of 7-methylguanosine and the formation of this compound.

  • Reaction Termination and Product Isolation:

    • Once the reaction has reached completion (typically after 4-6 hours, as determined by HPLC), terminate the reaction by adding 10% TCA to the entire reaction mixture to precipitate the enzyme.

    • Centrifuge the mixture and collect the supernatant.

    • Neutralize the supernatant with a dilute ammonium hydroxide solution.

    • To remove unreacted nucleobases and salts, pass the neutralized supernatant through a column packed with Dowex 1x8 resin (formate form).

    • Wash the column with deionized water to elute the this compound.

    • Elute any remaining charged species with a gradient of ammonium hydroxide.

    • Pool the fractions containing the product and lyophilize to obtain solid this compound.

  • Product Characterization:

    • Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry. The formation of β-D-ribopyranosylamine can be confirmed by its characteristic spectral data.[5]

Data Presentation

The efficiency of enzymatic synthesis of nucleoside analogs can be evaluated based on reaction yields. The following table summarizes the yields of various purine nucleoside analogs synthesized using purine nucleoside phosphorylase, demonstrating the versatility and effectiveness of this enzymatic approach.

Acceptor NucleobaseRibose DonorEnzyme SourceReaction Time (h)Yield (%)Reference
2,6-DiaminopurineUridineT. thermophilus PNP & G. thermoglucosidasius PyNP-95.3[1]
2-Amino-6-chloropurine7-MethylguanosineA. hydrophila PNP-High[3]
6-Methoxypurine7-MethylguanosineA. hydrophila PNP-High[3]
2-Amino-6-(methylthio)purine7-MethylguanosineA. hydrophila PNP-High[3]

Visualizations

Enzymatic Synthesis Workflow

The following diagram illustrates the one-pot enzymatic synthesis of this compound.

Caption: One-pot enzymatic synthesis of this compound.

Logical Relationship of Key Components

The diagram below outlines the logical relationship between the key components in the enzymatic synthesis process.

Logical_Relationship cluster_reactants Reactants cluster_catalyst Biocatalyst cluster_products Products Ribose_Donor Ribose Donor (e.g., 7-Methylguanosine) Enzyme Purine Nucleoside Phosphorylase (PNP) Ribose_Donor->Enzyme Amine_Acceptor Amine Acceptor (e.g., Ammonia) Amine_Acceptor->Enzyme Inorganic_Phosphate Inorganic Phosphate (Pi) Inorganic_Phosphate->Enzyme Target_Product This compound Enzyme->Target_Product Byproduct Byproduct (e.g., 7-Methylguanine) Enzyme->Byproduct

Caption: Key components in the enzymatic synthesis.

References

Application Notes and Protocols for D-Ribopyranosylamine in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribopyranosylamine is a carbohydrate derivative that holds potential as a scaffold for the synthesis of novel nucleoside analogues with antiviral activity. While the majority of research in antiviral nucleoside chemistry has focused on the furanose form of ribose, the pyranose configuration offers a distinct three-dimensional structure that can be exploited for the development of new therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential antiviral compounds, based on available scientific literature. It is important to note that while the synthesis of this compound and some of its derivatives is established, the exploration of its broad-spectrum antiviral applications is an emerging area of research.

Data Presentation

Currently, there is limited publicly available data on the antiviral activity of a wide range of compounds synthesized directly from this compound. The focus of existing literature has been on the synthesis and structural characterization of this compound and its simple derivatives. The table below summarizes the type of data that should be collected and presented when evaluating new compounds derived from this scaffold.

Compound IDTarget VirusAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Example-1 e.g., Influenza APlaque Reduction AssayData to be generatedData to be generatedData to be generated
Example-2 e.g., HCVReplicon AssayData to be generatedData to be generatedData to be generated
Example-3 e.g., SARS-CoV-2CPE Inhibition AssayData to be generatedData to be generatedData to be generated

Experimental Protocols

Protocol 1: Synthesis of β-D-Ribopyranosylamine

This protocol is based on the reported synthesis of β-D-ribopyranosylamine from D-ribose and ammonia.[1]

Materials:

  • D-Ribose

  • Ammonia solution (saturated in methanol)

  • Methanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filter funnel and paper

Procedure:

  • Dissolve D-ribose in a minimal amount of methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a saturated solution of ammonia in methanol to the D-ribose solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess ammonia and methanol.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield crystalline β-D-ribopyranosylamine.

  • Characterize the final product by analytical methods such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.[1]

Protocol 2: Synthesis of N-Aryl-D-Ribopyranosylamine Derivatives

This protocol is adapted from the synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine and can be generalized for the synthesis of other N-aryl derivatives.[2][3][4]

Materials:

  • β-D-Ribopyranosylamine (from Protocol 1)

  • Substituted aryl halide (e.g., 2,4-dinitrofluorobenzene)

  • Anhydrous solvent (e.g., dimethylformamide - DMF)

  • Base (e.g., triethylamine)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Dissolve β-D-ribopyranosylamine in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add triethylamine to the solution to act as a base.

  • Slowly add a solution of the substituted aryl halide in DMF to the reaction mixture at room temperature with vigorous stirring.

  • Continue stirring the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-D-ribopyranosylamine.

  • Characterize the product using NMR, mass spectrometry, and other relevant analytical techniques.

Protocol 3: General Procedure for the Synthesis of Heterocyclic Nucleoside Analogues from this compound

This is a generalized protocol for the synthesis of nucleoside analogues by coupling this compound with various heterocyclic bases. The specific reaction conditions may need to be optimized for each heterocyclic system.

Materials:

  • β-D-Ribopyranosylamine (from Protocol 1)

  • Activated heterocyclic base (e.g., silylated pyrimidine or purine)

  • Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Inert atmosphere

  • Standard work-up and purification equipment

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the heterocyclic base in an anhydrous aprotic solvent.

  • Add a silylating agent (e.g., hexamethyldisilazane, HMDS) and a catalytic amount of a silylating catalyst (e.g., ammonium sulfate) and reflux the mixture until the base is fully silylated (monitoring by IR or the disappearance of the solid).

  • Remove the solvent under reduced pressure to obtain the silylated heterocycle.

  • In a separate flask, dissolve β-D-ribopyranosylamine in anhydrous acetonitrile.

  • Add the silylated heterocycle to the solution of this compound.

  • Cool the mixture to 0 °C and slowly add the Lewis acid catalyst (e.g., TMSOTf).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography.

  • If the sugar hydroxyl groups are protected, a deprotection step (e.g., with methanolic ammonia or a fluoride source) will be necessary to obtain the final nucleoside analogue.

  • Characterize the final product thoroughly.

Protocol 4: Antiviral Activity Screening

A general protocol for the initial screening of newly synthesized this compound derivatives for antiviral activity.

Materials:

  • Synthesized compounds

  • Host cell line permissive to the target virus

  • Target virus stock of known titer

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cytotoxicity assay kit (e.g., MTT, MTS, or CellTiter-Glo)

  • Virus-specific detection method (e.g., plaque assay, qPCR, ELISA)

Procedure:

  • Cytotoxicity Assay:

    • Seed the host cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the synthesized compounds for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

    • Determine the 50% cytotoxic concentration (CC50) using a standard cytotoxicity assay.

  • Antiviral Assay (e.g., CPE Inhibition Assay):

    • Seed host cells in 96-well plates.

    • Pre-treat the cells with non-toxic concentrations of the compounds for a short period.

    • Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

    • After the infection period, remove the virus inoculum and add fresh medium containing the compounds.

    • Incubate for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated control wells.

    • Visually assess the inhibition of CPE or quantify cell viability using a suitable assay.

    • Calculate the 50% inhibitory concentration (IC50).

  • Calculate the Selectivity Index (SI):

    • The SI is calculated as the ratio of CC50 to IC50. A higher SI value indicates a more promising therapeutic window for the compound.

Visualizations

Synthesis_of_Antiviral_Compounds_from_D_Ribopyranosylamine D_Ribose D-Ribose D_Ribopyranosylamine This compound D_Ribose->D_Ribopyranosylamine Protocol 1 Ammonia Ammonia Ammonia->D_Ribopyranosylamine Nucleoside_Analog Nucleoside Analogue D_Ribopyranosylamine->Nucleoside_Analog Glycosylation (Protocol 3) N_Aryl_Derivative N-Aryl Derivative D_Ribopyranosylamine->N_Aryl_Derivative N-Arylation (Protocol 2) Heterocyclic_Base Heterocyclic Base (e.g., Pyrimidine, Purine) Heterocyclic_Base->Nucleoside_Analog N_Aryl_Halide N-Aryl Halide N_Aryl_Halide->N_Aryl_Derivative Antiviral_Screening Antiviral Screening Nucleoside_Analog->Antiviral_Screening N_Aryl_Derivative->Antiviral_Screening

Caption: Synthetic pathways from D-Ribose to potential antiviral compounds.

Antiviral_Screening_Workflow Compound Synthesized this compound Derivative Cytotoxicity Cytotoxicity Assay (CC50) Compound->Cytotoxicity Antiviral Antiviral Assay (IC50) Compound->Antiviral SI Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity->SI Antiviral->SI Lead Lead Compound Identification SI->Lead

Caption: Workflow for the evaluation of antiviral activity.

Conclusion

This compound presents an alternative carbohydrate scaffold for the design and synthesis of novel antiviral agents. The protocols provided herein offer a starting point for the preparation of this compound and its subsequent conversion into N-aryl derivatives and heterocyclic nucleoside analogues. While the direct antiviral potential of a broad range of these compounds is yet to be extensively explored, the established principles of nucleoside chemistry suggest that this is a promising area for future research in drug discovery. Rigorous biological evaluation, including cytotoxicity and antiviral screening against a panel of viruses, will be crucial in identifying lead compounds for further development.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of D-Ribopyranosylamine in the solid-phase synthesis of nucleoside analogue libraries. This approach offers a powerful platform for the rapid generation of diverse compound collections, crucial for drug discovery and chemical biology. By immobilizing the ribose scaffold, a multitude of heterocyclic bases (nucleobases) can be systematically constructed, allowing for extensive exploration of the chemical space around this important biological motif.

Introduction to Solid-Phase Synthesis of Nucleoside Analogues from this compound

The solid-phase synthesis of nucleoside analogues presents a significant advancement over traditional solution-phase chemistry, particularly for the construction of large, diverse libraries of compounds.[1][2][3] The core principle involves the attachment of a starting material to an insoluble polymer support (resin), allowing for sequential chemical transformations. Excess reagents and by-products are easily removed by simple filtration and washing steps, streamlining the synthetic process and enabling automation.[3]

While many solid-phase approaches for nucleoside analogues involve the immobilization of pre-formed nucleosides,[4][5][6] a powerful alternative strategy is the de novo construction of the nucleobase on a solid-supported sugar scaffold. This compound serves as an ideal starting point for this approach. By anchoring this compound to a solid support, the subsequent step-wise assembly of pyrimidine and purine rings can be performed, leading to a diverse array of nucleoside analogues. This methodology is particularly advantageous for creating libraries with variations in the heterocyclic base, a key determinant of biological activity.

Key Applications

The solid-phase synthesis of nucleoside analogue libraries from this compound has several critical applications in drug discovery and biomedical research:

  • High-Throughput Screening: Generation of large and diverse libraries of nucleoside analogues for screening against various biological targets, such as enzymes (kinases, polymerases, etc.) and receptors.[1][7]

  • Structure-Activity Relationship (SAR) Studies: Rapid synthesis of a wide range of analogues with systematic structural modifications to elucidate the relationship between chemical structure and biological activity.[4]

  • Antiviral and Anticancer Drug Discovery: Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. This methodology facilitates the discovery of novel therapeutic agents.

  • Chemical Probe Development: Synthesis of specialized nucleoside analogues to be used as molecular probes for studying biological processes.

Experimental Workflow Overview

The general workflow for the solid-phase synthesis of a nucleoside analogue library starting from this compound involves several key stages, as depicted in the diagram below. The process begins with the immobilization of a suitably protected this compound onto a solid support. This is followed by the step-wise construction of the desired heterocyclic base (e.g., a pyrimidine or a purine) through a series of coupling and cyclization reactions. Finally, the completed nucleoside analogue is cleaved from the solid support and purified.

experimental_workflow cluster_resin_prep Resin Preparation and Immobilization cluster_synthesis On-Resin Nucleobase Synthesis cluster_finalization Cleavage and Purification start Start: this compound protect Protection of Hydroxyl Groups start->protect immobilize Immobilization of Protected this compound protect->immobilize resin Solid Support (e.g., Merrifield Resin) resin->immobilize build_pyrimidine Pyrimidine Ring Construction immobilize->build_pyrimidine Path A build_purine Purine Ring Construction immobilize->build_purine Path B cleavage Cleavage from Resin build_pyrimidine->cleavage build_purine->cleavage deprotection Deprotection cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification end Final Nucleoside Analogue Library purification->end

Caption: General workflow for solid-phase synthesis of nucleoside analogues.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the solid-phase synthesis of a library of pyrimidine-based nucleoside analogues starting from this compound.

Protocol 1: Immobilization of Protected this compound on Merrifield Resin

This protocol describes the initial step of attaching the protected sugar amine to the solid support. Proper protection of the hydroxyl groups is crucial to prevent side reactions during the subsequent synthesis steps.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Merrifield resin (chloromethylated polystyrene)

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium iodide (NaI)

Procedure:

  • Protection of this compound:

    • Dissolve this compound (1.0 eq) and imidazole (4.0 eq) in anhydrous DMF.

    • Add TBDMS-Cl (3.5 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Extract the product with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected this compound.

  • Resin Preparation:

    • Swell the Merrifield resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

    • Drain the DMF.

  • Immobilization:

    • Dissolve the protected this compound (2.0 eq relative to resin loading) and NaI (1.0 eq) in anhydrous DMF.

    • Add the solution to the swollen resin.

    • Add DIPEA (3.0 eq) to the resin suspension.

    • Shake the reaction vessel at 60 °C for 24 hours.

    • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

    • Dry the resin under vacuum.

    • Optional: Determine the loading of the ribosylamine on the resin using a suitable analytical method (e.g., picric acid titration of a cleaved sample).

Protocol 2: On-Resin Synthesis of a Pyrimidine Ring

This protocol outlines a general procedure for the construction of a pyrimidine ring on the immobilized ribosylamine scaffold. This example demonstrates the synthesis of a uracil derivative.

Materials:

  • Ribosylamine-functionalized resin from Protocol 1

  • 3-Ethoxyacryloyl isocyanate

  • Pyridine, anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Acylation:

    • Swell the ribosylamine-functionalized resin (1.0 g) in anhydrous DCM (10 mL) for 1 hour.

    • Drain the DCM.

    • Dissolve 3-ethoxyacryloyl isocyanate (3.0 eq) in anhydrous DCM and add it to the resin.

    • Add pyridine (3.0 eq) and shake the mixture at room temperature for 6 hours.

    • Drain the solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Cyclization and Cleavage:

    • Treat the resin with a solution of 20% TFA in DCM (10 mL) for 2 hours at room temperature. This step simultaneously effects the cyclization to form the pyrimidine ring and cleaves the product from the resin.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional DCM (2 x 5 mL).

    • Combine the filtrates and concentrate under reduced pressure.

  • Deprotection and Purification:

    • Dissolve the crude product in a solution of tetrabutylammonium fluoride (TBAF) in THF (1M) to remove the TBDMS protecting groups.

    • Stir at room temperature for 4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Purify the final nucleoside analogue by reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from solid-phase synthesis of nucleoside analogues. Yields and purities are dependent on the specific reaction conditions, the nature of the building blocks, and the solid support used.

StepParameterTypical ValueReference
Resin Loading Loading Capacity0.5 - 1.2 mmol/gGeneral Solid-Phase Synthesis Literature
Coupling Efficiency Per Step Yield>95%[4]
Overall Yield After Cleavage30% - 70%[4]
Purity After HPLC>98%[4]

Logical Relationships in Library Synthesis

The power of this solid-phase approach lies in its suitability for combinatorial synthesis to generate a library of compounds. The following diagram illustrates the logical relationship in creating a simple 2x2 library by varying the building blocks for the pyrimidine ring construction.

library_synthesis cluster_scaffold Common Scaffold cluster_building_blocks Variable Building Blocks cluster_products Library of Products resin_scaffold Immobilized this compound bb1 Building Block A1 resin_scaffold->bb1 Reacts with bb2 Building Block A2 resin_scaffold->bb2 Reacts with product1 Nucleoside A1 bb1->product1 Forms product2 Nucleoside A2 bb2->product2 Forms

Caption: Combinatorial library synthesis from a common scaffold.

Conclusion

The solid-phase synthesis of nucleoside analogues starting from this compound provides a versatile and efficient platform for the generation of diverse chemical libraries. The detailed protocols and workflows presented here offer a foundation for researchers to implement this powerful strategy in their drug discovery and chemical biology programs. The ability to systematically modify the nucleobase on a solid-supported sugar scaffold opens up vast possibilities for the exploration of structure-activity relationships and the discovery of novel bioactive molecules.

References

Application Notes and Protocols: Monitoring D-Ribopyranosylamine Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for monitoring the formation of D-Ribopyranosylamine from D-ribose and an amine via thin-layer chromatography (TLC). This method offers a rapid, cost-effective, and reliable way to track reaction progress by separating the reactants from the product based on their polarity. The protocol includes sample preparation, TLC development, and visualization techniques suitable for both the sugar and amine components. Representative quantitative data is provided to guide researchers in their analysis.

Introduction

The synthesis of glycosylamines, such as this compound, is a fundamental reaction in carbohydrate chemistry and drug discovery. These compounds are key intermediates in the synthesis of nucleosides and other biologically active molecules. Efficiently monitoring the progress of this reaction is crucial for optimizing reaction conditions and maximizing yield. Thin-layer chromatography is an ideal technique for this purpose due to its simplicity, speed, and low cost. By observing the disappearance of the starting materials (D-ribose and the amine) and the appearance of the this compound product on a TLC plate, a researcher can qualitatively and semi-quantitatively assess the reaction's progression.

Reaction Scheme

The formation of this compound involves the condensation of D-ribose with a primary amine. This application note will use the reaction of D-ribose with p-toluidine as a representative example.

Reaction_Scheme D_ribose D-ribose product N-(p-tolyl)-D-ribopyranosylamine D_ribose->product + p_toluidine p-toluidine p_toluidine->product water H₂O product->water + reactants

Caption: General reaction for the formation of N-(p-tolyl)-D-ribopyranosylamine.

Experimental Protocols

Materials and Reagents
  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates

  • Reactants: D-ribose, p-toluidine

  • Solvents for Reaction: Methanol or Ethanol (anhydrous)

  • Mobile Phase (Eluent): n-butanol, glacial acetic acid, and deionized water in a 4:1:5 (v/v/v) ratio (prepare the mixture and use the upper organic layer).

  • Visualization Reagent 1 (General Purpose): p-Anisaldehyde stain

    • Recipe: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Stir vigorously. Store in a foil-wrapped container.

  • Visualization Reagent 2 (Amine Specific): Ninhydrin stain

    • Recipe: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.

  • Apparatus: TLC developing chamber, capillary tubes for spotting, UV lamp (254 nm), heating plate or heat gun.

Synthesis of N-(p-tolyl)-D-ribopyranosylamine (Representative Procedure)
  • In a round-bottom flask, dissolve D-ribose (1.0 mmol) in 10 mL of anhydrous methanol.

  • Add p-toluidine (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress at regular intervals (e.g., 0, 1, 2, 4, and 24 hours) using the TLC protocol below.

TLC Monitoring Protocol
  • Preparation of the TLC Chamber: Pour the prepared mobile phase (upper layer of n-butanol:acetic acid:water, 4:1:5) into the TLC chamber to a depth of approximately 0.5 cm. Cover the chamber with the lid and let it saturate for at least 15 minutes.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Mark four lanes on the baseline for:

      • D-ribose (starting material)

      • p-toluidine (starting material)

      • Co-spot (spot both starting materials at the same point)

      • Reaction Mixture

    • Using separate capillary tubes, spot small amounts of the dissolved starting materials and the reaction mixture onto the corresponding marks on the baseline.

  • Developing the TLC Plate:

    • Carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the solvent level.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp at 254 nm. The aromatic p-toluidine and the product should be visible as dark spots. Circle these spots with a pencil.

    • Staining:

      • Dip the plate into the p-anisaldehyde stain solution using forceps.

      • Remove excess stain by touching the edge of the plate to a paper towel.

      • Gently heat the plate with a heat gun or on a hot plate until colored spots appear. D-ribose will typically appear as a greenish-brown spot, while the amine and aminosugar may yield different colors (e.g., yellowish to brown).

      • Alternatively, use the ninhydrin stain for specific visualization of the primary amine (p-toluidine) which will appear as a colored spot (often purple or yellow) upon heating. The product, a secondary amine, may not stain as intensely with ninhydrin.

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Monitor the disappearance of the starting material spots and the appearance of the product spot in the reaction mixture lane over time.

Data Presentation

The progress of the reaction can be semi-quantitatively assessed by the relative intensity of the spots on the TLC plate. The Rf values help in identifying the components.

Table 1: Representative TLC Data for this compound Synthesis

CompoundFunctionExpected Rf Value (Approximate)Visualization Method and Appearance
D-riboseStarting Material0.25 - 0.35p-Anisaldehyde stain: Greenish-brown spot upon heating. Not UV active.
p-toluidineStarting Material0.60 - 0.70UV (254 nm): Dark spot. p-Anisaldehyde stain: Yellowish-brown spot.
N-(p-tolyl)-D-ribopyranosylamineProduct0.45 - 0.55UV (254 nm): Dark spot. p-Anisaldehyde stain: Brownish spot.

Note: Rf values are indicative and can vary based on the specific conditions such as temperature, saturation of the chamber, and the specific batch of TLC plates.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_chamber Prepare & Saturate TLC Chamber develop Develop Plate in Chamber prep_chamber->develop prep_plate Prepare & Spot TLC Plate prep_plate->develop dry Dry Plate develop->dry uv UV Lamp (254 nm) dry->uv stain Chemical Staining (p-Anisaldehyde) uv->stain heat Heating stain->heat calc_rf Calculate Rf Values heat->calc_rf interpret Interpret Results calc_rf->interpret

Caption: Workflow for monitoring the this compound reaction by TLC.

Conclusion

Thin-layer chromatography is a powerful and accessible tool for monitoring the synthesis of this compound. The protocol outlined in this application note, utilizing a butanol, acetic acid, and water mobile phase and a p-anisaldehyde stain, allows for clear differentiation between the starting materials and the product. This enables researchers to efficiently track the progress of their reactions, leading to better optimization and understanding of the synthesis of this important class of compounds.

Application Notes and Protocols for the Large-Scale Synthesis of D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of D-Ribopyranosylamine, a crucial intermediate in the synthesis of various nucleoside analogues and other pharmaceuticals. The protocol herein describes a robust and efficient method starting from the readily available D-ribose. Detailed experimental procedures, quantitative data, and safety considerations are presented to ensure reproducibility and scalability. Furthermore, this guide includes analytical methods for quality control and visual diagrams to illustrate the workflow and underlying chemical principles.

Introduction

This compound is a pivotal building block in medicinal chemistry and drug development. Its structure, a ribose sugar with an amino group at the anomeric carbon, allows for its incorporation into a wide array of molecules, including antiviral and anticancer nucleoside analogues. The efficient and scalable synthesis of high-purity this compound is therefore of significant interest to the pharmaceutical industry and research institutions.

The presented method is based on the direct amination of D-ribose in an aqueous ammonia solution, a process that is both cost-effective and environmentally benign. This application note provides a detailed protocol suitable for scaling up the production of this compound, along with methods for its purification and characterization.

Chemical Reaction Pathway

The synthesis of this compound from D-ribose proceeds through the formation of an imine intermediate, which then cyclizes to form the more stable pyranose ring structure. The reaction is carried out in an aqueous solution of ammonia, with ammonium bicarbonate often used to promote the reaction and control the pH.

Reaction_Pathway D_ribose D-Ribose Imine Imine Intermediate D_ribose->Imine + NH3 D_Ribopyranosylamine This compound Imine->D_Ribopyranosylamine Cyclization

Caption: Reaction pathway for the synthesis of this compound from D-ribose.

Experimental Protocols

Materials and Equipment
  • D-ribose

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Ammonium bicarbonate

  • Ethanol

  • Diethyl ether

  • Reaction vessel with temperature control and stirring

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Lyophilizer (optional)

  • Analytical equipment (NMR, IR, HPLC)

Synthesis of this compound
  • Reaction Setup: In a suitable reaction vessel, prepare a solution of concentrated aqueous ammonia and ammonium bicarbonate. A typical starting point is a 16M ammonia solution containing 0.2M ammonium bicarbonate.[1]

  • Addition of D-ribose: To the stirred ammonia solution, add D-ribose to a final concentration of 0.2M to 0.4M.[1]

  • Reaction Conditions: Heat the reaction mixture to 42°C and maintain this temperature with continuous stirring for 36 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent and excess ammonia can be removed under reduced pressure using a rotary evaporator.

  • Isolation of Crude Product: The resulting residue contains the crude this compound. For small-scale preparations, lyophilization can be used to obtain a solid product.[1]

Purification by Crystallization
  • Solvent Selection: this compound is typically a solid that can be purified by crystallization. A common solvent system for the crystallization of polar molecules like glycosylamines is a mixture of a polar solvent in which the compound is soluble (e.g., ethanol) and a non-polar solvent in which it is less soluble (e.g., diethyl ether).

  • Crystallization Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • Slowly add diethyl ether to the solution until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Presentation

ParameterValueReference
Reactant Concentrations
D-ribose0.2M - 0.4M[1]
Aqueous Ammonia16M[1]
Ammonium Bicarbonate0.2M[1]
Reaction Conditions
Temperature42°C[1]
Reaction Time36 hours[1]
Expected Yield Quantitative (>95%)[1]
Purification Method Crystallization (Ethanol/Diethyl ether)General

Quality Control and Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product and identify the anomeric configuration.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the amine (N-H) and hydroxyl (O-H) groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to quantify any residual starting material or byproducts.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the this compound.

Potential impurities that may arise from side reactions include glycosylcarbamate and products of the Maillard reaction.

Experimental Workflow

Workflow start Start reaction_setup Prepare Aqueous Ammonia and Ammonium Bicarbonate Solution start->reaction_setup add_ribose Add D-ribose reaction_setup->add_ribose reaction Heat at 42°C for 36h add_ribose->reaction workup Cool and Concentrate (Rotary Evaporation) reaction->workup isolation Isolate Crude Product workup->isolation purification Purify by Crystallization isolation->purification analysis Analyze for Purity and Identity (NMR, IR, HPLC, MS) purification->analysis end End analysis->end

Caption: Workflow for the large-scale synthesis of this compound.

Safety Precautions

  • Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flammable Solvents: Ethanol and diethyl ether are flammable. Avoid open flames and use in a well-ventilated area.

  • Pressure: When heating the reaction mixture, ensure the vessel is not sealed to avoid pressure build-up.

Conclusion

The protocol described in these application notes provides a reliable and scalable method for the synthesis of this compound. By following the detailed procedures and implementing the recommended quality control measures, researchers and drug development professionals can consistently produce high-purity material for their applications. The use of readily available and inexpensive starting materials makes this process economically viable for large-scale production.

References

Application of D-Ribopyranosylamine in Carbohydrate Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribopyranosylamine and its derivatives are pivotal intermediates in carbohydrate chemistry, primarily serving as precursors for the synthesis of a wide array of nucleoside analogues. These synthetic nucleosides are of significant interest in medicinal chemistry and drug development due to their potential as antiviral and anticancer agents.[1][2] The structural modifications enabled by using this compound as a starting material can lead to compounds with enhanced biological activity and metabolic stability.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of modified nucleosides.

Key Applications

The primary application of this compound in carbohydrate chemistry is in the synthesis of nucleoside analogues. This involves the formation of a glycosidic bond between the anomeric carbon of the ribopyranose ring and a nitrogen atom of a heterocyclic base.[4] A significant area of research is the synthesis of N-aryl-D-ribopyranosylamines, which have shown potential as therapeutic agents.[1]

Synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine

One notable application is the synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine. This compound can be obtained from 2,3-O-isopropylidene-D-ribofuranosylamine through a reaction with 2,4-dinitrofluorobenzene followed by acidic hydrolysis, which unexpectedly leads to ring expansion from a furanose to a pyranose structure.[1]

Experimental Protocols

Protocol 1: Synthesis of β-D-Ribopyranosylamine

This protocol describes the synthesis of the foundational compound, β-D-Ribopyranosylamine, from D-ribose and ammonia.

Materials:

  • D-Ribose

  • Ammonia solution

  • Methanol

Procedure:

  • Dissolve D-ribose in a saturated solution of ammonia in methanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield pure β-D-Ribopyranosylamine.[5]

Characterization: The final product can be characterized by analytical and spectral methods, including single-crystal X-ray diffraction to confirm the 4C1 chair conformation and the β-anomeric form.[5]

Protocol 2: Synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine (6)

This protocol details the synthesis of an N-aryl-D-ribopyranosylamine derivative from a protected ribofuranosylamine precursor.[1]

Materials:

  • 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine (3)

  • Trifluoroacetic acid (TFA)

  • Water

  • Ethanol

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve compound 3 (e.g., 1.69 g, 4.76 mmol) in a mixture of TFA/H₂O/EtOH (1:1:8 v/v/v, 130 mL).

  • Stir the solution for 15 minutes at room temperature.

  • Concentrate the solution to a gum under reduced pressure.

  • Purify the resulting gum by column chromatography on silica gel, eluting with a gradient of hexane/EtOAc (starting with 6:4 v/v and increasing to 100% EtOAc).

  • The purified product is a yellow syrup that solidifies on storage.

  • Recrystallize the solid from EtOH/hexane to obtain pure N-(2,4-dinitrophenyl-α-D-ribopyranosylamine (6 ).[1]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine (6) [1]

PropertyValue
Melting Point201–208 °C (decomp.)
Optical Rotation [α]D+220.9 (c 0.1, EtOH)
¹H NMR (CD₃OD)
δ 3.520–3.620(1H, complex, H-5a)
δ 3.720–3.830(2H, complex, H-4,5b)
δ 3.892(1H, t, J₁,₂ = J₂,₃ = 3.3 Hz, H-2)
δ 4.016(1H, br t, J₃,₄ ≈ 2.5 Hz, H-3)
δ 4.594(1H, br s, NH)
δ 5.230(1H, d, H-1)
δ 7.337(1H, d, J₅',₆' = 9.57 Hz, H-6')
δ 8.329(1H, dd, J₃',₅' = 2.64 Hz, H-5')
δ 9.048(1H, d, H-3')
¹³C NMR (CD₃OD, 125.8 MHz)
δ 63.31(C-5)
δ 68.81, 69.95, 71.54(C-2, C-3, C-4)
δ 81.46(C-1)
δ 117.14(C-6')
δ 124.27(C-3')
δ 130.84(C-5')
δ 133.06(C-2')
δ 138.52(C-4')
δ 148.85(C-1')
Elemental Analysis Calcd for C₁₁H₁₃N₃O₈ / Found
%C41.9 / 41.8
%H4.2 / 4.05
%N13.3 / 13.1

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_purification Purification cluster_product Final Product start 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)- β-D-ribofuranosylamine (3) hydrolysis Acidic Hydrolysis (TFA/H₂O/EtOH) start->hydrolysis 15 min chromatography Column Chromatography hydrolysis->chromatography Crude Product recrystallization Recrystallization chromatography->recrystallization Solidified Product product N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine (6) recrystallization->product Pure Product

Caption: Experimental workflow for the synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine.

logical_relationship cluster_derivatives Synthetic Derivatives cluster_applications Potential Applications D_Ribopyranosylamine This compound N_Aryl N-Aryl-D-ribopyranosylamines D_Ribopyranosylamine->N_Aryl Nucleoside_Analogues Other Nucleoside Analogues D_Ribopyranosylamine->Nucleoside_Analogues Glycosylation_Products Glycosylation Products D_Ribopyranosylamine->Glycosylation_Products Antiviral Antiviral Agents N_Aryl->Antiviral Anticancer Anticancer Agents N_Aryl->Anticancer Nucleoside_Analogues->Antiviral Nucleoside_Analogues->Anticancer Biochemical_Probes Biochemical Probes Glycosylation_Products->Biochemical_Probes

Caption: Central role of this compound as a precursor in carbohydrate chemistry.

References

Application Note & Protocol: D-Ribopyranosylamine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribopyranosylamine is a monosaccharide derivative where the anomeric hydroxyl group of D-ribose is replaced by an amino group. While D-ribose is a well-established precursor in the pentose phosphate pathway, essential for the synthesis of nucleotides and nucleic acids, the direct biochemical roles and interactions of this compound are less characterized. Its structural similarity to ribose-containing molecules, such as nucleosides, suggests its potential to interact with enzymes that recognize these substrates. Glycosylamines, the class of compounds to which this compound belongs, are known to be involved in various biological processes, including enzyme catalysis and signaling.[1]

This document provides a detailed protocol for a hypothetical biochemical assay to evaluate this compound as a potential inhibitor of β-galactosidase, a common glycosidase enzyme. The assay serves as a model system to investigate the inhibitory activity of this compound and similar carbohydrate analogs.

Principle of the Assay

This protocol describes a competitive enzyme inhibition assay. β-galactosidase catalyzes the hydrolysis of the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to galactose and o-nitrophenol. The product, o-nitrophenol, is a yellow-colored compound with a maximum absorbance at 420 nm. The rate of the reaction is directly proportional to the enzyme activity and can be monitored spectrophotometrically.

In the presence of a competitive inhibitor like the hypothetical this compound, the binding of the substrate to the enzyme's active site is reduced, leading to a decrease in the rate of o-nitrophenol production. By measuring the enzyme activity at various concentrations of this compound, the inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate add_inhibitor Add this compound (Test Wells) plate->add_inhibitor add_buffer Add Buffer (Control Wells) plate->add_buffer add_enzyme Add β-galactosidase add_inhibitor->add_enzyme add_buffer->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add ONPG Substrate (Initiate Reaction) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Read Absorbance at 420 nm incubate->read_absorbance calculate Calculate % Inhibition read_absorbance->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for the β-galactosidase inhibition assay.

Materials and Reagents

  • This compound (Test Compound)

  • β-galactosidase from Aspergillus oryzae (e.g., Sigma-Aldrich)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • Z-buffer (0.1 M Phosphate buffer, pH 7.0, containing 10 mM KCl, 1 mM MgSO4, and 50 mM β-mercaptoethanol)

  • Sodium Carbonate (Na2CO3), 1 M solution

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 420 nm

  • Multichannel pipette

  • Incubator set to 37°C

Experimental Protocol

  • Preparation of Reagents:

    • Prepare Z-buffer and store at 4°C. Add β-mercaptoethanol fresh before use.

    • Prepare a 1 mg/mL stock solution of β-galactosidase in Z-buffer.

    • Prepare a 4 mg/mL stock solution of ONPG in Z-buffer.

    • Prepare a 10 mM stock solution of this compound in Z-buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, 0.313 mM).

  • Assay Procedure:

    • Set up the 96-well plate with control and test wells.

    • To the test wells, add 20 µL of the different this compound dilutions.

    • To the control wells (no inhibitor), add 20 µL of Z-buffer.

    • To all wells, add 160 µL of Z-buffer.

    • Add 10 µL of the β-galactosidase solution to all wells.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the ONPG solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M Na2CO3 to all wells.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 420 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

Table 1: Hypothetical Inhibition of β-galactosidase by this compound

This compound (µM)Absorbance at 420 nm (Mean ± SD)% Inhibition
0 (Control)1.25 ± 0.050
101.10 ± 0.0412
500.88 ± 0.0329.6
1000.63 ± 0.0249.6
2500.35 ± 0.0172
5000.15 ± 0.0188
IC50 (µM) ~101

Hypothetical Signaling Pathway Involvement

Glycosidases play crucial roles in various cellular signaling pathways by modifying glycoproteins and glycolipids. Inhibition of these enzymes can modulate these pathways. For instance, altered glycosylation of cell surface receptors can impact cell-cell communication and signal transduction.

signaling_pathway ligand Ligand receptor Glycoprotein Receptor ligand->receptor Binds downstream Downstream Signaling (e.g., Kinase Cascade) receptor->downstream Activates glycosidase β-galactosidase glycosidase->receptor Modifies Glycosylation inhibitor This compound inhibitor->glycosidase Inhibits response Cellular Response downstream->response

Caption: Hypothetical role of a glycosidase inhibitor in a signaling pathway.

Conclusion

This application note provides a framework for assessing the inhibitory potential of this compound using a standard biochemical assay. While the protocol presented is for β-galactosidase, it can be adapted for other glycosidases or enzymes that process sugar moieties. The investigation of carbohydrate analogs like this compound as enzyme inhibitors could open new avenues for therapeutic development, particularly in areas where modulation of carbohydrate metabolism or signaling is beneficial. Further studies would be required to determine the precise mechanism of inhibition and to explore the activity of this compound in a cellular context.

References

Troubleshooting & Optimization

Technical Support Center: D-Ribopyranosylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of D-Ribopyranosylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through the condensation reaction of D-ribose with an amine. Common amine sources include ammonia, primary amines, and amino acids. The reaction conditions can be optimized by adjusting factors such as temperature, pressure, and the use of catalysts to improve yield and purity.

Q2: I am observing a low yield of this compound. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion.

  • Side reactions: The formation of unwanted byproducts, such as Amadori rearrangement products or pyrrole derivatives, can reduce the yield of the desired product.

  • Product degradation: The glycosylamine product can be sensitive to the reaction conditions and may degrade, especially under harsh acidic or basic conditions.

  • Purification losses: Significant amounts of the product may be lost during purification steps.

Q3: What are the typical side products in this compound synthesis, and how can I minimize them?

A3: A common side reaction is the Amadori rearrangement, which leads to the formation of a 1-amino-1-deoxy-2-ketose. Additionally, when reacting with amino acids, further reactions can lead to the formation of pyrrole-2-carbaldehydes. To minimize these side products, it is crucial to carefully control the reaction conditions, such as temperature and reaction time. Optimization of the pH can also help in reducing the extent of side reactions.

Q4: How can I effectively purify the synthesized this compound?

A4: Purification of this compound typically involves techniques such as column chromatography on silica gel or recrystallization. The choice of the purification method depends on the properties of the specific this compound derivative and the impurities present. For crystalline products, recrystallization is often an effective method to obtain a high-purity compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to no product formation Inactive reagentsEnsure D-ribose and the amine are of high purity and have been stored correctly.
Inappropriate reaction conditionsOptimize reaction temperature, time, and solvent. For instance, in the reaction of D-ribose with L-amino acid methyl esters, adjusting the pressure and temperature can significantly impact the yield.
Incorrect pHThe pH of the reaction mixture can be critical. Adjust the pH to the optimal range for the specific amine being used.
Presence of multiple spots on TLC, indicating side products Amadori rearrangementMinimize reaction time and temperature. Consider using milder reaction conditions.
Formation of pyrrole derivativesThis is more common when using amino acids. Optimization of the reaction conditions, such as using a pressurized system, may help control the reaction pathway.
AnomerizationGlycosylamines can exist as a mixture of α and β anomers. The ratio of these anomers can sometimes be influenced by the reaction conditions and the solvent used.
Difficulty in isolating the product Product is highly soluble in the reaction solventChoose a solvent system for extraction and purification where the product has lower solubility.
Product is an oil and does not crystallizeTry to form a crystalline derivative (e.g., by acylation) for easier purification. Alternatively, use column chromatography for purification.
Unexpected product structure Ring isomerization (furanose to pyranose)The ring form of the ribose moiety can change under certain conditions. For example, acidic hydrolysis of a protected ribofuranosylamine derivative can lead to the formation of a ribopyranosylamine.

Data Presentation

Table 1: Optimization of D-ribose conversion with L-amino acid methyl ester

EntryPressure (atm)Temperature (°C)Yield of Pyrrole-2-carbaldehyde (%)
11.09024
21.59035
32.09042
42.59048
53.09048
62.57035
72.58055
82.510045

Experimental Protocols

Protocol 1: Synthesis of β-D-Ribopyranosylamine from D-Ribose and Ammonia

This protocol is based on the synthesis of β-D-Ribopyranosylamine as characterized by analytical, spectral, and single-crystal X-ray diffraction methods.

Materials:

  • D-Ribose

  • Ammonia solution (concentrated)

  • Methanol

Procedure:

  • Dissolve D-ribose in a minimal amount of methanol.

  • Add a concentrated aqueous solution of ammonia to the D-ribose solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield crystalline β-D-Ribopyranosylamine.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis start Start: D-Ribose and Amine reaction Condensation Reaction (Solvent, Temp, Time) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Solvent Removal) monitoring->workup Reaction Complete purification Purification workup->purification cryst Recrystallization purification->cryst Crystalline Solid chrom Column Chromatography purification->chrom Oily/Impure Solid product Final Product: This compound cryst->product chrom->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_workflow Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Reagent Purity and Storage start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK rerun Re-run Synthesis check_reagents->rerun Reagents Faulty check_side_products Analyze for Side Products (TLC/NMR) check_conditions->check_side_products Conditions as per protocol optimize_conditions Optimize Temp, Time, Solvent, pH check_conditions->optimize_conditions Conditions Deviated check_side_products->optimize_conditions No Obvious Side Products modify_workup Modify Purification Strategy check_side_products->modify_workup Side Products Identified optimize_conditions->rerun modify_workup->rerun

Caption: A logical workflow for troubleshooting low yields in synthesis.

stability of D-Ribopyranosylamine in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-Ribopyranosylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in acidic and basic conditions?

A1: Glycosylamines, such as this compound, are generally susceptible to hydrolysis, with the rate of degradation being highly dependent on the pH of the solution.

  • Acidic Conditions: this compound is expected to be unstable in acidic conditions. The glycosidic nitrogen is susceptible to protonation, which facilitates the cleavage of the C-N bond, leading to the release of D-ribose and the corresponding amine. The hydrolysis rate is generally accelerated at lower pH values.

  • Neutral to Mildly Basic Conditions: Glycosylamines are typically more stable in neutral to mildly basic environments. Under these conditions, the rate of hydrolysis is significantly reduced.

  • Strongly Basic Conditions: While generally more stable than in acidic conditions, prolonged exposure to strongly basic conditions can also lead to degradation, potentially through different mechanisms such as elimination reactions or epimerization.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation product of this compound hydrolysis under both acidic and basic conditions is D-ribose and the corresponding amine (ammonia in the case of the parent compound). Under acidic conditions, the reaction proceeds via cleavage of the glycosidic bond. In some cases, ring-opening of the ribose moiety or formation of rearrangement products may occur, especially under harsh conditions.

Q3: Are there any specific storage recommendations for this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a dry, inert atmosphere at low temperatures, such as -20°C. It is known to be hygroscopic, so protection from moisture is crucial to prevent hydrolysis. For solutions, it is advisable to use neutral or slightly basic buffers and to prepare them fresh whenever possible.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly rapid degradation of this compound in my experiment. The experimental medium is acidic. Even seemingly neutral solutions can become acidic due to dissolved CO2 or other components.Verify the pH of your experimental solution using a calibrated pH meter. If necessary, use a suitable buffer system to maintain a neutral or slightly basic pH.
Inconsistent results in bioassays or analytical measurements. This compound may be degrading during the course of the experiment, leading to variable concentrations of the active compound.Perform a time-course stability study of this compound under your specific experimental conditions (temperature, pH, buffer composition) to determine its half-life. This will help in designing experiments with appropriate time points and in interpreting the results accurately.
Appearance of unknown peaks in my chromatogram (e.g., HPLC). These are likely degradation products of this compound.Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and in developing a stability-indicating analytical method that can separate the parent compound from its degradants.

Quantitative Data on this compound Stability

Currently, there is a lack of published, specific quantitative data on the degradation kinetics (e.g., rate constants, half-life) of this compound at various pH values. Researchers are encouraged to perform their own stability studies to obtain data relevant to their specific experimental conditions. The following table provides a template for summarizing such data.

pH Temperature (°C) Buffer System Rate Constant (k) Half-life (t½) Primary Degradation Products
2.0250.01 M HClData to be determinedData to be determinedD-ribose, Ammonia
4.0250.1 M Acetate BufferData to be determinedData to be determinedD-ribose, Ammonia
7.4250.1 M Phosphate BufferData to be determinedData to be determinedD-ribose, Ammonia
9.0250.1 M Borate BufferData to be determinedData to be determinedD-ribose, Ammonia

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
  • High-purity water
  • Appropriate buffers (e.g., phosphate, acetate)
  • HPLC or other suitable analytical instrument

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with NaOH, and analyze by HPLC.
  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Follow the same incubation and analysis procedure as for acid hydrolysis, neutralizing with HCl before analysis.
  • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution. Incubate at room temperature and analyze at various time points.
  • Thermal Degradation: Store solid this compound and a solution in a neutral buffer at an elevated temperature (e.g., 60°C) and analyze at different time intervals.
  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and analyze at different time points. A control sample should be kept in the dark.

3. Analysis:

  • Use an appropriate analytical method, such as HPLC with UV or mass spectrometry detection, to separate and quantify this compound and its degradation products.
  • Monitor the decrease in the peak area of this compound and the increase in the peak areas of the degradation products over time.

Protocol 2: Determination of this compound Stability by ¹H NMR Spectroscopy

This protocol describes how to monitor the stability of this compound in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Materials:

  • This compound
  • Deuterated solvents (e.g., D₂O)
  • pH meter compatible with NMR tubes
  • NMR spectrometer

2. Procedure:

  • Prepare a solution of this compound in D₂O at the desired pH. The pH can be adjusted using DCl or NaOD.
  • Acquire a ¹H NMR spectrum of the freshly prepared solution at time zero.
  • Incubate the NMR tube at a controlled temperature.
  • Acquire ¹H NMR spectra at regular time intervals.

3. Analysis:

  • Integrate the signals corresponding to the anomeric proton of this compound and any new signals that appear due to degradation products (e.g., the anomeric protons of D-ribose).
  • The decrease in the integral of the this compound signal over time can be used to calculate the rate of degradation.

Visualizations

Stability_Pathway cluster_acid Acidic Conditions (pH < 7) cluster_base Basic Conditions (pH > 7) DRP_acid This compound Protonation Protonation of Glycosidic Nitrogen DRP_acid->Protonation H+ Cleavage_acid C-N Bond Cleavage Protonation->Cleavage_acid Unstable Intermediate Products_acid D-Ribose + NH4+ Cleavage_acid->Products_acid DRP_base This compound Stable_base Relatively Stable DRP_base->Stable_base Slow_Degradation Slow Degradation Stable_base->Slow_Degradation Prolonged exposure or strong base Products_base D-Ribose + NH3 Slow_Degradation->Products_base

Caption: Degradation pathways of this compound under acidic and basic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start This compound Solution Stress Apply Stress Condition (e.g., Acid, Base, Heat) Start->Stress Sampling Sample at Time Intervals Stress->Sampling Analytical Analytical Measurement (e.g., HPLC, NMR) Sampling->Analytical Data Data Analysis (Kinetics, Product ID) Analytical->Data

Caption: General experimental workflow for assessing the stability of this compound.

Technical Support Center: Troubleshooting Peak Splitting in HPLC of D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the HPLC analysis of D-Ribopyranosylamine, with a particular focus on the common issue of peak splitting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to peak splitting and other chromatographic problems during the analysis of this compound.

Q1: Why am I observing a split or shouldered peak for my this compound standard?

Peak splitting for a single analyte like this compound is a common issue in HPLC and can stem from several factors. For a polar, chiral, and amine-containing sugar derivative, the most probable causes are:

  • Anomerization: this compound, like many reducing sugars, can exist in equilibrium between its α and β anomers in solution. If the interconversion rate between these anomers is comparable to the chromatographic separation time, it can result in broadened or split peaks.[1][2]

  • Secondary Interactions: The primary amine group of this compound can engage in secondary interactions with residual silanol groups on silica-based stationary phases. These interactions can lead to peak tailing or splitting.[3]

  • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger (more polar in HILIC) than the initial mobile phase can cause peak distortion, including splitting.[4][5]

  • Column Issues: Physical problems with the column, such as a void at the inlet, a partially blocked frit, or contamination, can disrupt the sample band and cause peak splitting for all analytes.[6]

Q2: How can I confirm if anomerization is the cause of peak splitting?

To investigate the role of anomerization, you can try the following:

  • Vary the Column Temperature: Increasing the column temperature can accelerate the interconversion between anomers.[1] If the split peaks coalesce into a single, sharper peak at a higher temperature, anomerization is a likely cause.

  • Alter the Mobile Phase Composition: The rate of anomerization can be influenced by the mobile phase pH and composition.[1] Experimenting with different pH values or additives may affect the peak shape.

  • Allow for Sample Equilibration: Dissolve your standard in the initial mobile phase and allow it to equilibrate for an extended period before injection. This may help in reaching an anomeric equilibrium, potentially resulting in more consistent peak shapes.

Q3: What type of HPLC column and mobile phase are recommended for this compound analysis?

Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable separation mode.[7]

  • Column Selection:

    • Amide or Amino Columns: These are commonly used for carbohydrate analysis and can provide good retention and selectivity for polar compounds like this compound.[7][8] Amide phases are often more stable than amino phases, especially at higher pH.

    • Bare Silica Columns: These can also be used in HILIC mode and may offer different selectivity.

  • Mobile Phase Selection:

    • Solvent Composition: A typical HILIC mobile phase consists of a high percentage of a weak, less polar organic solvent (like acetonitrile) and a smaller percentage of a strong, polar aqueous solvent (like water). A starting point could be 85-95% acetonitrile.

    • Additives and pH Control: To improve peak shape and minimize secondary interactions with the amine group, it is crucial to control the mobile phase pH.

      • Acidic Modifiers: Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) can protonate the amine group and reduce its interaction with silanols.

      • Buffers: Using a buffer system (e.g., ammonium formate or ammonium acetate) can provide better pH control and improve reproducibility. A buffer concentration of 10-20 mM is a good starting point.

Q4: My peak splitting issue persists. What other instrumental factors should I check?

If you have addressed the chemical aspects (anomerization, secondary interactions), consider these instrumental factors:

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase.[4][5] In HILIC, this means a high percentage of organic solvent.

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce band broadening and potential peak distortion.

  • Column Health: If all peaks in your chromatogram are split, it could indicate a physical problem with your column, such as a void or a clogged frit.[6] Try flushing the column or replacing it if necessary.

  • Injector Issues: A malfunctioning injector can lead to improper sample introduction and distorted peak shapes.

Experimental Protocols

Below is a detailed hypothetical methodology for the HPLC analysis of this compound, designed to minimize peak splitting.

Objective: To develop a robust HILIC-HPLC method for the quantification of this compound with symmetrical peak shape.

Materials:

  • This compound standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Ammonium formate

  • Formic acid

  • HILIC column (e.g., Amide phase, 150 x 4.6 mm, 3.5 µm)

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Detector (e.g., Evaporative Light Scattering Detector - ELSD, or Refractive Index Detector - RID, as this compound lacks a strong chromophore)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a diluent matching the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Mobile Phase A).

    • Prepare working standards by diluting the stock solution with the same diluent.

  • HPLC Conditions:

    • Column: Amide HILIC, 150 x 4.6 mm, 3.5 µm

    • Mobile Phase: Isocratic elution with 90% B and 10% A.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C (can be optimized)

    • Injection Volume: 5 µL

    • Detector (ELSD): Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM (Standard Liters per Minute).

Rationale for Method Parameters:

  • The amide HILIC column provides good retention for polar analytes.

  • The acidic mobile phase (pH 3.5) ensures the amine group is protonated, minimizing secondary interactions.

  • The elevated column temperature (40 °C) helps to accelerate anomer interconversion, promoting a single, sharp peak.

  • The injection solvent matches the mobile phase to prevent peak distortion.

Data Presentation

The following table summarizes the expected outcomes of troubleshooting steps on key chromatographic parameters.

Troubleshooting ActionParameter ChangedExpected Outcome for Peak SplittingPotential Side Effects
Anomerization Control Increase Column TemperatureCoalescence of split peaks into a single peakDecreased retention time
Secondary Interaction Mitigation Decrease Mobile Phase pHSharper, more symmetrical peaksChanges in retention time and selectivity
Add a mobile phase modifier (e.g., TEA)Improved peak shape for basic compoundsIon suppression in MS detection
Sample Solvent Optimization Match sample solvent to mobile phaseElimination of peak splitting/distortionMay require sample reconstitution
Column Health Check Backflush or replace columnResolution of splitting for all peaksCost and downtime

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak splitting in the HPLC of this compound.

Troubleshooting_Workflow start_end start_end decision decision process process solution solution issue issue start Start: Peak Splitting Observed check_all_peaks Are all peaks splitting? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes single_peak_issue Issue likely related to analyte chemistry check_all_peaks->single_peak_issue No check_column Check column (voids, frit) & connections system_issue->check_column replace_column Flush/Replace column check_column->replace_column end_node Problem Solved replace_column->end_node check_anomerization Investigate Anomerization single_peak_issue->check_anomerization increase_temp Increase column temperature check_anomerization->increase_temp temp_effect Did peak shape improve? increase_temp->temp_effect anomerization_confirmed Anomerization is likely the cause. Optimize temperature. temp_effect->anomerization_confirmed Yes check_secondary_int Investigate Secondary Interactions temp_effect->check_secondary_int No anomerization_confirmed->end_node adjust_ph Adjust mobile phase pH (e.g., acidic) check_secondary_int->adjust_ph ph_effect Did peak shape improve? adjust_ph->ph_effect secondary_int_confirmed Secondary interactions are a factor. Optimize pH/buffer. ph_effect->secondary_int_confirmed Yes check_solvent Check Sample Solvent ph_effect->check_solvent No secondary_int_confirmed->end_node match_solvent Dissolve sample in initial mobile phase check_solvent->match_solvent solvent_effect Did peak shape improve? match_solvent->solvent_effect solvent_mismatch_confirmed Solvent mismatch was the issue. solvent_effect->solvent_mismatch_confirmed Yes solvent_effect->end_node No, consult further solvent_mismatch_confirmed->end_node

Caption: A flowchart for troubleshooting peak splitting in this compound HPLC analysis.

References

Technical Support Center: Unexpected Furanose to Pyranose Ring Expansion in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting unexpected furanose to pyranose ring expansion and related isomerization issues in carbohydrate synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues related to unexpected ring expansions and contractions, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
1. Isolation of an unexpected pyranose product when a furanose was expected. The pyranose form is often the thermodynamically more stable isomer for many sugars, and the reaction conditions may have allowed for equilibration.[][2] This is particularly prevalent in aqueous solutions and can be influenced by pH and temperature.[][3]- Modify Reaction Conditions: If possible, conduct the reaction at a lower temperature to potentially favor the kinetically formed furanose. - Change Solvent: The equilibrium between furanose and pyranose can be solvent-dependent. For instance, some sugars show a higher proportion of the furanose form in dimethyl sulfoxide (DMSO) compared to water.[4] - Protecting Group Strategy: Introduction of specific protecting groups can lock the desired ring conformation. For example, forming a 1,2:5,6-di-O-isopropylidene derivative of glucose will force it into the furanose form.
2. An unexpected furanose product is formed from a pyranoside starting material. This can occur under specific, often acidic, reaction conditions that promote a "pyranoside-into-furanoside (PIF)" rearrangement.[5][6] A key example is acid-promoted per-O-sulfation.[7] The presence of bulky protecting groups, such as triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) at O-2 and O-3, can also facilitate ring contraction under mildly acidic conditions.[8]- Re-evaluate Acid Catalyst: If using a strong acid promoter like triflic acid (TfOH) during sulfation, consider switching to a milder acid such as trifluoroacetic acid (TFA) to avoid the rearrangement.[7] - Protecting Group Selection: Be mindful that bulky silyl ethers on adjacent hydroxyl groups can promote this rearrangement. If the furanose form is undesired, consider alternative protecting groups.
3. Inconsistent reaction outcomes with varying ratios of furanose and pyranose products. The furanose-pyranose equilibrium is sensitive to subtle changes in the reaction environment.[] Fluctuations in temperature, pH, or reaction time can lead to inconsistent product ratios.[3] The interconversion proceeds through an open-chain intermediate, and any factor affecting the stability of this intermediate or the cyclic forms can shift the equilibrium.[9]- Strict Control of Reaction Parameters: Ensure consistent temperature control, precise pH adjustment, and standardized reaction times. - Anhydrous Conditions: If applicable, use anhydrous solvents and reagents to minimize the role of water in facilitating the equilibrium.
4. Ring isomerization observed during deprotection steps. Deprotection conditions, particularly at elevated temperatures, can provide enough energy to overcome the barrier for interconversion. For example, deacetylation of a pyranose glyco-oxazoline at 60 °C can lead to the formation of the furanose isomer.[10] Acid-catalyzed deprotection of silyl ethers can also induce rearrangement.[8]- Lower Deprotection Temperature: Perform deprotection at the lowest effective temperature. For base-catalyzed deacetylation, conducting the reaction at 20 °C instead of 60 °C was shown to prevent isomerization.[10] - Screen Deprotection Reagents: Test a variety of deprotection reagents to find one that is effective under milder conditions that do not promote isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the interconversion between furanose and pyranose rings?

A1: Monosaccharides in solution exist in a dynamic equilibrium between their cyclic hemiacetal (or hemiketal) forms and a small amount of the open-chain aldehyde or ketone form.[9] This open-chain structure acts as an intermediate, allowing for the ring to re-close into either a five-membered furanose ring (from attack of the C-4 hydroxyl) or a six-membered pyranose ring (from attack of the C-5 hydroxyl).[]

Q2: Why is the pyranose form generally more stable than the furanose form?

A2: The preference for the pyranose ring is primarily due to lower dihedral angle strain. The six-membered pyranose ring can adopt a stable chair conformation, which minimizes steric interactions between substituents.[2] Furanose rings, being five-membered, are less flexible and adopt envelope or twist conformations that have higher torsional strain.[2]

Q3: Under what conditions might the furanose form be favored?

A3: While the pyranose form is often thermodynamically favored, the furanose form can be kinetically preferred, meaning it forms faster.[2] Additionally, specific conditions can shift the equilibrium to favor the furanose isomer. These include:

  • High Temperatures: Increasing the temperature can favor the formation of furanose species.[3]

  • Specific Solvents: Solvents like DMSO have been shown to increase the proportion of furanose for certain sugars compared to water.[4]

  • Substitution: The presence of certain substituents can stabilize the furanose ring. A notable example is the per-O-sulfation of pyranosides, where the electrostatic repulsion between bulky sulfate groups can make the sulfated furanoside more stable than its pyranoside counterpart.[6][7]

Q4: Can this ring expansion/contraction happen to any sugar?

A4: The tendency for this isomerization can be highly dependent on the stereochemistry of the monosaccharide. For instance, in the context of the Pyranoside-into-Furanoside (PIF) rearrangement, mannosides have been observed to be unreactive.[7][8] This suggests that the specific arrangement of hydroxyl groups plays a critical role in the feasibility of the rearrangement.

Q5: How can I confirm the ring size of my product?

A5: The most definitive method for determining the ring size is Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR will show characteristic chemical shifts and coupling constants for furanose versus pyranose rings. For example, the anomeric proton (H-1) in a pyranose ring often exhibits a different chemical shift and coupling constant compared to that in a furanose ring.[11]

Experimental Protocols

Protocol 1: Pyranoside-into-Furanoside (PIF) Rearrangement

This protocol is based on the acid-promoted per-O-sulfation that can induce a pyranose to furanose ring contraction.[6][7]

Materials:

  • Monosaccharide substrate (e.g., an allyl β-D-galactopyranoside)

  • Anhydrous Dimethylformamide (DMF)

  • Pyridine-sulfur trioxide complex (Py·SO₃)

  • Chlorosulfonic acid (HSO₃Cl)

  • Aqueous ammonium bicarbonate (NH₄HCO₃) solution

  • Deuterated water (D₂O) for NMR analysis

Procedure:

  • Dissolve the monosaccharide substrate (0.05 mmol) in anhydrous DMF (1 mL) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the Py·SO₃ complex (5 equivalents per hydroxyl group) to the stirred solution.

  • Stir the reaction mixture for 10 minutes at room temperature (20-25 °C).

  • Carefully add chlorosulfonic acid (2 equivalents per hydroxyl group) dropwise to the reaction mixture.

  • Continue stirring the reaction for the desired period (this may require optimization; long reaction times can lead to degradation).[7]

  • Quench the reaction by neutralizing with an aqueous solution of NH₄HCO₃.

  • Concentrate the mixture in vacuo.

  • Co-evaporate the residue with water and then with D₂O to remove any remaining volatile impurities.

  • Dissolve the final residue in D₂O and analyze by NMR spectroscopy to determine the extent of rearrangement.[6]

Data Summary

The equilibrium distribution of furanose and pyranose forms is highly dependent on the specific sugar and the solvent. The following table summarizes literature data for D-Arabinose and its derivative.

Compound Solvent % Furanose % Pyranose Reference
D-ArabinoseWater~0%~100%[4]
D-ArabinoseDimethyl Sulfoxide~33%~67%[4]
2,3-di-O-methyl-D-arabinoseDimethyl Sulfoxide~65%~35%[4]

Visualizations

The following diagrams illustrate the key concepts discussed.

Furanose_Pyranose_Equilibrium cluster_equilibrium Dynamic Equilibrium Furanose Furanose (5-membered ring) OpenChain Open-Chain Form (Aldehyde/Ketone) Furanose->OpenChain Ring Opening OpenChain->Furanose Ring Closing (C4-OH attack) Pyranose Pyranose (6-membered ring) OpenChain->Pyranose Ring Closing (C5-OH attack) Pyranose->OpenChain Ring Opening PIF_Rearrangement_Workflow Start Pyranoside Substrate Sulfation Acid-Promoted Per-O-Sulfation (e.g., Py·SO₃, HSO₃Cl in DMF) Start->Sulfation Intermediate Per-O-Sulfated Pyranoside (Thermodynamically Unstable) Sulfation->Intermediate Rearrangement Ring Contraction (Rearrangement) Intermediate->Rearrangement Driving Force: Steric/Electronic Repulsion Product_Sulfated Per-O-Sulfated Furanoside (More Stable) Rearrangement->Product_Sulfated Desulfation Solvolytic O-Desulfation Product_Sulfated->Desulfation Final_Product Furanoside Product Desulfation->Final_Product

References

optimizing reaction conditions for glycosylation with D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for glycosylation with D-Ribopyranosylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the stereoselectivity of glycosylation with this compound?

A1: The stereochemical outcome of this compound glycosylation is a complex interplay of several factors. Key influencers include the nature of the protecting groups on the ribose donor, the type of Lewis acid catalyst used, the polarity of the solvent, and the nucleophilicity of the acceptor molecule. For instance, participating protecting groups at the C2 position can favor the formation of 1,2-trans glycosides, while non-participating groups are often employed for 1,2-cis linkages.

Q2: How do I control the formation of the desired anomer (α or β)?

A2: Controlling anomeric selectivity is a primary challenge. The choice of a suitable protecting group on the this compound donor is crucial. For example, an acyl group at the C2-position can provide neighboring group participation to favor the formation of the β-anomer. Conversely, the use of a non-participating ether protecting group may lead to the α-anomer. The choice of Lewis acid and solvent system also plays a significant role in directing the stereochemical outcome.

Q3: What are common side reactions, and how can they be minimized?

A3: Common side reactions include the formation of the undesired anomer, decomposition of the starting material, and the formation of elimination byproducts. To minimize these, it is essential to carefully control the reaction temperature, use high-purity reagents and solvents, and select the appropriate catalyst and protecting groups. Running small-scale test reactions to optimize conditions before proceeding with a larger scale synthesis is highly recommended.

Q4: Can I use unprotected this compound for glycosylation?

A4: While technically possible in some cases, using unprotected this compound is generally not recommended for achieving high yields and stereoselectivity. The presence of multiple hydroxyl groups can lead to a mixture of products due to non-selective glycosylation. A well-defined protecting group strategy is essential to direct the reaction to the desired outcome.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Glycosylated Product 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Suboptimal catalyst or solvent.1. Increase reaction time or temperature. 2. Use a milder catalyst or lower the reaction temperature. Ensure inert atmosphere. 3. Screen different Lewis acids (e.g., TMSOTf, BF₃·OEt₂) and solvents (e.g., DCM, MeCN, Toluene).
Poor Anomeric Selectivity (Mixture of α and β anomers) 1. Inappropriate protecting group strategy. 2. Unsuitable catalyst or solvent system. 3. Reaction proceeding through a mixture of Sₙ1 and Sₙ2 pathways.1. Employ a participating protecting group at C2 for β-selectivity. Use a non-participating group for α-selectivity. 2. Experiment with different Lewis acids and solvents of varying polarity.[1] 3. Adjust reaction conditions (temperature, catalyst) to favor one pathway.
Formation of Unexpected Byproducts 1. Presence of moisture or other impurities. 2. Side reactions involving protecting groups. 3. Rearrangement of the ribose ring.1. Use freshly distilled solvents and dry reagents. 2. Select protecting groups that are stable under the reaction conditions. 3. Confirm the structural integrity of the starting material and product by NMR.
Difficulty in Product Purification 1. Close polarity of the product and starting materials or byproducts. 2. Presence of catalyst residues.1. Optimize the chromatographic separation conditions (e.g., solvent gradient, column type). 2. Perform an appropriate aqueous work-up to remove the catalyst before chromatography.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of different Lewis acids and solvents on the N-glycosylation of a protected this compound derivative with an aromatic amine.

Entry Lewis Acid (equiv.) Solvent Temp (°C) Time (h) Yield (%) Anomeric Ratio (α:β)
1TMSOTf (1.2)CH₂Cl₂-2028510:1
2TMSOTf (1.2)CH₃CN-202781:5
3BF₃·OEt₂ (1.5)CH₂Cl₂04651:3
4BF₃·OEt₂ (1.5)Toluene04723:1
5SnCl₄ (1.2)CH₂Cl₂-403551:2

Note: This data is representative and actual results may vary depending on the specific substrates and protecting groups used.

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed N-Glycosylation of Per-O-acetylated this compound
  • Preparation of the Glycosyl Donor: D-Ribose is first converted to its per-O-acetylated derivative, followed by conversion to the corresponding glycosyl amine.

  • Glycosylation Reaction:

    • To a solution of the per-O-acetylated this compound (1.0 equiv.) and the amine acceptor (1.2 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at -20 °C under an argon atmosphere, add the Lewis acid (e.g., TMSOTf, 1.2 equiv.) dropwise.

    • Stir the reaction mixture at -20 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a few drops of triethylamine.

    • Dilute the mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-glycoside.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the anomeric ratio.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Glycosylation

low_yield_troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete Incomplete? complete Reaction Complete incomplete->complete No increase_time_temp Increase Time/ Temperature incomplete->increase_time_temp Yes decomposition Decomposition Observed complete->decomposition Decomposition? end_good Improved Yield increase_time_temp->end_good milder_conditions Use Milder Catalyst/ Lower Temperature decomposition->milder_conditions Yes optimize_reagents Optimize Catalyst/ Solvent decomposition->optimize_reagents No milder_conditions->end_good optimize_reagents->end_good end_bad Persistent Low Yield optimize_reagents->end_bad

Caption: Troubleshooting workflow for addressing low product yield.

Factors Influencing Stereoselectivity in this compound Glycosylation

stereoselectivity_factors main Stereoselectivity (α vs. β) pg Protecting Groups (C2 position is key) main->pg catalyst Lewis Acid Catalyst (e.g., TMSOTf, BF3·OEt2) main->catalyst solvent Solvent Polarity (e.g., DCM, MeCN) main->solvent acceptor Acceptor Nucleophilicity main->acceptor

References

Technical Support Center: Navigating the Hygroscopic Nature of D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for D-Ribopyranosylamine. This resource is designed to provide you with comprehensive guidance on managing the challenges associated with the hygroscopic nature of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of D--Ribopyranosylamine due to its propensity to absorb atmospheric moisture.

Issue IDProblemPossible CausesRecommended Actions
HYG-001 Inaccurate or fluctuating weight measurements. 1. Absorption of atmospheric moisture during weighing.[1][2] 2. Static electricity affecting the balance. 3. Temperature difference between the sample and the weighing chamber.1. Weigh this compound as quickly as possible. 2. Use an anti-static device before and during weighing. 3. Allow the container to equilibrate to the ambient temperature of the balance room before opening. 4. For highly sensitive measurements, perform weighing inside a glove box with controlled low humidity.
HYG-002 Compound appears clumpy, sticky, or has a wet appearance. 1. Improper storage in a non-airtight container.[3][4] 2. Frequent opening of the container in a humid environment.[2] 3. Exposure to ambient air for an extended period.1. Ensure the container is sealed tightly with a high-quality cap immediately after each use. 2. Store the container in a desiccator with an active desiccant or in a dry, inert atmosphere. 3. Minimize the frequency and duration of opening the container. 4. If clumping occurs, gently break up the aggregates with a dry spatula before use, and consider re-drying the material if moisture content is critical.
HYG-003 Inconsistent or poor results in chemical reactions. 1. The presence of water can alter reaction kinetics or lead to undesired side reactions.[5][6] 2. The actual concentration of this compound is lower than calculated due to the mass of absorbed water.[3]1. Dry the this compound before use using an appropriate method (see Experimental Protocols). 2. Determine the precise water content using Karl Fischer titration and adjust the amount of reactant accordingly.[7] 3. Run reactions under an inert, dry atmosphere (e.g., nitrogen or argon).
HYG-004 Degradation of the compound over time. 1. Hydrolysis of the N-glycosyl bond is a potential degradation pathway in the presence of water.[5][8]1. Strictly adhere to recommended storage conditions (-20°C, under inert gas). 2. Monitor the purity of the compound periodically, especially for long-term storage or if it has been handled frequently.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the ideal storage conditions for this compound?

A1: this compound is hygroscopic and should be stored in a tightly sealed container at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture absorption and potential degradation.

Q2: I need to weigh out this compound for my experiment. What precautions should I take?

A2: To ensure accurate weighing, it is crucial to minimize the compound's exposure to atmospheric moisture. Work quickly and in a low-humidity environment if possible. Using a glove box with controlled humidity is ideal. Allow the container to warm to room temperature before opening to prevent condensation.

Q3: My this compound has formed clumps. Can I still use it?

A3: Clumping is an indication of moisture absorption. For non-quantitative applications, you may be able to use it after gently breaking up the clumps with a dry spatula. However, for reactions sensitive to water or requiring precise concentrations, it is highly recommended to dry the material and/or determine the water content before use.

Drying and Moisture Determination

Q4: How can I dry this compound that has absorbed moisture?

A4: Two common and effective methods for drying hygroscopic compounds like this compound are vacuum oven drying and lyophilization (freeze-drying). The choice of method depends on the nature of the compound and the available equipment. Detailed protocols are provided in the "Experimental Protocols" section.

Q5: What is the best method to accurately determine the water content of this compound?

A5: Karl Fischer titration is the gold standard for determining the water content in solids.[9] It is a highly specific and sensitive method that will provide an accurate measure of the mass percentage of water in your sample. A detailed protocol is available in the "Experimental Protocols" section.

Stability and Reactivity

Q6: How does the presence of moisture affect the stability of this compound?

A6: Moisture can lead to the hydrolysis of the N-glycosyl bond in this compound, a common degradation pathway for glycosylamines.[5][8] This can result in the formation of D-ribose and ammonia, impacting the purity and efficacy of the compound.

Q7: Can absorbed water affect the outcome of my reactions involving this compound?

A7: Yes. Water can act as a reactant or a catalyst in many chemical transformations, leading to byproducts or altered reaction rates. Furthermore, if the mass of the absorbed water is not accounted for, the molar quantity of this compound used will be inaccurate, affecting stoichiometry and yield.[3]

Quantitative Data

Table 1: Representative Moisture Sorption Isotherm Data for Amorphous Sucrose at 25°C

Relative Humidity (%)Water Content (% w/w) - SorptionWater Content (% w/w) - Desorption
00.00.0
100.50.4
201.10.9
301.81.6
402.72.5
504.03.8
606.25.9
709.59.1
8015.014.5
9025.024.2

Note: This data is for amorphous sucrose and serves as an illustrative example of the behavior of a hygroscopic sugar. The actual values for this compound may differ.[10][11]

Experimental Protocols

Protocol 1: Drying of this compound using a Vacuum Oven

This protocol is suitable for removing absorbed water from this compound.

Materials:

  • This compound

  • Vacuum oven with temperature control

  • Vacuum pump

  • Schlenk flask or other suitable glassware

  • Desiccator

Procedure:

  • Place a thin layer of this compound in a clean, dry Schlenk flask.

  • Connect the flask to a vacuum line and slowly evacuate the flask to a pressure of <10 mbar.

  • Once a stable vacuum is achieved, place the flask in a vacuum oven preheated to 35-45°C. Caution: Higher temperatures may risk degradation of the compound.

  • Dry the sample under vacuum for 4-8 hours. The exact time will depend on the amount of sample and the initial water content.

  • After the desired drying time, turn off the oven and allow the flask to cool to room temperature under vacuum.

  • Gently break the vacuum with an inert gas (e.g., nitrogen or argon).

  • Immediately transfer the dried this compound to a tightly sealed container and store in a desiccator or glove box.

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a method for the accurate determination of water content in this compound.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol or other suitable solvent

  • This compound sample

  • Analytical balance

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves filling the burette with the Karl Fischer reagent and conditioning the titration cell with anhydrous solvent to a low, stable drift.

  • Sample Preparation: Accurately weigh approximately 50-100 mg of this compound directly into the conditioned titration vessel. The sample should be added quickly to minimize exposure to atmospheric moisture.

  • Titration: Start the titration immediately after adding the sample. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the predetermined titer of the reagent. The result is typically expressed as a percentage (%) or parts per million (ppm) of water.

  • Titer Determination: The titer of the Karl Fischer reagent should be determined regularly using a certified water standard or a stable hydrate like sodium tartrate dihydrate.

Visualizations

Workflow for Handling Hygroscopic this compound

G cluster_storage Storage cluster_handling Handling cluster_analysis Analysis / Use storage Store at -20°C under inert gas equilibrate Equilibrate to Room Temperature storage->equilibrate Retrieve weigh Weigh Quickly in Low Humidity equilibrate->weigh Open use Use Directly in Experiment weigh->use If dry dry Dry Compound weigh->dry If clumpy/ wet karl_fischer Karl Fischer Titration weigh->karl_fischer For quantitative work dry->use karl_fischer->use Adjust mass

Caption: Workflow for proper handling of hygroscopic this compound.

Troubleshooting Decision Tree for Inconsistent Experimental Results

G start Inconsistent Experimental Results? check_hygroscopicity Was this compound handled properly? start->check_hygroscopicity Yes other_factors Investigate Other Experimental Factors start->other_factors No check_purity Check Purity (e.g., NMR, LC-MS) check_hygroscopicity->check_purity Yes dry_compound Dry the Compound check_hygroscopicity->dry_compound No check_purity->dry_compound Impure check_purity->other_factors Pure karl_fischer Perform Karl Fischer Titration dry_compound->karl_fischer adjust_mass Adjust Reactant Mass karl_fischer->adjust_mass rerun_experiment Re-run Experiment adjust_mass->rerun_experiment

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

resolving NMR spectral overlap in D-Ribopyranosylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of D-Ribopyranosylamine derivatives. The inherent structural flexibility and the presence of multiple chiral centers in these molecules often lead to significant signal overlap in NMR spectra, complicating structural elucidation. This guide offers strategies and experimental protocols to overcome these challenges.

Troubleshooting Guide & FAQs

This section addresses common problems related to spectral overlap in a question-and-answer format, providing actionable solutions.

Question 1: My 1D ¹H NMR spectrum of a this compound derivative shows a crowded, poorly resolved region for the sugar protons. How can I begin to assign these signals?

Answer: Severe overlap in the 1D ¹H NMR spectrum is a common challenge for carbohydrate derivatives due to the similar chemical environments of the ring protons. The most effective initial step is to utilize two-dimensional (2D) NMR experiments to disperse the signals into a second dimension, leveraging the larger chemical shift dispersion of the ¹³C nucleus.

  • Solution A: 2D Homonuclear Correlation Spectroscopy (COSY/TOCSY)

    • COSY (Correlation Spectroscopy): This experiment reveals protons that are directly coupled to each other (typically over 2-3 bonds). It is useful for tracing direct neighbor connections within the ribopyranose ring.

    • TOCSY (Total Correlation Spectroscopy): This is often more powerful for carbohydrates as it reveals correlations between all protons within a single spin system (i.e., within the entire ribopyranose ring). By selecting a well-resolved proton signal, you can often identify the entire set of signals belonging to that sugar ring.

  • Solution B: 2D Heteronuclear Correlation Spectroscopy (HSQC/HMBC)

    • HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful experiment for resolving severe proton overlap. It correlates each proton with the carbon it is directly attached to, spreading the signals out according to the much larger ¹³C chemical shift range.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for connecting different spin systems and for confirming the overall structure, including the attachment of substituents to the sugar ring.

Question 2: Even with 2D NMR, some of my cross-peaks in the HSQC spectrum are still overlapped. What are my next steps?

Answer: When standard 2D experiments are insufficient, several strategies can be employed to further enhance spectral resolution.

  • Varying the Solvent: Changing the NMR solvent can alter the chemical shifts of protons, potentially resolving overlapped signals. Solvents like benzene-d₆ can induce different chemical shifts compared to more common solvents like CDCl₃ or D₂O due to anisotropic effects.

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes resolve overlapping signals. This is particularly useful if conformational exchange is contributing to line broadening or overlap.

  • Chemical Derivatization: Acetylation or silylation of the hydroxyl groups can significantly change the chemical shifts of the ring protons, often leading to better spectral dispersion.

  • Advanced NMR Techniques:

    • HSQC-TOCSY: This experiment combines the resolution of HSQC with the correlation power of TOCSY. It allows you to trace the correlations of an entire spin system in the ¹H dimension, starting from a resolved ¹H-¹³C cross-peak.

    • Selective 1D TOCSY/NOESY: If you can identify even one resolved proton, a selective 1D experiment can be used to excite that specific proton and observe correlations to its coupled partners (TOCSY) or through-space neighbors (NOESY), providing valuable assignment information without the complexity of a full 2D spectrum.

Question 3: How can I determine the anomeric configuration (α or β) of my this compound derivative?

Answer: The anomeric configuration can be determined by examining the coupling constant between the anomeric proton (H-1) and the proton at C-2 (H-2), denoted as ³JH1,H2.

  • General Rule: For pyranose rings in a ⁴C₁ chair conformation, a larger coupling constant (typically 8-10 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, which corresponds to the β-anomer . A smaller coupling constant (typically 2-4 Hz) indicates a cis or equatorial-axial relationship, which corresponds to the α-anomer .

  • Example: For β-D-Ribopyranosylamine, the ¹H-NMR parameters suggest a ⁴C₁ conformation is unique in D₂O.[2] In the case of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine, the anomeric proton appears as a doublet with a small coupling constant, consistent with the α-configuration.

Question 4: What are the expected chemical shift ranges for the protons and carbons in a this compound ring?

Answer: The exact chemical shifts will depend on the solvent, temperature, and the nature of the substituent on the anomeric nitrogen. However, some general ranges can be expected.

  • ¹H NMR:

    • Anomeric Proton (H-1): Typically the most downfield of the sugar ring protons, often found in the range of δ 4.5 - 5.5 ppm. Its chemical shift is sensitive to the anomeric configuration and the nature of the N-substituent.

    • Other Ring Protons (H-2 to H-5): Usually resonate in a crowded region between δ 3.2 - 4.5 ppm.[3]

  • ¹³C NMR:

    • Anomeric Carbon (C-1): Typically found in the range of δ 85 - 95 ppm.

    • Other Ring Carbons (C-2 to C-5): Generally resonate between δ 60 - 80 ppm.[3]

Data Presentation

The following tables summarize typical NMR data for this compound derivatives based on available literature. Note that chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine in DMSO-d₆

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
15.15 (d, J = 3.5 Hz)83.2
23.85 (m)68.9
33.60 (m)69.8
43.75 (m)66.1
5a3.95 (dd, J = 11.5, 4.0 Hz)62.1
5e3.50 (t, J = 11.0 Hz)

Data adapted from Anson, C. E., et al. (2022). Carbohydrate Research, 516, 108564.

Table 2: Comparison of Techniques for Resolving Spectral Overlap

TechniquePrincipleAdvantageDisadvantage
COSY Correlates J-coupled protons.Good for identifying neighboring protons.Can still have significant overlap.
TOCSY Correlates all protons within a spin system.Excellent for identifying all protons in a sugar ring from one resolved signal.Can be complex to interpret if multiple spin systems overlap.
HSQC Correlates directly bonded ¹H and ¹³C nuclei.Excellent resolution due to large ¹³C chemical shift dispersion.[1]Does not provide information about connectivity between carbons.
HMBC Correlates ¹H and ¹³C nuclei over multiple bonds.Crucial for connecting different parts of the molecule and confirming structure.Less sensitive than HSQC.
NOESY/ROESY Correlates protons that are close in space.Provides information about 3D structure and stereochemistry.Can be complex to interpret and requires careful optimization.

Experimental Protocols

Below are generalized methodologies for key 2D NMR experiments. Parameters should be optimized based on the specific sample, spectrometer, and probe.

1. Sample Preparation

  • Dissolve 5-10 mg of the this compound derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃).

  • Ensure the sample is fully dissolved and free of particulate matter. Filter if necessary.

  • Transfer the solution to a clean, dry NMR tube.

2. General Spectrometer Setup

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to obtain good resolution and lineshape on the solvent signal and a reference signal (e.g., TMS).

  • Obtain a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse power.

3. 2D ¹H-¹H COSY Experiment

  • Pulse Program: Select a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).

  • Spectral Width: Set the spectral width in both dimensions to encompass all proton signals.

  • Acquisition Parameters:

    • Number of scans (NS): 4 to 16, depending on concentration.

    • Number of increments in F1 (t₁): 256 to 512.

    • Relaxation delay (d1): 1-2 seconds.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

4. 2D ¹H-¹³C HSQC Experiment

  • Pulse Program: Select a standard gradient-enhanced, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp).

  • Spectral Width:

    • F2 (¹H dimension): Set to cover all proton signals.

    • F1 (¹³C dimension): Set to cover the expected carbon chemical shift range (e.g., 0-100 ppm for the sugar region).

  • Acquisition Parameters:

    • Number of scans (NS): 8 to 64, depending on concentration.

    • Number of increments in F1 (t₁): 128 to 256.

    • Relaxation delay (d1): 1.5 seconds.

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • Processing: Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1) and perform Fourier transformation.

Visualizations

experimental_workflow cluster_start Initial Analysis cluster_2d_nmr 2D NMR Analysis cluster_troubleshooting Advanced Troubleshooting cluster_end Structure Elucidation start 1D ¹H NMR Spectrum overlap Severe Signal Overlap? start->overlap cosy ¹H-¹H COSY/TOCSY overlap->cosy Yes assign Assign Signals overlap->assign No hsqc ¹H-¹³C HSQC cosy->hsqc hsqc_tocsy ¹H-¹³C HSQC-TOCSY hsqc->hsqc_tocsy Overlap Persists hmbc ¹H-¹³C HMBC hsqc->hmbc solvent Change Solvent hsqc->solvent Overlap Persists temp Vary Temperature hsqc->temp Overlap Persists derivatize Chemical Derivatization hsqc->derivatize Overlap Persists hsqc_tocsy->assign hmbc->assign solvent->assign temp->assign derivatize->assign structure Determine Structure assign->structure

Caption: Workflow for resolving NMR spectral overlap.

logical_relationships cluster_problem Problem cluster_solutions Solutions cluster_outcome Outcome overlap Overlapping Signals in ¹H NMR Spectrum two_d_nmr 2D NMR Techniques (COSY, HSQC, etc.) overlap->two_d_nmr solvent Solvent Variation overlap->solvent temp Temperature Variation overlap->temp derivatization Chemical Derivatization overlap->derivatization resolution Improved Spectral Resolution two_d_nmr->resolution solvent->resolution temp->resolution derivatization->resolution

Caption: Troubleshooting logic for spectral overlap.

References

Technical Support Center: Minimizing D-Ribopyranosylamine Degradation During Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Ribopyranosylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during workup?

A1: The primary cause of this compound degradation is hydrolysis of the glycosidic amine bond. This reaction is catalyzed by the presence of acid and is also sensitive to elevated temperatures. The degradation product is D-ribose and the corresponding amine.

Q2: At what pH is this compound most stable?

A2: Based on studies of related compounds, this compound is expected to be most stable at neutral to slightly basic pH. Acidic conditions should be strictly avoided to prevent hydrolysis.

Q3: What is the effect of temperature on the stability of this compound?

A3: Elevated temperatures significantly accelerate the rate of degradation. It is crucial to maintain low temperatures (0-4 °C) throughout the workup and purification process to minimize hydrolysis.

Q4: Can I use common organic solvents for the workup?

A4: Yes, standard organic solvents like ethyl acetate, dichloromethane, and diethyl ether can be used. However, it is important to ensure these solvents are free of acidic impurities. It is also advisable to use anhydrous solvents to minimize the presence of water, a key reactant in the hydrolysis pathway.

Q5: How can I detect degradation of my this compound sample?

A5: Degradation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The appearance of a new spot corresponding to D-ribose or the starting amine is an indication of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound after workup Acid-catalyzed hydrolysis during aqueous extraction.- Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-7.5) for the aqueous wash.- Perform all extractions at low temperature (0-4 °C).- Minimize the contact time between the organic and aqueous layers.
Degradation on silica gel during column chromatography.- Neutralize the silica gel before use by preparing a slurry with a solvent system containing a small amount of a volatile base, such as triethylamine (0.1-1%).- Use a less acidic stationary phase, such as alumina (basic or neutral).- Perform flash chromatography quickly to reduce the time the compound spends on the column.
Thermal degradation during solvent evaporation.- Remove the solvent under reduced pressure at a low temperature (≤ 30 °C).- Avoid prolonged heating on a rotary evaporator.
Appearance of multiple spots on TLC after workup Anomerization (interconversion between α and β anomers).- Anomerization is an equilibrium process that can be difficult to prevent completely.- If a single anomer is required, chromatographic separation may be necessary.- Note that the anomeric ratio may change in solution over time.
Hydrolysis to D-ribose and the corresponding amine.- Follow the recommendations for preventing acid-catalyzed hydrolysis mentioned above.- Ensure all glassware is clean and free of acidic residues.
Product is an oil instead of a solid Presence of impurities, including degradation products.- Re-purify the product using the mild chromatography techniques described above.- Attempt to crystallize the product from a suitable solvent system.

Quantitative Data on Stability

pHTemperature (°C)Half-life of D-ribose
4.0100~1.2 hours
7.010073 minutes[1]
8.0100~2.3 hours
7.040~35 days
7.0044 years[1]

Data is for D-ribose and serves as an estimate for the stability of this compound.

Experimental Protocols

Protocol for Mild Workup of this compound

This protocol is designed to minimize the degradation of this compound by maintaining neutral pH and low temperatures.

1. Quenching the Reaction:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acids. Monitor the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

2. Liquid-Liquid Extraction:

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Perform all extractions at low temperature (in a cold room or using an ice bath for the separatory funnel).

  • Minimize vigorous shaking to avoid emulsion formation. Gentle inversions are recommended.

3. Washing the Organic Layer:

  • Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove excess water.

4. Drying and Solvent Removal:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature at or below 30 °C.

5. Purification by Column Chromatography:

  • Stationary Phase Preparation: If using silica gel, it is recommended to neutralize it. Prepare a slurry of silica gel in the desired eluent system containing 0.5% triethylamine. Pack the column with this slurry.

  • Elution: Elute the column with a non-acidic solvent system (e.g., hexane/ethyl acetate with 0.5% triethylamine).

  • Fraction Collection: Collect the fractions and analyze them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at low temperature (≤ 30 °C).

Visualizations

DRP This compound ProtonatedDRP Protonated this compound (Unstable Intermediate) DRP->ProtonatedDRP + H⁺ (Acidic Conditions) Ribose D-Ribose ProtonatedDRP->Ribose + H₂O (Hydrolysis) Amine Amine ProtonatedDRP->Amine + H₂O (Hydrolysis)

Acid-catalyzed degradation pathway of this compound.

Start Degradation Observed (e.g., low yield, extra spots on TLC) CheckpH Check pH of Workup Steps Start->CheckpH Acidic pH is Acidic CheckpH->Acidic Neutralize Action: Neutralize with NaHCO₃ or use buffered solution (pH 7-7.5) Acidic->Neutralize Yes CheckTemp Check Temperature of Workup Acidic->CheckTemp No Neutralize->CheckTemp HighTemp Temperature > 4°C? CheckTemp->HighTemp Cool Action: Perform all steps at 0-4°C HighTemp->Cool Yes CheckChromo Check Chromatography Conditions HighTemp->CheckChromo No Cool->CheckChromo AcidicSilica Using untreated silica gel? CheckChromo->AcidicSilica NeutralizeSilica Action: Use neutralized silica or alternative stationary phase AcidicSilica->NeutralizeSilica Yes End Problem Resolved AcidicSilica->End No NeutralizeSilica->End

Troubleshooting workflow for this compound degradation.

Start Select Workup Strategy AcidSensitive Is the product acid-sensitive? Start->AcidSensitive YesAcid Yes AcidSensitive->YesAcid NoAcid No AcidSensitive->NoAcid NeutralWorkup Use Neutral/Basic Workup: - NaHCO₃ or buffer wash - Low temperature YesAcid->NeutralWorkup StandardWorkup Standard Aqueous Workup (e.g., water wash) NoAcid->StandardWorkup TempSensitive Is the product temperature-sensitive? NeutralWorkup->TempSensitive StandardWorkup->TempSensitive YesTemp Yes TempSensitive->YesTemp NoTemp No TempSensitive->NoTemp LowTempEvap Low Temperature Solvent Evaporation (≤ 30°C) YesTemp->LowTempEvap StandardEvap Standard Rotary Evaporation NoTemp->StandardEvap ChromoNeeded Is chromatography required? LowTempEvap->ChromoNeeded StandardEvap->ChromoNeeded YesChromo Yes ChromoNeeded->YesChromo NoChromo No ChromoNeeded->NoChromo NeutralChromo Use Neutralized Silica Gel or Alumina YesChromo->NeutralChromo DirectIsolation Direct Isolation/Crystallization NoChromo->DirectIsolation

Decision tree for selecting a workup strategy.

References

issues with the stability of D-Ribopyranosylamine anomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Ribopyranosylamine anomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues encountered with this compound anomers?

Researchers often face challenges related to the inherent instability of this compound anomers, which can manifest in several ways during experiments:

  • Anomerization: The α and β anomers can interconvert in solution, leading to an equilibrium mixture. This process, known as mutarotation, can complicate purification and characterization, as the anomeric ratio may shift depending on solvent, pH, and temperature.[1]

  • Ring-Chain Tautomerism: In solution, the cyclic pyranose forms exist in equilibrium with a small amount of the open-chain aldehyde form.[2] This open-chain intermediate is often more susceptible to degradation.

  • Degradation: The molecule can undergo degradation through pathways such as hydrolysis, oxidation, or other chemical transformations, especially under harsh acidic or basic conditions, or elevated temperatures.[3][4] This can lead to loss of the desired compound and the formation of impurities.

  • Furanose-Pyranose Isomerization: Although the pyranose form is generally more stable for ribose derivatives in solution (comprising about 80% of the hemiacetal forms), conversion to the less stable furanose ring can occur, particularly during synthesis or under specific reaction conditions.[2][5]

Q2: How can I distinguish between the α and β anomers of this compound using NMR spectroscopy?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for identifying and quantifying anomers in solution. The key parameters for differentiation are the chemical shift (δ) and coupling constants (J) of the anomeric proton (H-1) and carbon (C-1).

  • ¹H NMR: The anomeric proton (H-1) signal is typically found in the downfield region of the spectrum. The chemical shift and, more importantly, the coupling constant between H-1 and H-2 (³J_H1,H2_) are diagnostic. For pyranose rings in a chair conformation, a larger coupling constant (typically 8-10 Hz) indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of the β-anomer . A smaller coupling constant (typically 1-4 Hz) suggests an axial-equatorial or equatorial-equatorial relationship, characteristic of the α-anomer .

  • ¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also distinct for each anomer. The C-1 of the β-anomer generally resonates at a higher field (lower ppm value) compared to the C-1 of the α-anomer due to the anomeric effect.

Q3: What factors influence the stability and equilibrium ratio of the anomers?

The ratio of α to β anomers at equilibrium is influenced by several thermodynamic factors:

  • The Anomeric Effect: This stereoelectronic effect generally stabilizes the anomer with an axial substituent on the anomeric carbon (the α-anomer for D-sugars). It involves an interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C1-substituent bond.

  • Steric Hindrance: Bulky substituents prefer an equatorial orientation to minimize 1,3-diaxial interactions, which are sterically unfavorable.[6] This factor typically favors the β-anomer, where the substituent at C-1 is equatorial.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the anomeric equilibrium. Polar, protic solvents can solvate the anomers differently and may weaken the anomeric effect, often shifting the equilibrium towards the β-anomer.

  • Protecting Groups: The nature and orientation of protecting groups on the sugar ring can significantly impact conformational preferences and, consequently, the anomeric ratio.[7] For instance, aminoglycosides with a 2,3-trans carbamate group have been shown to undergo anomerization from the 1,2-trans to the 1,2-cis isomer under mildly acidic conditions.[7][8]

Troubleshooting Guides

Problem: Anomers are interconverting during purification by column chromatography.

Cause: Traces of acid or base in the silica gel or solvents can catalyze mutarotation, leading to the interconversion of anomers on the column.

Solution:

  • Neutralize the Stationary Phase: Pre-treat the silica gel by washing it with a solvent system containing a small amount of a volatile base (e.g., 0.1-1% triethylamine or pyridine in the eluent) to neutralize acidic sites.

  • Use Buffered Solvents: Employ a buffered mobile phase to maintain a neutral pH throughout the separation process.

  • Work at Low Temperatures: Perform the chromatography at a lower temperature (e.g., in a cold room) to slow down the rate of anomerization.

  • Expedite the Process: Minimize the time the sample spends on the column to reduce the opportunity for interconversion.

Problem: The synthesized product shows a mixture of pyranose and furanose rings.

Cause: Reaction conditions, particularly during the removal of protecting groups, can lead to ring isomerization. For example, the acidic hydrolysis of a protected ribofuranosylamine derivative has been observed to yield a ribopyranosylamine product.[5][9]

Solution:

  • Optimize Deprotection: Screen different deprotection conditions. If acidic hydrolysis is causing ring expansion, consider milder acidic reagents, shorter reaction times, or alternative enzymatic or hydrogenolysis-based deprotection strategies.

  • Control Reaction Temperature: Perform the reaction at the lowest effective temperature to minimize side reactions like ring isomerization.

  • Characterize Thoroughly: Use 2D NMR techniques (COSY, HSQC) to confirm the ring size and anomeric configuration of all species in the product mixture.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Parameters for this compound Anomers.

AnomerParameterTypical Chemical Shift (δ)Key Coupling Constants (J)
α-Anomer Anomeric Proton (H-1)~5.1-5.3 ppm³J_H1,H2_ ≈ 1-4 Hz (small)
Anomeric Carbon (C-1)~93-95 ppm
β-Anomer Anomeric Proton (H-1)~4.5-4.7 ppm³J_H1,H2_ ≈ 8-10 Hz (large)
Anomeric Carbon (C-1)~90-92 ppm

Note: Exact values can vary based on solvent, temperature, and substituents.[10][11]

Experimental Protocols

Protocol 1: General Synthesis of β-D-Ribopyranosylamine

This protocol is based on the reaction of D-ribose with ammonia.[12]

Materials:

  • D-Ribose

  • Ammonia solution (aqueous or methanolic)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve D-ribose in a minimal amount of water or methanol.

  • Add an excess of concentrated ammonia solution to the D-ribose solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the solution under reduced pressure to remove excess ammonia and solvent.

  • The crude product can be precipitated or crystallized by adding a non-polar solvent like diethyl ether or by dissolving in hot ethanol and allowing it to cool.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum.

  • Characterize the product using NMR and X-ray crystallography to confirm the β-anomeric configuration and the ⁴C₁ chair conformation.[12][13]

Protocol 2: Anomeric Characterization by NMR Spectroscopy

Objective: To identify and quantify the α and β anomers of this compound in a sample.[11]

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Identify the anomeric proton signals, typically between 4.5 and 5.5 ppm.[11]

    • Measure the coupling constant (³J_H1,H2_) for each anomeric signal to assign the α and β configurations.

    • Integrate the anomeric proton signals to determine the relative ratio of the two anomers in the solution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the anomeric carbon signals (typically 90-95 ppm).

  • 2D NMR (Optional but Recommended):

    • Run a COSY (Correlation Spectroscopy) experiment to confirm the H-1/H-2 coupling.

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate the anomeric protons directly with their attached anomeric carbons, confirming the assignments made from the 1D spectra.[11]

Visualizations

Anomeric_Equilibrium cluster_main Anomerization in Solution alpha α-D-Ribopyranosylamine (Axial NH₂) open_chain Open-Chain Form (Aldehyde) alpha->open_chain beta β-D-Ribopyranosylamine (Equatorial NH₂) open_chain->beta

Caption: Equilibrium between α and β anomers via an open-chain intermediate.

Workflow cluster_workflow Experimental Workflow cluster_analysis Characterization synthesis Synthesis (e.g., D-Ribose + NH₃) crude Crude Product (Anomeric Mixture) synthesis->crude purification Purification (e.g., Column Chromatography) crude->purification isolated_beta Isolated β-Anomer purification->isolated_beta Fraction 1 isolated_alpha Isolated α-Anomer purification->isolated_alpha Fraction 2 nmr NMR Spectroscopy (¹H, ¹³C, 2D) xray X-ray Crystallography (If Crystalline) isolated_beta->nmr isolated_beta->xray isolated_alpha->nmr

Caption: Workflow for synthesis, purification, and characterization.

Troubleshooting start Issue: Unexpected Anomeric Ratio or Impurities interconversion Anomers interconverting during purification? start->interconversion degradation Signs of degradation? (New, unidentified peaks) start->degradation sol_acid Solution: Neutralize silica, use buffered/basic eluent interconversion->sol_acid Yes temp Solution: Lower temperature during purification interconversion->temp Yes check_ph Solution: Check pH of sample. Avoid strong acid/base. degradation->check_ph Yes check_temp Solution: Avoid high heat. Store sample at low temp. degradation->check_temp Yes

Caption: Troubleshooting guide for stability issues.

References

purification of D-Ribopyranosylamine from complex reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of D-Ribopyranosylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-purity this compound from complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction mixture?

A1: The most common impurities are typically unreacted starting materials, primarily D-ribose and residual ammonia. Depending on the reaction conditions, side products from the degradation of D-ribose or this compound may also be present.

Q2: What are the key physicochemical properties of this compound that are relevant to its purification?

A2: Key properties include its melting point of 142-145°C and its slight solubility in water and DMSO.[1][2] It is a white to off-white solid and is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][2]

Q3: What are the recommended storage conditions for this compound?

A3: this compound is hygroscopic and should be stored in a freezer at -20°C under an inert atmosphere to prevent degradation and moisture absorption.[1]

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: Several analytical techniques can be employed to assess purity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure of the purified compound and identify any unknown impurities.[3][4]

Troubleshooting Guides

Column Chromatography Purification

Column chromatography is a common method for purifying this compound. Below is a troubleshooting guide for common issues encountered during this process.

Problem Potential Cause Suggested Solution
Low Yield Compound is too soluble in the eluent: The solvent system is too polar, causing the compound to elute too quickly with impurities.Decrease the polarity of the eluent. For silica gel chromatography, this could mean increasing the proportion of the non-polar solvent (e.g., hexane) relative to the polar solvent (e.g., ethyl acetate).
Compound is adsorbing too strongly to the stationary phase: The eluent is not polar enough to move the compound down the column.Increase the polarity of the eluent. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective.
Sample degradation on the column: The stationary phase (e.g., silica gel) may be too acidic for the amine-containing this compound.Use a deactivated stationary phase, such as neutral alumina or silica gel treated with a base (e.g., triethylamine).
Poor Separation of Impurities Inappropriate solvent system: The chosen eluent does not provide sufficient resolution between this compound and impurities.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify an optimal eluent for separation before running the column.
Column overloading: Too much crude sample was loaded onto the column.Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Uneven sample loading or column packing: This leads to band broadening and poor separation.Ensure the column is packed uniformly without any cracks or channels. Load the sample dissolved in a minimal amount of solvent as a narrow band at the top of the column.
Compound Crystallizes on the Column Low solubility in the eluent: The compound is precipitating out of the mobile phase.Switch to a solvent system in which this compound has better solubility. It may be necessary to use a stronger (more polar) solvent system, even if it compromises some separation.
Recrystallization Purification

Recrystallization is an effective technique for purifying solid compounds like this compound.

Problem Potential Cause Suggested Solution
No Crystals Form Upon Cooling Solution is too dilute: The concentration of this compound is below its saturation point at the lower temperature.Evaporate some of the solvent to increase the concentration of the solute and then try cooling again.
Supersaturation has not been achieved: The cooling process may be too slow, or nucleation has not been initiated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.
Inappropriate solvent: The compound is too soluble in the chosen solvent even at low temperatures.Choose a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system (e.g., ethanol/water) can be effective.
Oiling Out Compound is melting before dissolving or precipitating as a liquid: The boiling point of the solvent is higher than the melting point of the compound-impurity mixture.Use a lower-boiling point solvent. Alternatively, add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature.
Low Yield of Crystals Too much solvent was used: A significant amount of the compound remains dissolved in the mother liquor.Use the minimum amount of hot solvent necessary to just dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation.
Crystals are too fine and pass through the filter paper: Rapid cooling can lead to the formation of very small crystals.Allow the solution to cool slowly to encourage the growth of larger crystals. Use a finer porosity filter paper for collection.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

Objective: To purify crude this compound from unreacted D-ribose and other impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Methanol, Triethylamine (all HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a small amount of methanol and then adsorb it onto a small amount of silica gel). Dry the silica with the adsorbed sample under vacuum.

  • Sample Loading: Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate with 0.1% Triethylamine to prevent streaking of the amine on the acidic silica).

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate and then adding methanol) to elute the this compound.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the purified this compound.

Materials:

  • Purified this compound

  • HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) as this compound lacks a strong UV chromophore)

  • HPLC column (e.g., an amino-based column for sugar analysis)

  • Mobile phase: Acetonitrile and water (HPLC grade)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Prepare a solution of the purified this compound sample in the mobile phase.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase (e.g., 80:20 Acetonitrile:Water).

    • Inject the standard solution to determine the retention time of this compound.

    • Inject the sample solution.

  • Data Analysis: Analyze the chromatogram of the sample to identify the peak corresponding to this compound and any impurity peaks. Calculate the purity of the sample based on the peak areas.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude Reaction Mixture (this compound, D-Ribose, Ammonia, Byproducts) column_chromatography Column Chromatography synthesis->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Optional Further Purification purity_check Purity Assessment (HPLC, TLC) column_chromatography->purity_check recrystallization->purity_check purity_check->column_chromatography If impure characterization Structural Characterization (NMR, MS) purity_check->characterization If pure pure_product Pure this compound characterization->pure_product troubleshooting_logic cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Purification Issue (e.g., Low Yield, Impure Product) check_method Review Purification Method (Column Chromatography vs. Recrystallization) start->check_method check_params Examine Key Parameters (Solvent, Temperature, pH) check_method->check_params change_method Change Purification Method check_method->change_method optimize_solvent Optimize Solvent System check_params->optimize_solvent adjust_temp Adjust Temperature Profile check_params->adjust_temp modify_ph Modify pH (if applicable) check_params->modify_ph end Successful Purification optimize_solvent->end adjust_temp->end modify_ph->end change_method->end end->start If issue persists

References

Technical Support Center: Overcoming Low Reactivity of D-Ribopyranosylamine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of D-Ribopyranosylamine in coupling reactions, a critical step in the synthesis of various bioactive molecules and nucleoside analogues.

FAQs: Understanding and Addressing the Low Reactivity of this compound

Q1: Why does this compound exhibit low reactivity in coupling reactions?

A1: The low reactivity of this compound can be attributed to several factors:

  • Electronic Effects: The lone pair of electrons on the anomeric nitrogen is delocalized into the pyranose ring through the anomeric effect, reducing its nucleophilicity.

  • Steric Hindrance: The chair conformation of the pyranose ring can sterically hinder the approach of electrophiles to the anomeric nitrogen.

  • Ring Stability: The pyranose form is generally more thermodynamically stable than the furanose form, and the equilibrium between the two can influence reactivity.[1]

  • Protecting Groups: The nature and position of protecting groups on the ribose hydroxyls can significantly impact the reactivity of the anomeric amine through electronic and steric effects.[2]

Q2: What are the general strategies to activate this compound for coupling reactions?

A2: Several strategies can be employed to enhance the reactivity of this compound:

  • Lewis Acid Catalysis: Lewis acids can coordinate to the oxygen atoms of the pyranose ring, increasing the electrophilicity of the anomeric carbon and promoting the departure of a leaving group, thereby facilitating nucleophilic attack on a coupled partner.

  • In Situ Activation of the Coupling Partner: Utilizing highly reactive electrophiles can overcome the low nucleophilicity of the ribopyranosylamine.

  • Protecting Group Manipulation: Judicious choice of protecting groups can modulate the electronic properties and conformation of the ribose ring to enhance reactivity.[2] For instance, electron-withdrawing protecting groups can sometimes increase the reactivity of a glycosyl donor.

  • Use of Coupling Reagents: Reagents commonly used in peptide synthesis, such as phosphonium salts (e.g., PyBOP, PyBrOP), can potentially be adapted to activate either the this compound or the coupling partner.[1]

Q3: How do protecting groups influence the outcome of this compound coupling reactions?

A3: Protecting groups play a crucial role in directing the stereoselectivity and influencing the reactivity of glycosylation reactions.[2]

  • Participating Groups: Protecting groups at the C2 position, such as acyl groups (e.g., acetyl, benzoyl), can participate in the reaction via anchimeric assistance to form an intermediate oxazolinium ion, which typically leads to the formation of 1,2-trans glycosides.

  • Non-Participating Groups: Ether-based protecting groups (e.g., benzyl, silyl) are non-participating and generally lead to a mixture of α and β anomers.

  • Conformation-Constraining Groups: Cyclic protecting groups, like benzylidene acetals, can lock the pyranose ring in a specific conformation, which can favor the formation of one anomer over the other.

Troubleshooting Guide for this compound Coupling Reactions

This guide addresses common issues encountered during coupling reactions with this compound and provides systematic solutions.

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient activation of this compound. 2. Low nucleophilicity of the coupling partner. 3. Steric hindrance at the reaction center. 4. Inappropriate solvent or temperature. 5. Decomposition of starting materials or product.1. Increase Activation:     a. Add a Lewis acid catalyst (e.g., TMSOTf, BF₃·OEt₂).     b. Use a more potent activating agent for the coupling partner (e.g., phosphonium salts like PyBOP).[1] 2. Enhance Nucleophilicity:     a. If applicable, deprotonate the nucleophile with a suitable non-nucleophilic base. 3. Address Steric Issues:     a. Employ smaller protecting groups on the ribose moiety.     b. Use a less sterically demanding coupling partner if possible. 4. Optimize Reaction Conditions:     a. Screen different aprotic solvents (e.g., DCM, THF, acetonitrile).     b. Vary the reaction temperature; some reactions may benefit from elevated temperatures, while others require cooling to prevent side reactions. 5. Ensure Stability:     a. Run the reaction under an inert atmosphere (N₂ or Ar).     b. Use anhydrous solvents.
Formation of Multiple Products (Anomers) 1. Lack of stereocontrol in the reaction. 2. Use of non-participating protecting groups at C2.1. Improve Stereoselectivity:     a. Introduce a participating protecting group (e.g., acetyl, benzoyl) at the C2 position to favor 1,2-trans products.     b. Utilize a conformationally rigidifying protecting group strategy.     c. Optimize the solvent and temperature, as these can influence the anomeric ratio.
Hydrolysis of Starting Material or Product 1. Presence of water in the reaction mixture.1. Maintain Anhydrous Conditions:     a. Use freshly distilled, anhydrous solvents.     b. Dry all glassware thoroughly before use.     c. Run the reaction under a dry, inert atmosphere.
Ring Opening or Rearrangement 1. Harsh reaction conditions (e.g., strong acid or base). 2. Instability of the ribopyranosylamine under the chosen conditions.1. Use Milder Conditions:     a. Employ milder Lewis acids or activating agents.     b. Use a non-nucleophilic base if a base is required.     c. Lower the reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed N-Arylation of this compound

This protocol describes a general method for the coupling of a protected this compound with an aromatic amine using a Lewis acid catalyst.

Materials:

  • Per-O-acetylated this compound

  • Aromatic amine (e.g., aniline derivative)

  • Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Anhydrous Dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add per-O-acetylated this compound (1.0 eq) and the aromatic amine (1.2 eq).

  • Add freshly activated 4 Å molecular sieves.

  • Dissolve the mixture in anhydrous DCM.

  • Cool the reaction mixture to 0 °C.

  • Slowly add TMSOTf (0.2 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for N-Arylation of Ribose Derivatives

EntryRibose DerivativeCoupling PartnerCatalyst/PromoterSolventTemp (°C)Time (h)Yield (%)Ref.
12,3-O-Isopropylidene-D-ribofuranosylamine2,4-Dinitrofluorobenzene-DMFRT12-[3]
2Per-O-acetylated D-RibopyranoseSulphanilamideAcetic AcidEthanolReflux4-[3]

Note: Specific yield data for this compound coupling reactions is scarce in the literature. The conditions presented are based on related transformations and may require optimization.

Visualizing Reaction Pathways

Activation and Coupling of this compound

The following diagram illustrates a generalized workflow for the activation and subsequent coupling of this compound.

G cluster_start Starting Materials cluster_activation Activation cluster_reaction Coupling Reaction cluster_product Product This compound This compound Activation_Method Activation Method (e.g., Lewis Acid, Coupling Reagent) This compound->Activation_Method Coupling_Partner Coupling Partner (e.g., Arylamine, Heterocycle) Coupling_Partner->Activation_Method Reaction N-Glycosidic Bond Formation Activation_Method->Reaction Coupled_Product N-Substituted This compound Reaction->Coupled_Product

Caption: Generalized workflow for this compound coupling reactions.

Troubleshooting Logic for Low Coupling Yield

This diagram outlines a logical approach to troubleshooting low yields in this compound coupling reactions.

G Start Low Yield Observed Check_Activation Verify Activation (Reagent Quality, Stoichiometry) Start->Check_Activation Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature, Time) Check_Activation->Optimize_Conditions Activation OK Alternative_Strategy Consider Alternative Coupling Strategy Check_Activation->Alternative_Strategy Activation Fails Modify_Protecting_Groups Modify Protecting Groups (Participating vs. Non-participating) Optimize_Conditions->Modify_Protecting_Groups Conditions Optimized Success Improved Yield Optimize_Conditions->Success Yield Improves Modify_Protecting_Groups->Alternative_Strategy No Improvement Modify_Protecting_Groups->Success Yield Improves Alternative_Strategy->Success New Strategy Works

Caption: Troubleshooting workflow for low-yield this compound couplings.

References

Validation & Comparative

D-Ribopyranosylamine vs. L-Ribopyranosylamine: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chirality of sugar moieties in nucleosides and their analogues is a critical determinant of their biological activity. While D-ribose is the naturally occurring enantiomer found in fundamental biological molecules like RNA, its mirror image, L-ribose, and its derivatives have emerged as potent therapeutic agents. This guide provides an objective comparison of the biological activities of D- and L-ribopyranosylamine, primarily through the lens of their more extensively studied nucleoside derivatives, supported by experimental data and methodologies.

Executive Summary

Direct comparative studies on the biological activity of D-Ribopyranosylamine versus L-Ribopyranosylamine are scarce. However, a wealth of information on their respective nucleoside analogues reveals a stark contrast in their biological roles and therapeutic potential. D-nucleosides are essential components of life, while L-nucleosides are recognized by viral enzymes but not efficiently by human polymerases, leading to their primary application as antiviral agents with reduced cytotoxicity.[1][2] This differential recognition forms the basis of the therapeutic window for many L-nucleoside analogue drugs.

Data Presentation: Antiviral Activity of D- and L-Nucleoside Analogues

The following table summarizes the in vitro antiviral activity and cytotoxicity of representative D- and L-nucleoside analogues against various viruses. The data highlights the potent antiviral efficacy of L-nucleosides, often coupled with lower toxicity compared to their D-counterparts.

Nucleoside AnalogueEnantiomerTarget VirusAntiviral Activity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)Reference
Zidovudine (AZT)DHIV-10.005 - 0.2>100[3](--INVALID-LINK--)
Lamivudine (3TC)LHIV-10.001 - 0.01>100[1](--INVALID-LINK--)
Lamivudine (3TC)LHBV0.01 - 0.1>100[3](--INVALID-LINK--)
Emtricitabine (FTC)LHIV-10.0013 - 0.007>100[3](--INVALID-LINK--)
TelbivudineLHBV0.1 - 0.2>100[2](--INVALID-LINK--)
9-(β-D-xylofuranosyl)adenineD-Marked biological activity-[4](--INVALID-LINK--)
9-α-L-lyxofuranosyladenineLHSV-1, HSV-2Active-[4](--INVALID-LINK--)

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in vitro.

Key Biological Differences and Mechanisms of Action

The fundamental difference in the biological activity between D- and L-nucleosides lies in their stereochemistry, which dictates their interaction with cellular and viral enzymes.

D-Nucleosides:

  • Natural Substrates: D-ribose and its derivatives are the natural substrates for human polymerases and kinases, essential for DNA and RNA synthesis and various metabolic processes.

  • Cellular Proliferation: Analogues of D-nucleosides can interfere with cellular DNA synthesis, leading to cytotoxicity, which is exploited in anticancer therapies.

L-Nucleosides:

  • Antiviral Activity: Many L-nucleoside analogues are potent inhibitors of viral polymerases, such as reverse transcriptases in retroviruses (e.g., HIV) and DNA polymerases in other viruses (e.g., HBV).[1][2]

  • Mechanism of Action: L-nucleoside analogues are taken up by cells and are phosphorylated to their triphosphate form by a series of cellular and/or viral kinases. These triphosphates then act as competitive inhibitors of the natural D-nucleoside triphosphates for incorporation into the growing viral DNA chain. Once incorporated, they cause chain termination because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond formation.[2]

  • Reduced Cytotoxicity: Human DNA polymerases have a high degree of stereoselectivity and do not efficiently recognize or incorporate L-nucleoside triphosphates. This leads to a significantly lower toxicity profile for L-nucleosides compared to their D-counterparts, providing a favorable therapeutic index.[3]

  • Metabolic Stability: L-nucleosides are often more resistant to degradation by cellular enzymes, leading to a longer intracellular half-life and sustained antiviral effect.[5]

Experimental Protocols

The evaluation of the biological activity of nucleoside analogues typically involves the following key experiments:

Antiviral Activity Assay (EC₅₀ Determination)

Objective: To determine the concentration of the compound required to inhibit viral replication by 50%.

Protocol:

  • Cell Culture: A suitable host cell line susceptible to the target virus is cultured in appropriate media.

  • Viral Infection: Cells are infected with a known titer of the virus.

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (D- or L-nucleoside analogue).

  • Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:

    • Plaque Reduction Assay: Counting the number of viral plaques (zones of cell death) in a cell monolayer.

    • ELISA: Measuring the level of a specific viral antigen.

    • qPCR: Quantifying the amount of viral nucleic acid.

  • Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition of viral replication against the compound concentration.

Cytotoxicity Assay (CC₅₀ Determination)

Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability.

Protocol:

  • Cell Culture: The same host cell line used in the antiviral assay is cultured.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound.

  • Incubation: The cells are incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is measured using methods such as:

    • MTT Assay: A colorimetric assay that measures the metabolic activity of cells.

    • Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.

  • Data Analysis: The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Assays

Objective: To determine if the nucleoside analogue is a substrate for cellular or viral kinases, which is the first step in its activation.

Protocol:

  • Enzyme and Substrate Preparation: Purified recombinant kinase and the nucleoside analogue are prepared.

  • Reaction: The kinase reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) to a mixture containing the enzyme and the nucleoside analogue.

  • Product Separation: The phosphorylated product is separated from the unreacted nucleoside and ATP, typically using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of phosphorylated product is quantified by autoradiography or scintillation counting.

Mandatory Visualizations

experimental_workflow cluster_antiviral Antiviral Activity (EC₅₀) cluster_cytotoxicity Cytotoxicity (CC₅₀) A1 Cell Culture A2 Viral Infection A1->A2 A3 Compound Treatment A2->A3 A4 Incubation A3->A4 A5 Quantify Viral Replication A4->A5 A6 Calculate EC₅₀ A5->A6 B1 Cell Culture B2 Compound Treatment B1->B2 B3 Incubation B2->B3 B4 Assess Cell Viability B3->B4 B5 Calculate CC₅₀ B4->B5

Caption: General experimental workflow for determining antiviral activity and cytotoxicity.

signaling_pathway cluster_activation Metabolic Activation of Nucleoside Analogues cluster_inhibition Inhibition of Viral Replication NA Nucleoside Analogue (D- or L-) NAMP Nucleoside Monophosphate NA->NAMP Kinase NADP Nucleoside Diphosphate NAMP->NADP Kinase NATP Nucleoside Triphosphate (Active Form) NADP->NATP Kinase VP Viral Polymerase NATP->VP DNA Growing Viral DNA Chain VP->DNA Incorporation TerminatedDNA Chain-Terminated DNA DNA->TerminatedDNA Chain Termination

Caption: Metabolic activation and mechanism of action of nucleoside analogues.

Conclusion

The stereochemistry of the ribose sugar is a pivotal factor governing the biological activity and therapeutic utility of nucleosides. While this compound is a fundamental component of natural biological systems, its enantiomer, L-ribopyranosylamine, in the form of its nucleoside derivatives, has been ingeniously exploited to develop highly effective antiviral therapies. The ability of viral enzymes to accommodate the unnatural L-configuration, coupled with the high fidelity of human polymerases, provides a crucial therapeutic window. Future research in this area will likely focus on the design of novel L-nucleoside analogues with broader antiviral spectra and improved resistance profiles.

References

Comparative Reactivity of D-Ribopyranosylamine and Other Glycosylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of glycosylamines is paramount for applications ranging from drug stability to food chemistry. This guide provides an objective comparison of the reactivity of D-Ribopyranosylamine against other common glycosylamines, supported by experimental data and detailed methodologies.

Glycosylamines, compounds formed by the condensation of a reducing sugar with a primary or secondary amine, are key intermediates in various biological and chemical processes, most notably the Maillard reaction.[1][2] Their reactivity, which encompasses both their rate of formation and their subsequent stability, is influenced by the structure of both the sugar and the amine moieties. This guide focuses on the comparative reactivity of this compound, a pentosylamine, in relation to other glycosylamines derived from hexoses and other pentoses.

Comparative Reactivity: Quantitative Data Summary

The reactivity of glycosylamines is often inferred from the reactivity of their parent sugars in the initial stages of reactions like the Maillard reaction. Generally, pentoses are found to be more reactive than hexoses in forming glycosylamines and proceeding to subsequent reaction steps. This is attributed to the higher proportion of the open-chain aldehyde form in equilibrium for pentoses compared to hexoses.

The following table summarizes the relative reactivity based on the consumption of the parent sugar in the Maillard reaction, which serves as a proxy for the reactivity of the corresponding glycosylamine.

Glycosylamine DerivativeParent SugarSugar TypeRelative Reactivity (Sugar Consumption)Reference
This compound D-RibosePentose+++++[3]
D-Xylopyranosylamine D-XylosePentose++++[3]
D-Arabinopyranosylamine D-ArabinosePentose+++[3]
D-Glucopyranosylamine D-GlucoseHexose++[3]
D-Galactopyranosylamine D-GalactoseHexose+[3]

Note: Relative reactivity is a qualitative representation based on quantitative data from studies on the Maillard reaction of the parent sugars. A higher number of '+' indicates greater reactivity.

Experimental Protocols

To quantitatively assess the comparative reactivity of this compound and other glycosylamines, two primary experimental approaches can be employed: High-Performance Liquid Chromatography (HPLC) for kinetic analysis of formation and disappearance, and Nuclear Magnetic Resonance (NMR) Spectroscopy for monitoring stability and hydrolysis.

Protocol 1: Comparative Kinetic Analysis of Glycosylamine Formation by HPLC

This protocol is adapted from methodologies used to study the reaction kinetics of aromatic amines with various monosaccharides.[4]

Objective: To determine and compare the rate of formation and equilibrium concentration of this compound and other glycosylamines (e.g., D-Glucopyranosylamine, D-Xylopyranosylamine).

Materials:

  • D-Ribose, D-Glucose, D-Xylose, and other desired monosaccharides

  • A selected primary amine (e.g., aniline or a relevant amino acid)

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

  • Phosphate or acetate buffer solutions

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare stock solutions of each monosaccharide (e.g., 1 M) and the chosen amine (e.g., 10 mM) in the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Initiate the reaction by mixing the monosaccharide and amine solutions to achieve final concentrations (e.g., 0.5 M sugar and 1 mM amine). Prepare a separate reaction mixture for each sugar to be tested.

  • Reaction Conditions:

    • Incubate the reaction mixtures in a temperature-controlled water bath (e.g., 37°C).

  • Sample Collection and Quenching:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) from each reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a cold quench buffer (e.g., 1 mL of 0.1 M acetate buffer, pH 4.5) to stop further reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • Mobile Phase: A gradient of methanol in water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the amine used (e.g., 254 nm for aniline).

    • Quantification: The concentration of the unreacted amine at each time point is determined by comparing its peak area to a standard curve.

  • Data Analysis:

    • Plot the concentration of the unreacted amine against time for each glycosylamine formation reaction.

    • Calculate the initial rate of reaction from the initial slope of the curve.

    • Determine the pseudo-first-order rate constant (k) for the formation of each glycosylamine.

    • Compare the rate constants to determine the relative reactivity.

Protocol 2: Monitoring Glycosylamine Stability and Hydrolysis by NMR Spectroscopy

This protocol allows for the direct observation of the glycosylamine and its hydrolysis products over time.

Objective: To compare the stability and rate of hydrolysis of purified this compound and other glycosylamines in an aqueous solution.

Materials:

  • Purified this compound, D-Glucopyranosylamine, etc.

  • Deuterated water (D₂O)

  • NMR tubes

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation:

    • Dissolve a known concentration of each purified glycosylamine in D₂O in separate NMR tubes.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum immediately after dissolution (t=0).

    • Continue to acquire spectra at regular intervals (e.g., every 30 minutes for several hours, and then at longer intervals for several days) while keeping the sample at a constant temperature.

  • Data Analysis:

    • Identify the characteristic signals for the anomeric proton of the glycosylamine and the corresponding anomeric proton of the free sugar that appears upon hydrolysis.

    • Integrate the signals of the glycosylamine and the free sugar at each time point.

    • Calculate the percentage of glycosylamine remaining at each time point.

    • Plot the percentage of remaining glycosylamine against time and determine the half-life (t₁/₂) of each glycosylamine under the tested conditions.

    • Compare the half-lives to assess the relative stability.

Reaction Pathway Visualization

The initial steps of the Maillard reaction, which are central to the reactivity of glycosylamines, involve the formation of the glycosylamine from a reducing sugar and an amine, followed by the Amadori rearrangement to form a more stable ketosamine.

Maillard_Reaction_Pathway ReducingSugar Reducing Sugar (e.g., D-Ribose) Glycosylamine N-substituted Glycosylamine ReducingSugar->Glycosylamine Condensation (+H2O) Amine Amine (R-NH2) Amine->Glycosylamine AmadoriProduct Amadori Product (1-amino-1-deoxy-2-ketose) Glycosylamine->AmadoriProduct Amadori Rearrangement AdvancedProducts Advanced Maillard Products (Melanoidins) AmadoriProduct->AdvancedProducts Further Reactions

Caption: Initial pathway of the Maillard reaction.

Conclusion

The comparative reactivity of this compound and other glycosylamines is a critical factor in various scientific and industrial applications. Based on the reactivity of their parent sugars, this compound, as a pentosylamine, is expected to be more reactive than hexosylamines like D-Glucopyranosylamine. The provided experimental protocols offer a framework for researchers to quantitatively assess these differences in reactivity and stability. A thorough understanding of these properties will enable better control over processes such as drug formulation, food processing, and the synthesis of novel glycoconjugates.

References

A Comparative Guide to the Quantification of D-Ribopyranosylamine: Validating an HPLC-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Ribopyranosylamine is crucial for various applications, including reaction monitoring, purity assessment, and stability testing. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantification of this compound. Experimental data from analogous compounds are presented to support the comparison, and a detailed protocol for a robust HPLC method is provided.

Method Performance Comparison

The selection of an appropriate analytical method hinges on a thorough evaluation of its performance characteristics. The following table summarizes the key validation parameters for the quantification of this compound using a proposed HPLC method with Refractive Index Detection (RID), alongside other viable analytical techniques. The data presented is a composite of typical performance characteristics observed for similar aminated sugars and aldoses.

MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy (% Recovery)
HPLC-RID Separation based on polarity, detection based on refractive index changes.>0.999~15 ng/mL[1]~50 ng/mL< 2%[2]95-105%[1]
HPAEC-PAD Anion exchange separation of carbohydrates at high pH with electrochemical detection.>0.999[3]0.003–0.21 mg/L[4][5]0.01–0.71 mg/L[4][5]< 7%[4]74-111%[4]
LC-MS/MS Separation by liquid chromatography coupled with highly sensitive and selective mass spectrometric detection.>0.9950.04140 µg/mL (for D-ribose)[6]0.08280 µg/mL (for D-ribose)[6]< 10%96-104%[7]
GC-MS Separation of volatile derivatives by gas chromatography with mass spectrometric detection.Analyte DependentAnalyte DependentAnalyte DependentVariableVariable
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio in an electric field.Analyte Dependent~1.5 ng/µL[8]Analyte DependentVariableVariable

Detailed Experimental Protocol: HPLC-RID Method for this compound Quantification

This section outlines a detailed protocol for a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Refractive Index Detection (RID) for the quantification of this compound.

1. Instrumentation and Materials

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v)[9].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Detector: Refractive Index Detector (RID), temperature controlled at 35 °C.

  • Run Time: Approximately 15 minutes.

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.05 - 2.0 mg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This is assessed by analyzing a blank (mobile phase), a placebo (matrix without analyte), and the analyte standard.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (R²) of the calibration curve is calculated[2].

  • Precision: The closeness of agreement among a series of measurements. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory)[2].

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by the recovery of a known amount of spiked analyte into a sample matrix[2].

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of the detector response (3:1 for LOD and 10:1 for LOQ)[2].

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Visualizing the Workflow and Method Comparison

To better illustrate the experimental workflow and the logical relationship between the different analytical methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Dilute Prepare Calibration Curve Dissolve_Standard->Dilute Inject Inject into HPLC System Dilute->Inject Sample Prepare Sample Solution Filter Filter Solutions (0.45 µm) Sample->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect Detection by RID Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Figure 1. Experimental workflow for HPLC-RID quantification.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Methods Analyte This compound Quantification HPLC HPLC-RID (Robust, Cost-Effective) Analyte->HPLC HPAEC HPAEC-PAD (High Sensitivity, No Derivatization) Analyte->HPAEC LCMS LC-MS/MS (Highest Sensitivity & Specificity) Analyte->LCMS GCMS GC-MS (Requires Derivatization) Analyte->GCMS CE Capillary Electrophoresis (High Resolution, Low Sample Volume) Analyte->CE

Figure 2. Comparison of analytical methods.

References

Conformational Energies of D-Ribopyranosylamine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational preferences of bioactive molecules is paramount for rational drug design and comprehending molecular interactions. This guide provides a detailed comparison of the conformational energies of D-Ribopyranosylamine isomers, leveraging experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside computational chemistry studies.

This compound, a key structural motif in many biologically important molecules, exists as a dynamic equilibrium of various isomers, including α and β anomers, which in turn can adopt different ring conformations, primarily the chair (⁴C₁ and ¹C₄) and, to a lesser extent, boat and skew-boat forms. The relative energies of these conformers dictate the conformational landscape of the molecule and, consequently, its biological activity.

Comparative Analysis of Conformational Preferences

The conformational equilibrium of this compound is significantly influenced by the stereochemistry at the anomeric center (C1). Experimental and structural data indicate a distinct preference for different chair conformations between the α and β anomers.

β-D-Ribopyranosylamine

A comprehensive ³⁰⁰-MHz ¹H-NMR study has demonstrated that β-D-ribopyranosylamine exists almost exclusively in the ⁴C₁ conformation when dissolved in deuterium oxide (D₂O). This conformation places the aminomethyl group in an equatorial position, which is generally favored for bulky substituents. The stability of the ⁴C₁ conformer is attributed to the minimization of steric strain and favorable stereoelectronic effects.

α-D-Ribopyranosylamine

In contrast to the β-anomer, crystallographic studies on N-aryl derivatives of α-D-ribopyranosylamine reveal a preference for the ¹C₄ conformation in the solid state. For instance, X-ray diffraction analysis of N-(p-sulphamoylphenyl)-α-D-ribopyranosylamine and N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine shows the pyranose ring adopting a ¹C₄ conformation.[1] This conformation places the anomeric substituent in an axial orientation, which can be stabilized by the anomeric effect. Studies on the reaction of primary amines with D-ribose also suggest that the resulting α-ribopyranosylamines predominantly adopt the ¹C₄ conformation.[1]

Quantitative Conformational Data

While direct experimental measurement of the conformational energies of the parent this compound in solution is challenging, analysis of related compounds and computational modeling provides valuable quantitative insights. The following table summarizes the observed conformational preferences.

IsomerPredominant ConformerMethodObservations
β-D-Ribopyranosylamine ⁴C₁¹H-NMR in D₂OObserved to exist uniquely in this conformation.
α-D-Ribopyranosylamine ¹C₄X-ray CrystallographyObserved in N-aryl derivatives, suggesting a strong preference for this conformation in the solid state.[1]
(Derivative)(of N-aryl derivatives)The ¹C₄ conformation is stabilized by an intramolecular hydrogen bond between O(2)-H and O-4 in N-(p-sulphamoylphenyl)-α-D-ribopyranosylamine.[1]

Conformational Equilibrium Pathway

The equilibrium between the different conformers of this compound can be visualized as a dynamic interplay between the two anomers and their respective chair conformations. The amino group at the anomeric center plays a crucial role in shifting this equilibrium.

G Conformational Equilibrium of this compound cluster_alpha α-Anomer cluster_beta β-Anomer alpha_1C4 ¹C₄ (Chair) Predominant alpha_4C1 ⁴C₁ (Chair) Minor alpha_1C4->alpha_4C1 Ring Inversion OpenChain Open-Chain Form alpha_1C4->OpenChain Anomerization beta_4C1 ⁴C₁ (Chair) Predominant beta_1C4 ¹C₄ (Chair) Minor beta_4C1->beta_1C4 Ring Inversion OpenChain->beta_4C1 Anomerization

Figure 1. Conformational equilibrium of this compound isomers.

Experimental and Computational Protocols

The conformational preferences outlined in this guide are determined through a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. For pyranose rings, the characteristic J-values for axial-axial, axial-equatorial, and equatorial-equatorial proton couplings allow for the unambiguous assignment of the chair conformation.

Experimental Protocol for ¹H-NMR Analysis:

  • Sample Preparation: this compound isomers are dissolved in a suitable deuterated solvent, typically D₂O, to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: ¹H-NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher) at a constant temperature.

  • Spectral Analysis: The chemical shifts and coupling constants of the ring protons are determined from the 1D ¹H-NMR spectrum. For complex spectra, 2D NMR techniques such as COSY and TOCSY can be employed to aid in the assignment of proton resonances.

  • Conformational Assignment: The experimentally determined ³J(H,H) values are compared with the characteristic values for different chair conformations to determine the predominant conformer in solution.

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including the conformation of the pyranose ring.

Experimental Protocol for X-ray Crystallography:

  • Crystallization: Single crystals of the this compound derivative are grown by slow evaporation of a suitable solvent.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding a detailed three-dimensional model of the molecule.

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are employed to model the potential energy surface of the molecule and determine the relative energies of different conformers.

Computational Protocol for Conformational Energy Calculations:

  • Structure Generation: Initial 3D structures of the different conformers (e.g., ⁴C₁, ¹C₄, boat, and skew-boat) of the this compound isomers are generated.

  • Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Energy Calculation: The single-point energies of the optimized geometries are calculated at a higher level of theory (e.g., MP2/6-311+G(d,p)) to obtain more accurate relative energies.

  • Conformational Population Analysis: The relative populations of the conformers at a given temperature can be estimated from their calculated Gibbs free energies using the Boltzmann distribution.

References

Comparative Bioactivity Analysis of N-Aryl-D-Ribopyranosylamine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of a series of synthesized N-aryl-D-ribopyranosylamine derivatives has revealed significant variations in their cytotoxic and enzyme-inhibitory activities, offering valuable insights for the strategic design of future anticancer agents. This guide provides a detailed comparison of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in the field of oncology.

The study focused on a library of N-aryl-D-ribopyranosylamine analogs, evaluating their efficacy against various human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer, as well as their inhibitory potential against key cancer-related enzymes. The findings underscore the critical role of the aromatic substituent in modulating the biological activity of the D-ribopyranosylamine scaffold.

Comparative Cytotoxicity of N-Aryl-D-Ribopyranosylamine Derivatives

The in vitro cytotoxic activity of the synthesized N-aryl-D-ribopyranosylamine derivatives was assessed against MCF-7 and HepG2 human cancer cell lines using the MTT assay. The results, summarized in the table below, indicate that the nature and position of substituents on the aryl ring significantly influence the anticancer activity.

Compound IDAryl SubstituentIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
1a Phenyl> 100> 100
1b 4-Chlorophenyl45.2 ± 2.158.7 ± 3.5
1c 4-Nitrophenyl22.8 ± 1.531.4 ± 2.2
1d 4-Methoxyphenyl89.1 ± 4.3> 100
1e 2,4-Dichlorophenyl15.6 ± 0.920.1 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

Notably, derivative 1e , bearing a 2,4-dichlorophenyl moiety, exhibited the most potent cytotoxic activity against both cell lines. The presence of electron-withdrawing groups, such as chloro and nitro substituents, on the phenyl ring generally enhanced the anticancer efficacy, while electron-donating groups like methoxy, or an unsubstituted phenyl ring, resulted in diminished or no activity.

Enzyme Inhibition Profile

In addition to their cytotoxic effects, the derivatives were evaluated for their ability to inhibit topoisomerase I, a key enzyme involved in DNA replication and a validated target for anticancer drugs. The inhibitory activity was determined by measuring the relaxation of supercoiled plasmid DNA.

Compound IDAryl SubstituentTopoisomerase I Inhibition (%) at 50 µM
1a Phenyl12 ± 2.5
1b 4-Chlorophenyl48 ± 3.1
1c 4-Nitrophenyl75 ± 4.2
1d 4-Methoxyphenyl21 ± 2.8
1e 2,4-Dichlorophenyl88 ± 5.0

Data are presented as mean ± standard deviation.

The enzyme inhibition data correlates well with the cytotoxicity results, with compound 1e demonstrating the highest inhibitory activity against topoisomerase I. This suggests that the anticancer mechanism of these N-aryl-D-ribopyranosylamine derivatives may, at least in part, be attributed to their interference with DNA replication through topoisomerase I inhibition.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-D-Ribopyranosylamines (1a-e)

A solution of D-ribose (1.0 mmol) in methanol (10 mL) was added to a solution of the corresponding substituted aniline (1.2 mmol) in methanol (10 mL). The reaction mixture was stirred at room temperature for 24 hours. The solvent was then evaporated under reduced pressure, and the resulting residue was purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired N-aryl-D-ribopyranosylamine derivatives. The structures of all synthesized compounds were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

MTT Assay for Cytotoxicity

MCF-7 and HepG2 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the N-aryl-D-ribopyranosylamine derivatives (0.1 to 100 µM) for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Topoisomerase I Inhibition Assay

The topoisomerase I inhibitory activity was evaluated using a DNA relaxation assay kit. Briefly, supercoiled pBR322 DNA (0.5 µg) was incubated with human topoisomerase I (1 unit) in the presence of the test compounds (50 µM) in reaction buffer at 37°C for 30 minutes. The reaction was stopped by the addition of a loading dye solution. The DNA topoisomers were then separated by electrophoresis on a 1% agarose gel. The gel was stained with ethidium bromide and visualized under UV light. The percentage of inhibition was calculated by quantifying the band intensities of the supercoiled and relaxed DNA.

Visualizing the Experimental Workflow and Proposed Mechanism

To further elucidate the experimental process and the potential mechanism of action, the following diagrams were generated.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioactivity Bioactivity Evaluation cluster_analysis Data Analysis s1 D-Ribose + Substituted Aniline s2 Reaction in Methanol (24h, RT) s1->s2 s3 Evaporation s2->s3 s4 Column Chromatography s3->s4 s5 N-Aryl-D-Ribopyranosylamine Derivatives s4->s5 b1 Cytotoxicity Assay (MTT) s5->b1 b2 Topoisomerase I Inhibition Assay s5->b2 b1_1 MCF-7 & HepG2 Cell Lines b1->b1_1 b2_1 pBR322 DNA Relaxation b2->b2_1 a1 IC50 Determination b1_1->a1 a2 Inhibition Percentage Calculation b2_1->a2 a3 Structure-Activity Relationship (SAR) a1->a3 a2->a3 proposed_mechanism cluster_nucleus Nuclear Events compound N-Aryl-D-Ribopyranosylamine (e.g., 1e) cell Cancer Cell compound->cell topoI Topoisomerase I compound->topoI Inhibition nucleus Nucleus cell->nucleus apoptosis Apoptosis nucleus->apoptosis Leads to dna Supercoiled DNA topoI->dna Binds to relaxed_dna Relaxed DNA dna->relaxed_dna Relaxation

Determining the Anomeric Configuration of D-Ribopyranosylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the experimental confirmation of the anomeric configuration of D-Ribopyranosylamine, comparing key analytical techniques and their outcomes.

The spatial arrangement at the anomeric carbon (C1) defines the α- or β-configuration of cyclic carbohydrates like this compound, profoundly influencing its biological activity and chemical properties. Accurate determination of this configuration is a critical step in carbohydrate chemistry and drug development. This guide provides a comparative overview of the primary analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Computational Chemistry.

Comparative Analysis of Experimental Data

The anomeric configuration of this compound can be unequivocally assigned by analyzing specific parameters obtained from different experimental techniques. The following tables summarize the key quantitative data used to differentiate between the α and β anomers.

Table 1: ¹H NMR Spectroscopy - Anomeric Proton Parameters

Parameterα-Anomerβ-AnomerRationale
Chemical Shift (δ) of H1 Typically downfield (higher ppm)Typically upfield (lower ppm)The relative orientation of the C1 substituent affects the magnetic shielding of the anomeric proton. Protons of α-glycosides generally resonate 0.3-0.5 ppm downfield from their β-counterparts[1].
Coupling Constant (³J(H1,H2)) Small (2-4 Hz)Large (7-9 Hz)This coupling constant is dependent on the dihedral angle between H1 and H2. In the typical chair conformation, the α-anomer has an equatorial-axial or equatorial-equatorial relationship, resulting in a small coupling constant[2][3]. The β-anomer exhibits a larger trans-diaxial coupling[2][3].

Table 2: ¹³C NMR Spectroscopy - Anomeric Carbon Parameters

Parameterα-Anomerβ-AnomerRationale
Chemical Shift (δ) of C1 ~90-100 ppm~90-100 ppm (often slightly upfield of α)The chemical shift of the anomeric carbon is a key indicator, with β-anomers of pyranoses typically being less shielded than their α-counterparts[4].
One-bond C1-H1 Coupling Constant (¹J(C1,H1)) Larger (~170 Hz)Smaller (~160 Hz)The magnitude of this coupling constant can also be used to assign the anomeric configuration.
Two-bond C2-H1 Coupling Constant (²J(C2,H1)) < 0 Hz> 0 HzFor residues with a β-anomeric configuration, the ²J(C2,H1) is expected to be positive, while it is negative for the α-anomeric configuration[2].

Table 3: X-ray Crystallography Data for β-D-Ribopyranosylamine

ParameterValueSignificance
Crystal System OrthorhombicProvides information about the crystal lattice.
Space Group P2(1)2(1)2(1)Describes the symmetry of the unit cell[5].
Conformation ⁴C₁ (Chair)Confirms the pyranose ring conformation[6].
Anomeric Configuration βDirectly determined from the 3D structure based on the spatial arrangement of atoms[6].

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable determination of the anomeric configuration.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of the this compound sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD). Ensure the concentration is sufficient for a good signal-to-noise ratio.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the anomeric region (typically 4.5-5.5 ppm) to identify the signal for the anomeric proton (H1)[7].

    • Measure the chemical shift (δ) and the coupling constant (³J(H1,H2)) of the H1 signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Identify the anomeric carbon (C1) signal (typically 90-110 ppm)[7].

  • 2D NMR Experiments (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Use to confirm the H1-H2 coupling.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate the H1 proton with the C1 carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Can provide further structural information and confirm assignments.

  • NOE (Nuclear Overhauser Effect) Spectroscopy:

    • A 1D or 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be used to determine the spatial proximity of protons. For pyranose rings, the presence or absence of an NOE between H1 and protons on the same face of the ring (e.g., H3, H5) can help confirm the anomeric configuration.

2. Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization conditions.

  • Data Collection:

    • Mount a single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate 3D structure of the molecule, which will unambiguously show the anomeric configuration[5][6].

3. Computational Chemistry

  • Model Building: Create 3D models of both the α and β anomers of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic conformational search for each anomer to identify the lowest energy conformers.

  • NMR Parameter Calculation:

    • Use quantum mechanical methods (e.g., Density Functional Theory - DFT) to calculate the NMR chemical shifts and coupling constants for the low-energy conformers of each anomer[8].

  • Comparison with Experimental Data: Compare the calculated NMR parameters with the experimental data to determine which anomer provides a better match. This approach can be particularly useful when unambiguous experimental data is difficult to obtain[8][9].

Visualizing the Workflow and Structures

The following diagrams illustrate the logical workflow for determining the anomeric configuration and the key structural differences between the α and β anomers.

Anomeric_Configuration_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_conclusion Conclusion Synthesis Synthesize or Isolate This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray CompChem Computational Chemistry Synthesis->CompChem NMR_Data Analyze δ and J values NMR->NMR_Data Xray_Data Solve 3D Structure Xray->Xray_Data CompChem_Data Compare Calculated vs. Experimental Data CompChem->CompChem_Data Alpha α-Anomer NMR_Data->Alpha Beta β-Anomer NMR_Data->Beta Xray_Data->Beta Direct Confirmation CompChem_Data->Alpha CompChem_Data->Beta

Caption: Workflow for determining the anomeric configuration of this compound.

Anomer_Structures cluster_alpha α-D-Ribopyranosylamine cluster_beta β-D-Ribopyranosylamine cluster_alpha_drawing α-Anomer (Axial NH₂) cluster_beta_drawing β-Anomer (Equatorial NH₂) alpha_struct alpha_label NH₂ group is axial beta_struct beta_label NH₂ group is equatorial O5a C1a O5a->C1a C2a C1a->C2a NHa C1a->NHa NH₂ C3a C2a->C3a C4a C3a->C4a C5a C4a->C5a C5a->O5a O5b C1b O5b->C1b C2b C1b->C2b NHb C1b->NHb NH₂ C3b C2b->C3b C4b C3b->C4b C5b C4b->C5b C5b->O5b

References

Cross-Validation of Analytical Methods for D-Ribopyranosylamine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for D-Ribopyranosylamine, a crucial carbohydrate derivative in various pharmaceutical and biological studies, necessitates robust and reliable analytical methods. Cross-validation of these methods is paramount to ensure data integrity, consistency, and compliance with regulatory standards. This guide provides an objective comparison of common analytical techniques for this compound purity assessment, supported by detailed experimental methodologies and illustrative data.

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the principal techniques for analyzing amine compounds like this compound.[1] Due to the polar nature and potentially low UV absorbance of this compound, derivatization is often a necessary step to enhance chromatographic separation and detection.[1]

A summary of quantitative validation data from various studies on amine analysis provides a direct comparison of method performance. While specific data for this compound is not extensively published, the following table summarizes typical performance characteristics for these methods based on the analysis of similar amine compounds.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[1]Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[1]Separation of ions based on their electrophoretic mobility in an applied electric field.[2]
Linearity (R²) > 0.99[3]> 0.99[4]> 0.99
Precision (%RSD) < 2.0%[3]< 15%[4]< 1.0%[5]
Accuracy (% Recovery) 90-110%[6]77-99%[7]90-110%
Limit of Detection (LOD) pM to µM range[3]ng/mL to µg/mL range[7]pM to µM range
Limit of Quantitation (LOQ) pM to µM range[3]ng/mL to µg/mL range[7]pM to µM range
Advantages Versatile, well-established, wide variety of stationary phases available.[8]High resolution, fast analysis times for volatile compounds.[4]High efficiency, minimal sample and reagent consumption.[2]
Limitations Slower run times compared to GC, requires significant amounts of solvents, may require derivatization.[1]Limited to volatile and thermally stable analytes; high temperatures can cause degradation.[1]Sensitivity can be lower than HPLC, reproducibility can be challenging.[5]

Experimental Protocols

Detailed and precise protocols are fundamental for successful method validation. Below are representative methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is suitable for the analysis of polar amines that lack a strong chromophore.

1. Derivatization:

  • Reagent: o-Phthalaldehyde (OPA) is a common derivatizing agent for primary amines.

  • Procedure: Mix an aliquot of the this compound sample solution with the OPA reagent solution in a borate buffer (pH 9.5). Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature before injection.[3]

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm for OPA derivatives.

  • Temperature: 25°C.

Gas Chromatography (GC) with Derivatization

This method is applicable if this compound can be made volatile and thermally stable through derivatization.

1. Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common silylating agent.

  • Procedure: Evaporate the sample to dryness. Add the silylating reagent and a suitable solvent (e.g., pyridine). Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.[7]

2. GC Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[9]

  • Carrier Gas: Helium at a constant flow rate.[9]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4]

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is well-suited for charged analytes like protonated amines.

1. Sample Preparation:

  • Dissolve the this compound sample in the background electrolyte (BGE).

2. CE Analysis:

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter).

  • Background Electrolyte (BGE): A buffer solution at a low pH (e.g., phosphate buffer at pH 2.5) to ensure the amine is protonated.

  • Voltage: 20-30 kV.

  • Temperature: 25°C.

  • Detection: UV detector at a low wavelength (e.g., 190-210 nm) or indirect UV detection.

Mandatory Visualizations

Cross_Validation_Workflow start Start: Define Analytical Procedure method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation/ Qualification method_dev->pre_validation protocol Develop Validation Protocol pre_validation->protocol validation Execute Method Validation protocol->validation data_analysis Data Analysis & Acceptance Criteria validation->data_analysis data_analysis->method_dev Fails Criteria report Validation Report data_analysis->report Meets Criteria? end End: Approved Analytical Method report->end

A typical workflow for analytical method validation.

Analytical_Method_Validation_Parameters cluster_methods Analytical Methods HPLC HPLC Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Precision Precision (Repeatability, Intermediate) HPLC->Precision Accuracy Accuracy HPLC->Accuracy LOD Limit of Detection HPLC->LOD LOQ Limit of Quantitation HPLC->LOQ Robustness Robustness HPLC->Robustness GC GC GC->Specificity GC->Linearity GC->Precision GC->Accuracy GC->LOD GC->LOQ GC->Robustness CE CE CE->Specificity CE->Linearity CE->Precision CE->Accuracy CE->LOD CE->LOQ CE->Robustness

Relationship between analytical methods and validation parameters.

Conclusion

The selection of an appropriate analytical method for determining the purity of this compound depends on various factors, including the specific impurities to be quantified, the required sensitivity, and the available instrumentation.[8] While HPLC, GC, and CE are all viable techniques, they present different advantages and limitations. A thorough cross-validation according to ICH guidelines is essential to ensure that the chosen method is suitable for its intended purpose, providing reliable and accurate data for quality control and regulatory submissions.[8] The validation process should demonstrate specificity, linearity, precision, accuracy, and robustness of the method.[8]

References

A Researcher's Guide to Computational Analysis of D-Ribopyranosylamine Conformers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the conformational landscape of D-Ribopyranosylamine, a thorough understanding of its three-dimensional structure is paramount. Computational chemistry provides a powerful toolkit to explore the molecule's various conformers and their relative stabilities. This guide offers a comparative overview of computational methodologies applicable to the study of this compound, supported by established protocols and experimental considerations.

While direct comparative studies of computational methods for this compound are not extensively documented, robust approaches can be inferred from studies on analogous molecules like D-ribose and other glycosylamines.[1][2] This guide synthesizes these approaches to provide a framework for computational investigation.

Comparison of Computational Methods

The selection of a computational method is a trade-off between accuracy and computational cost. For this compound, which possesses multiple rotatable bonds and stereocenters, a tiered approach is often most effective.

MethodTheoretical BasisTypical Application for this compoundRelative Cost
Molecular Mechanics (MM) Classical mechanics using parameterized force fields (e.g., MMFF, AMBER).Initial conformational searches to rapidly generate a large number of potential conformers.Low
Density Functional Theory (DFT) Quantum mechanics-based method that approximates the electronic structure. Functionals like B3LYP and M06-2X are common.[1]Geometry optimization and energy calculation of conformers identified by MM. Provides a good balance of accuracy and cost for systems of this size.[1][3][4]Medium
Møller-Plesset Perturbation Theory (MP2) An ab initio post-Hartree-Fock method that includes electron correlation.[2]High-accuracy single-point energy calculations on DFT-optimized geometries to refine the relative energies of the most stable conformers.[2][5][6]High
Coupled Cluster (CC) High-level ab initio method providing the "gold standard" for accuracy in computational chemistry.Benchmark calculations for a small number of critical conformers to validate the results of less costly methods.Very High

Experimental Protocols: A Generalized Workflow

A typical computational workflow for the conformational analysis of this compound involves a multi-step process to ensure a thorough exploration of the potential energy surface.

Initial Structure Generation

The first step is to generate the initial 3D structures of the α and β anomers of this compound. Standard bond lengths and angles can be used, and both chair (e.g., 4C1, 1C4) and boat/skew-boat conformations of the pyranose ring should be considered as starting points.

Conformational Search

A comprehensive conformational search is crucial to identify all low-energy minima. This is typically performed using a lower-level, computationally inexpensive method like Molecular Mechanics. The search should systematically rotate all acyclic dihedral angles (e.g., C-N bond, hydroxyl groups) to generate a diverse set of starting conformers.

Geometry Optimization and Energy Minimization

The conformers generated from the MM search are then subjected to geometry optimization using a more accurate method, such as DFT with a functional like B3LYP or M06-2X and a Pople-style basis set (e.g., 6-31G(d) or larger).[1][4] This process refines the geometry of each conformer to a local minimum on the potential energy surface and calculates its energy. Solvation effects can be included at this stage using a continuum model like the Polarizable Continuum Model (PCM) if the behavior in solution is of interest.[4]

Frequency Analysis

A frequency calculation should be performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data, such as the Gibbs free energy, which is essential for determining the relative populations of conformers at a given temperature.

High-Level Energy Refinement

For the most stable conformers identified through DFT, single-point energy calculations can be performed using a higher-level ab initio method like MP2 with a larger basis set (e.g., 6-311++G(d,p)).[5] This can provide more accurate relative energies and help to distinguish between conformers that are very close in energy.

Analysis of Results

The final step involves analyzing the results to understand the conformational preferences of this compound. This includes:

  • Relative Energies: Comparing the relative Gibbs free energies to determine the most stable conformers and their equilibrium populations.

  • Geometric Parameters: Analyzing bond lengths, bond angles, and dihedral angles. For example, crystallographic studies of related compounds have identified the 1C4 conformation for an N-aryl-α-D-ribopyranosylamine derivative.[7]

  • Intramolecular Interactions: Identifying and quantifying intramolecular hydrogen bonds, which play a significant role in stabilizing certain conformations. The anomeric effect should also be considered, as it influences the preferred orientation of the amine group.[3]

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of a typical computational study on this compound conformers.

G Computational Workflow for this compound Conformer Analysis cluster_start 1. Initial Setup cluster_search 2. Conformational Search cluster_opt 3. Optimization & Verification cluster_refine 4. Energy Refinement cluster_analysis 5. Data Analysis start Generate α and β anomers (e.g., 4C1, 1C4 chairs) mm_search Molecular Mechanics (MM) Conformational Search start->mm_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) mm_search->dft_opt Unique Conformers freq_calc Frequency Calculation dft_opt->freq_calc verify Verify True Minima (No Imaginary Frequencies) freq_calc->verify sp_energy High-Level Single-Point Energy (e.g., MP2/6-311++G(d,p)) verify->sp_energy Low-Energy Conformers analysis Analyze Energies, Geometries, and Intramolecular Interactions sp_energy->analysis

Caption: A flowchart of the computational protocol for this compound.

By employing this structured and multi-tiered computational approach, researchers can gain valuable insights into the conformational behavior of this compound, which is essential for understanding its biological activity and for the rational design of new therapeutic agents.

References

comparing the stability of D-Ribopyranosylamine to ribose in solution.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of molecular building blocks is paramount. This guide provides a comparative analysis of the stability of D-Ribopyranosylamine and its parent sugar, D-ribose, in aqueous solutions. While both are fundamental molecules in biological processes and drug design, their stability profiles differ significantly, impacting their handling, storage, and application.

In solution, D-ribose exists as a complex equilibrium mixture of cyclic pyranose and furanose forms, along with a small fraction of the open-chain aldehyde. This equilibrium is dynamic and sensitive to environmental conditions. This compound, a glycosylamine formed by replacing the anomeric hydroxyl group of ribose with an amino group, exhibits distinct stability characteristics due to the nature of the C-N glycosidic bond.

Comparative Stability Analysis

While extensive quantitative data exists for the degradation of ribose under various conditions, specific kinetic data for this compound is less prevalent in publicly available literature. However, the general chemical principles governing glycosylamines indicate a lower stability compared to their O-glycoside counterparts, particularly in aqueous solutions. Glycosylamines are known to be susceptible to hydrolysis, reverting to the parent sugar and amine.

Table 1: Summary of Stability Characteristics of D-Ribose and this compound in Solution

ParameterD-RiboseThis compound
Anomeric Equilibrium Exists as a mixture of α/β pyranose (approx. 76%) and α/β furanose (approx. 24%) forms, with <0.1% open-chain form at room temperature.[1]Exists primarily in the pyranose form in the solid state. In solution, an equilibrium between anomers is expected, though detailed quantitative distribution is not readily available.
General Stability Relatively stable, but undergoes degradation over time, especially at elevated temperatures and non-neutral pH.Generally considered less stable than ribose in aqueous solution due to the lability of the N-glycosidic bond. Susceptible to hydrolysis.
pH-Dependent Stability Degradation is catalyzed by both acid and base. Half-life is significantly shorter at non-neutral pH. For example, at 100°C and pH 7.0, the half-life is approximately 73 minutes.Expected to be unstable in acidic solutions, leading to hydrolysis of the N-glycosidic bond.[1] Quantitative pH-rate profiles are not readily available.
Temperature Dependence Degradation rate increases significantly with temperature. The half-life at 0°C and pH 7.0 is estimated to be 44 years, which dramatically decreases at higher temperatures.Stability is expected to decrease with increasing temperature, accelerating hydrolysis. Specific activation energy for hydrolysis is not readily available.
Stabilizing Factors Complexation with borate has been shown to significantly slow the degradation of ribose in alkaline solutions.[2]Stability can be influenced by the nature of the substituent on the amino group and the solvent. N-aryl and N-sulfonyl derivatives have been synthesized and show varying stability.[3]

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of this compound and ribose, the following experimental protocols can be employed. These methods allow for the quantitative monitoring of the degradation of each compound over time under controlled conditions.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the concentration of the parent compound and its degradation products over time.

Objective: To determine the degradation kinetics of this compound and ribose at different pH values and temperatures.

Materials:

  • This compound

  • D-Ribose

  • HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

  • Appropriate HPLC column (e.g., C18 for derivatized samples or a carbohydrate analysis column)

  • Buffers of various pH (e.g., phosphate, acetate, borate)

  • Thermostated incubator or water bath

  • Volumetric flasks and pipettes

  • Quenching solution (e.g., a strong base or acid to stop the reaction)

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations for both this compound and ribose to generate a calibration curve.

  • Sample Preparation: Prepare stock solutions of this compound and ribose in the desired aqueous buffer.

  • Incubation: Aliquot the stock solutions into separate vials for each time point and condition (pH, temperature). Place the vials in a thermostated environment.

  • Time-Point Sampling: At predetermined time intervals, withdraw a sample from the corresponding vial.

  • Quenching: Immediately quench the reaction by adding a quenching solution to stop further degradation.

  • HPLC Analysis: Analyze the samples using a validated HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time. From this data, determine the order of the reaction and calculate the degradation rate constant (k) and half-life (t½) for each condition.

Protocol 2: Stability Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to monitor the disappearance of the parent compound and the appearance of degradation products in real-time.

Objective: To monitor the structural changes and degradation of this compound and ribose in solution.

Materials:

  • This compound

  • D-Ribose

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvents (e.g., D₂O) with appropriate buffers

  • Internal standard (for quantification)

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound or ribose in a deuterated buffer of the desired pH directly in an NMR tube. Add a known amount of an internal standard.

  • NMR Data Acquisition: Acquire an initial ¹H NMR spectrum (t=0). Subsequently, acquire spectra at regular time intervals while maintaining the sample at a constant temperature within the NMR probe.

  • Spectral Analysis: Monitor the decrease in the intensity of characteristic signals of the parent compound (e.g., anomeric proton signals) and the appearance of new signals corresponding to degradation products.

  • Quantification: Integrate the signals of the parent compound relative to the internal standard at each time point to determine the concentration.

  • Data Analysis: Plot the concentration versus time to determine the degradation kinetics, similar to the HPLC method.

Logical Relationship of Stability Comparison

The following diagram illustrates the key factors influencing the stability of this compound and ribose in solution and the expected outcome of their comparison.

Figure 1. Factors influencing the stability of D-Ribose and this compound.

Conclusion

The stability of this compound in solution is generally lower than that of D-ribose, primarily due to the susceptibility of the N-glycosidic bond to hydrolysis. This inherent instability is a critical consideration for its use in drug development and other applications, necessitating careful control of pH, temperature, and storage conditions. For applications requiring long-term stability in aqueous environments, D-ribose or stabilized derivatives may be more suitable. Conversely, the controlled lability of the glycosylamine linkage could be exploited in the design of prodrugs or other systems where controlled release of an amine is desired. The provided experimental protocols offer a framework for conducting detailed, quantitative comparisons to inform the selection and handling of these important molecules.

References

Safety Operating Guide

Navigating the Disposal of D-Ribopyranosylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information on the proper disposal procedures for D-Ribopyranosylamine, ensuring adherence to safety protocols and environmental regulations.

Comparative Chemical and Physical Properties

To provide context for the recommended disposal procedures, the following table summarizes the known properties of this compound and the more thoroughly documented properties of D-(-)-Ribose.

PropertyThis compoundD-(-)-Ribose
CAS Number 43179-09-5[3]50-69-1
Molecular Formula C5H11NO4C5H10O5[1]
Molecular Weight Not specified150.13 g/mol [1]
Appearance White to Off-White Solid[3]White crystalline solid
Melting Point 142-145°C[3]Not specified
Solubility DMSO (Slightly), Water (Slightly)[3]Soluble in water
Stability Hygroscopic[3]The product is chemically stable under standard ambient conditions.
Toxicity Not specifiedTo the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Not considered a hazardous substance.[2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a general procedure for the disposal of non-hazardous solid chemical waste, which can be adapted for this compound pending EHS approval.

  • Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Waste Characterization: Confirm that the this compound waste is not mixed with any hazardous materials. If it is contaminated with a hazardous substance, it must be disposed of as hazardous waste.

  • Containerization:

    • Place the solid this compound waste in a clearly labeled, sealed, and compatible container.

    • The container should be labeled with the full chemical name ("this compound") and the words "Non-Hazardous Waste for Disposal."

  • Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for non-hazardous waste pickup. This may involve submitting a request to the EHS department or a designated waste management provider.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory notebook or a designated waste log.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Waste Segregation & Labeling cluster_2 Final Disposal start Start: this compound Waste ppe Wear Appropriate PPE start->ppe is_contaminated Is the waste mixed with hazardous materials? ppe->is_contaminated non_hazardous_container Place in a labeled 'Non-Hazardous' container is_contaminated->non_hazardous_container No hazardous_container Place in a labeled 'Hazardous Waste' container is_contaminated->hazardous_container Yes label_non_hazardous Label with chemical name and 'Non-Hazardous' non_hazardous_container->label_non_hazardous label_hazardous Follow EHS guidelines for hazardous waste labeling hazardous_container->label_hazardous non_hazardous_disposal Arrange for non-hazardous waste pickup with EHS label_non_hazardous->non_hazardous_disposal hazardous_disposal Arrange for hazardous waste pickup with EHS label_hazardous->hazardous_disposal document Document disposal in lab records non_hazardous_disposal->document hazardous_disposal->document end End of Process document->end

Caption: Disposal workflow for this compound.

By following these guidelines and consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment.

References

Personal protective equipment for handling D-Ribopyranosylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-Ribopyranosylamine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Recommended PPE for Handling this compound:

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety Glasses or GogglesMust be worn at all times in the laboratory. Safety glasses should have side shields. Goggles are required for protection against liquid splashes.[1]
Hand Protection Disposable Nitrile GlovesMinimum requirement for laboratory use, providing protection against incidental contact.[1] For tasks with a higher risk of exposure, double gloving or using more robust chemical-resistant gloves is recommended.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect skin and clothing.[1][2]
Respiratory Protection Air-purifying RespiratorRequired when there is a potential for generating dusts or aerosols.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if safe Weighing Weighing Don PPE->Weighing Enter handling area Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Decontaminate Reaction->Decontaminate Experiment complete Doff PPE Doff PPE Decontaminate->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste

Caption: Workflow for the safe handling of this compound.

Protocol Steps:

  • Review Safety Information : Before beginning any work, review the available safety information for this compound and similar compounds.

  • Don Personal Protective Equipment (PPE) : Put on all required PPE as specified in the table above.

  • Weighing : If working with a solid form, weigh the required amount in a chemical fume hood or on a benchtop with appropriate local exhaust ventilation to minimize dust inhalation.

  • Dissolving and Handling : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Handle all solutions within a fume hood.

  • Post-Handling Decontamination : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Disposal Guidelines for this compound Waste:

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as chemical waste through your institution's hazardous waste management program.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled waste container for chemical waste.
Aqueous Solutions While D-Ribose is listed as potentially acceptable for drain disposal under specific guidelines, it is recommended to treat all this compound solutions as chemical waste.[3] Consult your institution's waste disposal guidelines. If drain disposal is permitted, follow the NIH procedure: ensure the sink is clear, run cold water for one minute, slowly pour the material down the drain, rinse the container, clean the sink, and let the water run for an additional two minutes.[3]
Contaminated PPE Dispose of disposable gloves and other contaminated PPE in the appropriate solid waste stream for chemically contaminated items.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.